molecular formula C12H15NO3 B112995 4-Benzylmorpholine-2-carboxylic acid CAS No. 769087-80-1

4-Benzylmorpholine-2-carboxylic acid

Cat. No.: B112995
CAS No.: 769087-80-1
M. Wt: 221.25 g/mol
InChI Key: UJDWIUOGWSDEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylmorpholine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzylmorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)11-9-13(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDWIUOGWSDEFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380010
Record name 4-benzylmorpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769087-80-1
Record name 4-benzylmorpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 769087-80-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Benzylmorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 4-benzylmorpholine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process involving the formation of an N-benzylethanolamine intermediate, followed by a cyclization reaction to yield the target molecule. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflow.

Synthesis Pathway Overview

The most common and efficient synthesis of this compound proceeds through two key steps:

  • Reductive Amination: Benzaldehyde and ethanolamine undergo reductive amination to form N-benzylethanolamine. This reaction is typically catalyzed by palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Cyclization: The resulting N-benzylethanolamine is then reacted with glyoxylic acid in a cyclization reaction to form the morpholine ring, yielding this compound. The product is often isolated as a hydrochloride salt to improve its stability and solubility.[1]

Experimental Protocols

Step 1: Synthesis of N-Benzylethanolamine

Reaction: Benzaldehyde + Ethanolamine → N-Benzylethanolamine

Procedure:

  • Into a high-pressure reaction kettle, add benzaldehyde, ethanolamine, a suitable alkali (e.g., K₂CO₃, NaOH, or Et₃N), methanol, and a Pd/C catalyst.[1][2]

  • Evacuate the kettle and replace the atmosphere with hydrogen gas.

  • The reaction mixture is stirred under hydrogen pressure at a controlled temperature.

  • Upon completion of the reaction, the mixture is cooled, and the catalyst is removed by filtration.

  • The solvent is removed by distillation under normal pressure to yield N-benzylethanolamine.[2]

Quantitative Data for Step 1:

ParameterValue/Description
Reactants Benzaldehyde, Ethanolamine
Catalyst Pd/C (1–10% Pd loading)[1]
Solvent Methanol (1–3x molar ratio)[1]
Base K₂CO₃, NaOH, or Et₃N (0.05–0.2x molar ratio)[1]
Temperature 30–80°C[1]
Hydrogen Pressure 0.1–2 MPa[1]
Reaction Time 5–8 hours[1]
Yield High (can be enhanced to 92.1–92.5% with Pt or Pb additives to the Pd/C catalyst)[1]
Step 2: Synthesis of this compound

Reaction: N-Benzylethanolamine + Glyoxylic Acid → 4-Benzyl-2-hydroxy-morpholine-3-one → this compound

Procedure:

  • A 30-60% aqueous solution of glyoxylic acid is mixed with tetrahydrofuran (THF) and stirred to form a homogeneous solution.[2]

  • N-benzylethanolamine is added dropwise to the stirred glyoxylic acid solution over a period of 10-50 minutes at a temperature of 50-100°C.[2]

  • The reaction mixture is continuously stirred at this temperature for 10-20 hours.[2]

  • The initial cyclization product is 4-benzyl-2-hydroxy-morpholine-3-one.

  • The solvent is removed by distillation under normal pressure to obtain the crude product.

  • For the final carboxylic acid, the intermediate is treated with an acid, typically hydrochloric acid, to yield the hydrochloride salt of this compound.[1]

  • The final product can be purified by recrystallization from a suitable solvent such as ethanol.[2]

Quantitative Data for Step 2:

ParameterValue/Description
Reactants N-Benzylethanolamine, Glyoxylic Acid
Solvent Tetrahydrofuran (THF)
Glyoxylic Acid Concentration 30-60% aqueous solution[2]
Molar Ratio Glyoxylic acid is used in 1 to 2 times the molar amount of N-benzylethanolamine.[2]
Temperature 50–100°C[2]
Reaction Time 10–20 hours[2]
Intermediate Yield The yield of the intermediate, 4-benzyl-2-hydroxy-morpholine-3-one, is reported to be above 81.5%.[2]
Intermediate Purity The purity of the intermediate is reported to be above 96.3%.[2]
Final Product Form Often isolated as the hydrochloride salt.[1]

Product Specifications

PropertyValue
Molecular Formula C₁₂H₁₅NO₃[3]
Molecular Weight 221.25 g/mol [3]
Appearance Solid[3]
Purity Commercially available in purities ranging from 90% to 97%.[1]
Melting Point 244–248°C (for the hydrochloride salt)[1]

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Cyclization benzaldehyde Benzaldehyde n_benzylethanolamine N-Benzylethanolamine benzaldehyde->n_benzylethanolamine Pd/C, H₂, MeOH, Base ethanolamine Ethanolamine ethanolamine->n_benzylethanolamine intermediate 4-Benzyl-2-hydroxy- morpholine-3-one n_benzylethanolamine->intermediate THF, 50-100°C glyoxylic_acid Glyoxylic Acid glyoxylic_acid->intermediate final_product 4-Benzylmorpholine- 2-carboxylic acid intermediate->final_product Acid Treatment (e.g., HCl)

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation of N-Benzylethanolamine cluster_cyclization Cyclization and Product Isolation A Charge reactor with Benzaldehyde, Ethanolamine, Base, MeOH, Pd/C B Pressurize with H₂ and heat A->B C Cool and filter to remove catalyst B->C D Distill to obtain N-Benzylethanolamine C->D E Prepare Glyoxylic Acid solution in THF D->E Use in next step F Add N-Benzylethanolamine and heat E->F G Distill to remove solvent F->G H Treat with HCl G->H I Recrystallize to obtain pure product H->I

Caption: Step-by-step experimental workflow for the synthesis.

References

In-Depth Technical Guide: (R)-4-benzylmorpholine-2-carboxylic acid (CAS Number 1260610-90-9)

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of (R)-4-benzylmorpholine-2-carboxylic acid

Executive Summary

This document provides a detailed technical overview of (R)-4-benzylmorpholine-2-carboxylic acid, a chiral heterocyclic compound identified by the CAS number 1260610-90-9. Despite its commercial availability as a chemical building block, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of in-depth studies on its synthesis, specific biological activities, and applications. This guide summarizes the available physicochemical data and places the compound within the broader context of morpholine derivatives in medicinal chemistry. However, the lack of specific experimental data precludes the inclusion of detailed protocols, quantitative biological data, and signaling pathway diagrams as requested.

Physicochemical Properties

(R)-4-benzylmorpholine-2-carboxylic acid is a solid organic compound with a molecular formula of C12H15NO3 and a molar mass of 221.25 g/mol .[1][2] Its structure features a morpholine ring N-substituted with a benzyl group and a carboxylic acid function at the 2-position, conferring chirality to the molecule. The available data, primarily from chemical suppliers, is summarized in the table below. It is important to note that some of these properties are predicted through computational models rather than experimentally determined.

PropertyValueSource
Molecular Formula C12H15NO3[1][2]
Molar Mass 221.25 g/mol [1][2]
Physical State Solid
Density (Predicted) 1.235 ± 0.06 g/cm³[1][2]
Boiling Point (Predicted) 372.7 ± 42.0 °C[1][2]
pKa (Predicted) 2.57 ± 0.20[2]

Synthesis and Chemical Data

A generalized synthetic workflow for such compounds is depicted below. This diagram represents a conceptual pathway and is not based on a published experimental protocol for the specific title compound.

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Product N-benzylethanolamine N-benzylethanolamine Cyclization Cyclization N-benzylethanolamine->Cyclization Glyoxylic_acid_derivative Glyoxylic_acid_derivative Glyoxylic_acid_derivative->Cyclization Target_Molecule (R)-4-benzylmorpholine-2-carboxylic acid Cyclization->Target_Molecule

Caption: Conceptual synthetic pathway for a benzylmorpholine carboxylic acid.

Biological Activity and Potential Applications

While specific biological data for (R)-4-benzylmorpholine-2-carboxylic acid is absent from the reviewed literature, the morpholine scaffold is a well-established privileged structure in medicinal chemistry.[3] Morpholine derivatives are known to exhibit a wide range of biological activities, and the introduction of a morpholine moiety can improve the pharmacokinetic properties of drug candidates.[3]

Compounds with the 4-benzylmorpholine core have been investigated for various therapeutic applications. For instance, derivatives of 4-benzyl-2-morpholinecarboxylic acid have been explored for their potential in treating cancer and neurological disorders.[1] The mechanism of action for some of these related compounds is suggested to involve the modulation of enzymes and receptors, such as cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.[1]

The logical relationship for the potential application of this compound class in drug discovery is outlined in the following diagram.

G Core_Scaffold (R)-4-benzylmorpholine- 2-carboxylic acid (Building Block) Chemical_Modification Chemical Modification & Derivative Synthesis Core_Scaffold->Chemical_Modification Biological_Screening Biological Screening Chemical_Modification->Biological_Screening Lead_Compound Identification of Lead Compounds Biological_Screening->Lead_Compound Drug_Development Further Drug Development Lead_Compound->Drug_Development

Caption: Workflow for the utilization of the core scaffold in drug discovery.

Conclusion and Future Directions

(R)-4-benzylmorpholine-2-carboxylic acid (CAS 1260610-90-9) is a commercially available chiral building block with potential for use in the synthesis of more complex molecules for drug discovery and development. However, there is a significant gap in the publicly available scientific literature regarding its specific synthesis, experimental protocols, and biological activity. Future research efforts could focus on the development and publication of a robust and scalable synthesis for this compound. Furthermore, screening of (R)-4-benzylmorpholine-2-carboxylic acid and its derivatives against a panel of biological targets could uncover novel therapeutic applications and provide the much-needed quantitative data for this chemical entity. For researchers in the field, this compound represents an opportunity for foundational research to characterize its properties and potential uses fully.

References

4-Benzylmorpholine-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

This technical guide provides a comprehensive overview of 4-Benzylmorpholine-2-carboxylic acid, a morpholine derivative with significant potential in pharmaceutical research and development.

PropertyValue
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
CAS Number 769087-80-1
Appearance Solid
Synonyms 4-Benzyl-2-morpholinecarboxylic acid, 2-Morpholinecarboxylicacid, 4-(phenylmethyl)-

Biological Activity and Potential Applications

This compound and its derivatives have emerged as compounds of interest due to their potential biological activities. The hydrochloride salt of this compound has been noted for its potential as an antiviral agent, specifically in the inhibition of HIV-1 transcription through the modulation of Cyclin-Dependent Kinases (CDKs).[1] Furthermore, its role in cell cycle regulation via CDK modulation suggests potential applications in oncology.[1]

This compound also serves as a valuable building block in organic synthesis for the creation of more complex pharmaceutical molecules.[1]

Experimental Protocols

Synthesis of this compound

General Procedure for the Synthesis of this compound Hydrochloride: [1]

  • Formation of N-benzylethanolamine: This intermediate is typically synthesized via the reductive amination of benzaldehyde with ethanolamine.

  • Cyclization Reaction: N-benzylethanolamine is reacted with glyoxylic acid in a suitable solvent, such as tetrahydrofuran (THF). This step involves an intramolecular nucleophilic attack to form the morpholine ring.[1]

  • Formation of Hydrochloride Salt: The resulting morpholine derivative is treated with hydrochloric acid (HCl) to yield the hydrochloride salt.[1]

To obtain the free this compound, the reaction mixture after cyclization can be subjected to purification techniques such as chromatography, followed by crystallization, avoiding the addition of HCl. Alternatively, the hydrochloride salt can be neutralized with a suitable base to yield the free acid.

Signaling Pathway Interactions

Currently, there is limited publicly available research detailing the specific signaling pathways directly modulated by this compound. Its known interaction with CDKs suggests a role in the cell cycle control pathway. Further research is required to elucidate its precise mechanism of action and its effects on other signaling cascades.

Experimental Workflows and Logical Relationships

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization start1 Benzaldehyde intermediate N-Benzylethanolamine start1->intermediate start2 Ethanolamine start2->intermediate start3 Glyoxylic Acid product This compound start3->product intermediate->product

References

Spectroscopic and Synthetic Insights into 4-Benzylmorpholine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of 4-Benzylmorpholine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its ¹H NMR spectroscopic data, a comprehensive experimental protocol for its synthesis, and a general procedure for NMR sample preparation.

¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
H-23.9 - 4.1dd1H
H-3a3.7 - 3.9m1H
H-3e3.5 - 3.7m1H
H-5a2.8 - 3.0m1H
H-5e2.6 - 2.8m1H
H-6a2.4 - 2.6m1H
H-6e2.2 - 2.4m1H
Benzyl-CH₂3.5 - 3.7s2H
Aromatic-H7.2 - 7.4m5H
COOH10.0 - 12.0br s1H

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from commercially available starting materials. A common method involves the reaction of N-benzylethanolamine with glyoxylic acid[1]. Another potential route is the reaction of 4-benzylchloromethane with morpholine, followed by reaction with bromoacetic acid and subsequent hydrolysis[2].

A General Two-Step Synthesis Protocol:

Step 1: Synthesis of N-Benzylethanolamine

  • To a high-pressure reaction vessel, add benzaldehyde, ethanolamine, a suitable alkali, methanol, and a Pd/C catalyst[1].

  • The vessel is then subjected to a vacuum and subsequently purged with hydrogen gas.

  • The reaction mixture is stirred under hydrogen pressure for a specified time until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield N-benzylethanolamine.

Step 2: Cyclization to form this compound

  • An aqueous solution of glyoxylic acid is mixed with an appropriate solvent such as tetrahydrofuran (THF)[1].

  • The N-benzylethanolamine, synthesized in the previous step, is added dropwise to the glyoxylic acid solution with continuous stirring.

  • The reaction is allowed to proceed at a controlled temperature until completion.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, potentially through recrystallization, to yield this compound.

¹H NMR Sample Preparation

A general protocol for preparing a sample of this compound for ¹H NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-20 mg of the purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can affect the chemical shift of the carboxylic acid proton.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid spectral artifacts.

  • Internal Standard (Optional): A small amount of an internal standard, such as Tetramethylsilane (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).

  • Capping and Inversion: Securely cap the NMR tube and gently invert it several times to ensure a homogenous solution.

Visualizing the Synthetic Pathway

To illustrate the logical flow of the synthesis, the following diagram outlines the key transformations.

Synthesis_Pathway cluster_step1 Step 1: N-Benzylethanolamine Synthesis cluster_step2 Step 2: Cyclization Benzaldehyde Benzaldehyde Reductive_Amination Pd/C, H₂ Benzaldehyde->Reductive_Amination Ethanolamine Ethanolamine Ethanolamine->Reductive_Amination N_Benzylethanolamine N-Benzylethanolamine Cyclization Cyclization N_Benzylethanolamine->Cyclization Reductive_Amination->N_Benzylethanolamine Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Cyclization Target_Molecule 4-Benzylmorpholine- 2-carboxylic acid Cyclization->Target_Molecule

Caption: Synthetic pathway for this compound.

References

Technical Guide: Physicochemical Properties of 4-Benzylmorpholine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Benzylmorpholine-2-carboxylic acid hydrochloride. The information is compiled from various sources to assist in research, development, and quality control activities involving this compound.

Chemical Identity and Properties

This compound hydrochloride is a morpholine derivative characterized by a benzyl group at the 4-position and a carboxylic acid at the 2-position of the morpholine ring, presented as a hydrochloride salt.[1] This structure makes it a valuable building block in organic synthesis for more complex molecules and pharmaceuticals.[1]

Table 1: Physical and Chemical Properties of this compound hydrochloride

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅NO₃·HCl[1]
Molecular Weight 257.71 g/mol [1]
Appearance White to off-white solid[]
Melting Point 244–248°C[1]
Boiling Point Data not available (likely decomposes)
Solubility Slightly soluble in DMSO and Methanol.[][3] The hydrochloride salt form is noted to enhance aqueous solubility.[1][1][][3]
pKa (Predicted, for free acid) 2.57 ± 0.20[3]
InChI 1S/C12H15NO3.ClH/c14-12(15)11-9-13(6-7-16-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H
InChIKey CEDXMALCJZSQHA-UHFFFAOYSA-N
Purity Commercially available in purities ranging from 90% to 98%.[1]

Spectroscopic Data

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the benzyl group protons (typically in the aromatic region, ~7.2-7.4 ppm), the morpholine ring protons, and the carboxylic acid proton. Protons on carbons adjacent to the carbonyl group of carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm region.[4]

  • ¹³C NMR: The spectrum would display resonances for the carbonyl carbon of the carboxylic acid (typically around 170-180 ppm), the aromatic carbons of the benzyl group, and the carbons of the morpholine ring.

  • Infrared (IR) Spectroscopy: Carboxylic acids exhibit a characteristic broad O-H stretching absorption between 2500 and 3300 cm⁻¹ and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹.[5] The presence of the morpholine and benzyl groups would also contribute to the fingerprint region of the spectrum.

  • Mass Spectrometry: The mass spectrum of the free base (C₁₂H₁₅NO₃) would be expected to show a molecular ion peak corresponding to its molecular weight (221.25 g/mol ). A common fragmentation pattern for carboxylic acid derivatives is the cleavage of the C-Y bond to form an acylium ion (R-CO⁺).[4]

Experimental Protocols

The following sections describe standard laboratory procedures for determining the key physical properties of a solid compound like this compound hydrochloride.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[6]

Principle: The temperature at which a solid transitions to a liquid is its melting point. For a pure crystalline substance, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). Impurities tend to lower and broaden the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[6] If necessary, grind the crystals to a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of material (1-2 mm in height) is packed into the closed end.[7]

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.[8]

    • Heat the sample rapidly to obtain an approximate melting point.

    • Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 1-2°C per minute) as the temperature approaches the expected melting point.[7]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a liquid (T2). The melting point is reported as the range T1-T2.[8]

Solubility Determination

Determining the solubility of a compound in various solvents is essential for its application in different experimental and formulation settings.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

  • Analytical balance

  • Vials or test tubes with closures

  • Vortex mixer or shaker bath

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure (Shake-Flask Method):

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, methanol) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.

  • Analysis: Withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Synthesis Pathway

A common synthetic route to this compound involves the reaction of N-benzylethanolamine with glyoxylic acid. This process can be followed by the formation of the hydrochloride salt.

Synthesis_Pathway NBE N-Benzylethanolamine Intermediate 4-Benzyl-2-hydroxy- morpholin-3-one NBE->Intermediate THF GA Glyoxylic Acid GA->Intermediate Product_HCl 4-Benzylmorpholine-2-carboxylic acid hydrochloride Intermediate->Product_HCl Salt Formation HCl HCl

Caption: Synthesis of this compound hydrochloride.

Logical Relationships in Analysis

The characterization of this compound hydrochloride follows a logical workflow to confirm its identity and purity.

Analysis_Workflow Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Physical_Tests Physical Property Tests (Melting Point, Solubility) Purification->Physical_Tests Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Final_Product Confirmed Structure and Purity Physical_Tests->Final_Product Spectroscopy->Final_Product

Caption: Analytical workflow for compound characterization.

References

An In-depth Technical Guide to the Synthesis of 4-Benzylmorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 4-Benzylmorpholine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development.[1] The synthesis is a two-step process commencing with the reductive amination of readily available starting materials, followed by a cyclization reaction. This document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes visual diagrams of the synthetic workflow to aid in comprehension and practical application.

Core Synthetic Pathway

The principal route for the synthesis of this compound involves two key transformations:

  • Reductive Amination: The initial step is the formation of the intermediate, N-benzylethanolamine, through the reductive amination of benzaldehyde and ethanolamine.

  • Cyclization: The subsequent step involves the cyclization of N-benzylethanolamine with glyoxylic acid to form the morpholine ring structure.

This pathway is efficient, utilizing common reagents and yielding the target molecule in good purity.

Experimental Protocols

Step 1: Synthesis of N-Benzylethanolamine via Reductive Amination

The formation of N-benzylethanolamine is achieved by the reaction of benzaldehyde and ethanolamine in the presence of a catalyst and a hydrogen source. A widely used and effective catalyst for this transformation is palladium on carbon (Pd/C).

Protocol:

A mixture of benzaldehyde, ethanolamine, an alkali such as anhydrous potassium carbonate, methanol as the solvent, and a 3% Pd/C catalyst is charged into a high-pressure reaction vessel. The vessel is then purged with nitrogen and subsequently with hydrogen. The reaction is carried out under hydrogen pressure at a controlled temperature with stirring for several hours. Upon completion, the catalyst is removed by filtration. The methanol is distilled off, and the resulting crude product is purified by vacuum distillation to yield N-benzylethanolamine as a colorless liquid.[1]

Alternatively, copper chromite can be employed as the catalyst. In a typical procedure, ethanolamine, benzaldehyde, benzene (as solvent), and the reduced copper chromite catalyst are heated in an autoclave under hydrogen pressure. After the reaction, the catalyst is removed by centrifugation, and the N-benzylethanolamine is recovered by vacuum distillation.

Quantitative Data for N-Benzylethanolamine Synthesis

ParameterValueReference
Method 1: Pd/C Catalysis
Benzaldehyde200 g[1]
Ethanolamine126.6 g[1]
Anhydrous Potassium Carbonate20 g[1]
Methanol600 mL[1]
3% Pd/C Catalyst0.2 g[1]
Hydrogen Pressure1 MPa[1]
Reaction Temperature50°C[1]
Reaction Time6 hours[1]
Yield 93.3% [1]
Purity (GC) 96.8% [1]
Method 2: Copper Chromite Catalysis
Ethanolamine19.2 g (0.32 mol)
Benzaldehyde33.3 g (0.32 mol)
Benzene100 mL
Copper Chromite Catalyst2.1 g
Hydrogen Pressure50 atm
Reaction Temperature140°C
Reaction Time1 hour
Step 2: Synthesis of 4-Benzyl-2-hydroxy-morpholine-3-one via Cyclization

The second step involves the cyclization of the N-benzylethanolamine intermediate with glyoxylic acid. This reaction proceeds in a suitable solvent, such as tetrahydrofuran (THF), to form a cyclic hemiacetal, 4-benzyl-2-hydroxy-morpholine-3-one. This intermediate is a stable, crystalline solid.[2]

Protocol:

A 30-60% aqueous solution of glyoxylic acid is mixed with tetrahydrofuran. To this stirred solution, N-benzylethanolamine is added dropwise at an elevated temperature (50-100°C). The reaction mixture is stirred for an extended period (10-20 hours) at the same temperature. After the reaction is complete, the tetrahydrofuran is removed by distillation under normal pressure. The resulting crude product is then purified by recrystallization from ethanol to afford 4-benzyl-2-hydroxy-morpholine-3-one as light yellow crystals.[2]

Quantitative Data for 4-Benzyl-2-hydroxy-morpholine-3-one Synthesis

ParameterValueReference
N-benzylethanolamine120 g[2]
50% Aqueous Glyoxylic Acid141 g[2]
Tetrahydrofuran400 mL[2]
Reaction Temperature60°C[2]
Reaction Time12 hours[2]
Yield 81.5% [2]
Purity (GC) 96.9% [2]
Step 3: Conversion to this compound

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the synthetic pathway and the logical relationship between the starting materials and the final product.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Oxidation Benzaldehyde Benzaldehyde Imine Imine Intermediate Benzaldehyde->Imine Ethanolamine Ethanolamine Ethanolamine->Imine NBE N-Benzylethanolamine Intermediate 4-Benzyl-2-hydroxy- morpholine-3-one NBE->Intermediate Imine->NBE Reduction (H2, Pd/C) Glyoxylic_Acid Glyoxylic Acid Glyoxylic_Acid->Intermediate Final_Product 4-Benzylmorpholine- 2-carboxylic acid Intermediate->Final_Product Oxidation

Caption: Synthetic workflow for this compound.

Starting_Materials SM1 Benzaldehyde Intermediate1 N-Benzylethanolamine SM1->Intermediate1 + H2, Pd/C SM2 Ethanolamine SM2->Intermediate1 + H2, Pd/C SM3 Glyoxylic Acid Final_Product This compound SM3->Final_Product Cyclization & Oxidation Intermediate1->Final_Product Cyclization & Oxidation

Caption: Relationship of starting materials to the final product.

Alternative Synthetic Approaches

While the described two-step synthesis is the most prominently documented route, other general methods for the synthesis of morpholine derivatives exist. These include intramolecular cyclization of N-substituted diethanolamines and reactions involving epoxides or aziridines. However, specific applications of these methods for the direct synthesis of this compound are not well-detailed in the current literature. The development of alternative routes could be a subject for future research, potentially offering advantages in terms of stereoselectivity or overall yield.

References

The Multifaceted Biological Activities of Morpholine Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a privileged scaffold in medicinal chemistry, continues to be a focal point in the development of novel therapeutic agents. When functionalized with a carboxylic acid moiety, these derivatives exhibit a remarkable breadth of biological activities, ranging from potent anticancer and antimicrobial effects to significant anti-inflammatory and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the core biological activities of morpholine carboxylic acid derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to support ongoing research and drug discovery efforts.

Anticancer Activity

Morpholine carboxylic acid derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various morpholine carboxylic acid derivatives is typically evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Compound IDCancer Cell LineIC50 (µM)Reference
AK-10 A549 (Lung Carcinoma)8.55 ± 0.67[1]
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23[1]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[1]
AK-3 A549 (Lung Carcinoma)10.38 ± 0.27[1]
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29[1]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[1]
Compound 2g SW480 (Colon Adenocarcinoma)5.10 ± 2.12[2]
MCF-7 (Breast Adenocarcinoma)19.60 ± 1.13[2]
Compound 10e A549 (Lung Carcinoma)0.033[3]
Key Signaling Pathways in Anticancer Activity

The anticancer effects of morpholine carboxylic acid derivatives are often attributed to their interaction with key signaling pathways that regulate cell growth, proliferation, and survival.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell survival and proliferation.[4] Small molecule inhibitors targeting this pathway are of significant interest in cancer therapy.[5][6][7] Morpholine-containing compounds have been identified as potent inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibition PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Morpholine Morpholine Carboxylic Acid Derivative Morpholine->PI3K Inhibition Morpholine->mTORC1 Inhibition

PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.

Certain morpholine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for eliminating malignant cells. The process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and regulation by proteins such as p53 and Fas.[1] Novel morpholin-3-one derivatives have been shown to induce apoptosis and elevate levels of p53 and Fas in A549 lung cancer cells.[8]

Apoptosis_Pathway Morpholine Morpholine Carboxylic Acid Derivative p53 p53 Morpholine->p53 Upregulation FasR Fas Receptor Morpholine->FasR Upregulation Bax Bax p53->Bax Activation Caspase8 Caspase-8 FasR->Caspase8 Activation Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Simplified apoptosis induction pathway modulated by morpholine derivatives.

Antimicrobial Activity

Morpholine carboxylic acid derivatives also exhibit promising activity against a range of microbial pathogens, including bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Quantitative Antimicrobial Activity Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 12 Mycobacterium smegmatis15.6
Pseudomonas aeruginosa>1000
Candida albicans500
Saccharomyces cerevisiae500
Compound 8 Staphylococcus aureus250
Escherichia coli500
Candida albicans500
Morpholine derivative (4) Pseudomonas fragi12.5 (mg/mL)[9]
Hafnia alvei12.5 (mg/mL)[9]
Enterococcus faecalis12.5 (mg/mL)[9]
Morpholine derivative (6) Hafnia alvei12.5 (mg/mL)[9]
Pseudomonas proteamaculans12.5 (mg/mL)[9]
Enterococcus gallinarum12.5 (mg/mL)[9]

Enzyme Inhibition

The therapeutic potential of morpholine carboxylic acid derivatives is further underscored by their ability to inhibit specific enzymes involved in various disease pathologies.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising strategy for the treatment of infections caused by these bacteria.

Compound IDEnzymeIC50 (µM)Inhibition TypeReference
Compound 10 Jack Bean Urease2.37 ± 0.19-
Compound 3 Jack Bean Urease13.23 ± 2.25-
Compound 5g Urease3.80 ± 1.9Uncompetitive[10]
Thiourea (Standard) Urease22.31 ± 0.03-[10]
Sirtuin 3 (SIRT3) Inhibition

SIRT3, a mitochondrial deacetylase, has emerged as a potential therapeutic target in cancer. Certain quinoline-4-carboxylic acid derivatives have shown selective inhibitory activity against SIRT3.[6][11][12]

Compound IDEnzymeIC50 (µM)Reference
Molecule P6 SIRT37.2[12]
SIRT132.6[12]
SIRT233.5[12]
Nicotinamide (Control) SIRT339.1[12]
Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of COX is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

Compound IDEnzymeIC50 (µM)Reference
FM4 COX-20.74[13]
FM10 COX-20.69[13]
FM12 COX-20.18[13]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of morpholine carboxylic acid derivatives.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the morpholine carboxylic acid derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Seeding 2. Seed cells in 96-well plate Cell_Culture->Seeding Incubation1 3. Incubate 24h Seeding->Incubation1 Add_Compound 4. Add test compounds (serial dilutions) Incubation1->Add_Compound Incubation2 5. Incubate 48-72h Add_Compound->Incubation2 Add_MTT 6. Add MTT solution Incubation2->Add_MTT Incubation3 7. Incubate 4h Add_MTT->Incubation3 Solubilize 8. Add DMSO to dissolve formazan Incubation3->Solubilize Read_Absorbance 9. Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 10. Calculate % viability and IC50 Read_Absorbance->Calculate_IC50

Experimental workflow for the MTT assay.
Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to determine the antimicrobial susceptibility of bacteria and fungi to the test compounds.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Plate Inoculation: Uniformly spread the microbial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the morpholine carboxylic acid derivative solution (at a known concentration) into each well. Include a solvent control and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

In Vitro Urease Inhibition Assay

This protocol determines the inhibitory effect of compounds on urease activity.

  • Reagent Preparation: Prepare solutions of Jack Bean urease, urea (substrate), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Setup: In a 96-well plate, add the urease enzyme solution and different concentrations of the test compound. Include a positive control (enzyme with no inhibitor) and a blank (buffer without enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the urea solution to all wells to start the enzymatic reaction. Incubate at 37°C for 30-60 minutes.

  • Ammonia Detection (Berthelot Method): Stop the reaction and initiate color development by adding a phenol-nitroprusside solution followed by an alkaline hypochlorite solution to each well.

  • Incubation and Measurement: Incubate at room temperature for 20-30 minutes for color development and measure the absorbance at 625-670 nm.

  • Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of compounds on the cell cycle distribution of cancer cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the morpholine carboxylic acid derivative for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This guide provides a foundational understanding of the diverse biological activities of morpholine carboxylic acid derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of new and more effective therapeutic agents based on this versatile chemical scaffold.

References

The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Morpholine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, have cemented its status as a "privileged scaffold." This technical guide provides a comprehensive exploration of the discovery and historical development of substituted morpholine compounds, offering a deep dive into the synthetic evolution, key pharmacological breakthroughs, and the intricate molecular interactions that underpin their therapeutic success.

From Serendipity to Rational Design: A Historical Overview

The journey of substituted morpholines in medicine is a compelling narrative of scientific inquiry, evolving from fortuitous discoveries to sophisticated, structure-guided drug design. Early explorations in the mid-20th century identified the potential of the morpholine moiety to modulate biological activity, leading to the development of initial therapeutic agents.

One of the early success stories was the appetite suppressant Phendimetrazine , a phenethylamine derivative incorporating a morpholine ring. Its development in the 1950s highlighted the ability of the morpholine scaffold to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

A significant milestone in the history of morpholine-based drugs was the discovery of Moclobemide , a reversible inhibitor of monoamine oxidase A (MAO-A). Initially investigated for other therapeutic properties, its potential as an antidepressant was uncovered during extensive pharmacological screening.[1] Launched in 1992, moclobemide represented a significant advancement over older, irreversible MAOIs due to a reduced risk of the "cheese effect," a hypertensive crisis caused by the ingestion of tyramine-rich foods.[1]

The late 20th and early 21st centuries witnessed an explosion in the development of highly targeted therapies featuring the morpholine scaffold. This era of rational drug design led to the creation of blockbuster drugs such as:

  • Gefitinib (Iressa®) : A first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, gefitinib marked a paradigm shift in cancer treatment towards targeted molecular therapies.[2]

  • Linezolid : The first of the oxazolidinone class of antibiotics, linezolid's unique mechanism of action, which involves inhibiting the initiation of protein synthesis in bacteria, made it a crucial weapon against multidrug-resistant Gram-positive infections.

  • Reboxetine : A selective norepinephrine reuptake inhibitor, reboxetine was developed to offer a different neurochemical profile for the treatment of depression compared to the more common selective serotonin reuptake inhibitors (SSRIs).

  • Aprepitant : A potent and selective neurokinin-1 (NK1) receptor antagonist, aprepitant was a breakthrough in the prevention of chemotherapy-induced nausea and vomiting.[3]

These examples underscore the remarkable versatility of the substituted morpholine scaffold in targeting a wide array of biological entities, from enzymes and receptors to protein-protein interactions.

Key Substituted Morpholine Drugs: A Quantitative Snapshot

The following tables summarize key quantitative data for a selection of landmark substituted morpholine drugs, providing a comparative overview of their potency and activity.

DrugTargetParameterValueReference(s)
Moclobemide MAO-AIC50100 - 400 µg/L[4]
Gefitinib EGFR (wild-type)IC5015.5 nM[1]
EGFR (858R/T790M)IC50823.3 nM[1]
Tyr1173, Tyr992IC5026 - 57 nM[1]
Linezolid Various Gram-positive bacteriaMIC Range0.5 - 4 µg/mL[5][6]
Reboxetine Norepinephrine Transporter (NET)Ki~40–85 nmol/liter[7]
Aprepitant NK1 ReceptorKi0.12 nM[8]

Table 1: Pharmacological Activity of Key Substituted Morpholine Drugs. IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. Ki: Inhibitory constant.

DrugSynthetic RouteOverall YieldReference(s)
Moclobemide One-step synthesis from 4-chlorobenzoyl chlorideHigh[9]
Gefitinib Four-step synthesis from 2,4-dichloro-6,7-dimethoxyquinazoline14%[10]
Six-step synthesis (original AstraZeneca)10%[11]
Linezolid Seven-step continuous flow synthesis73%[12]
Four-step synthesis>40%[13]
Reboxetine Eight-step asymmetric synthesis30%[14][15]
Aprepitant Three-step "green" synthesisNearly double the original 6-step yield[16]

Table 2: Synthetic Efficiency of Key Substituted Morpholine Drugs.

Experimental Protocols: Synthesis of Key Substituted Morpholine Compounds

The following sections provide detailed methodologies for the synthesis of selected landmark substituted morpholine drugs, compiled from the primary literature.

Synthesis of Moclobemide

A common laboratory-scale synthesis of moclobemide involves the straightforward acylation of 4-(2-aminoethyl)morpholine with 4-chlorobenzoyl chloride.[9][17]

Reaction Scheme:

Procedure:

  • Dissolve 4-(2-aminoethyl)morpholine (1.0 equivalent) in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (0.9 equivalents) in dichloromethane dropwise to the cooled amine solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • The initial product, moclobemide hydrochloride, precipitates as a white solid.

  • Isolate the crude salt by vacuum filtration.

  • Recrystallize the hydrochloride salt from a suitable solvent system (e.g., 2-propanol/water).

  • To obtain the free base, dissolve the purified salt in a biphasic system of dichloromethane and water and basify the aqueous layer with a suitable base (e.g., concentrated ammonium hydroxide).

  • Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate in vacuo to yield pure moclobemide as a white solid.[17]

Synthesis of Gefitinib

A four-step synthesis of gefitinib has been developed, offering a more efficient alternative to the original six-step process.[10]

Reaction Scheme (Key Steps):

  • Nucleophilic aromatic substitution of 2,4-dichloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline.

  • Selective demethylation of the dimethoxyquinazoline core.

  • O-alkylation with 3-morpholinopropan-1-ol.

  • Selective dehalogenation.

Procedure (Illustrative Step 1):

  • Treat 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 equivalent) with 3-chloro-4-fluoroaniline (1.0-1.2 equivalents) in a suitable solvent such as isopropanol or acetic acid.

  • Heat the reaction mixture at a controlled temperature (e.g., 55 °C) for a specified time (e.g., 2 hours).

  • Upon completion, cool the reaction mixture and isolate the desired 4-aminated product, which can often be obtained in high purity through crystallization without the need for column chromatography.[10]

Synthesis of Linezolid

Multiple synthetic routes to linezolid have been established. A convergent synthesis is often employed, involving the coupling of two key intermediates. A seven-step continuous flow synthesis has also been reported, offering high efficiency.[12]

Reaction Scheme (Convergent Approach):

  • Synthesis of a suitable N-protected (S)-5-(aminomethyl)-2-oxazolidinone derivative.

  • Synthesis of 3-fluoro-4-morpholinylaniline.

  • Coupling of the two intermediates followed by deprotection and acylation.

Procedure (Illustrative Final Acylation Step):

  • Dissolve the amine precursor, (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl)methyl)amine, in a suitable solvent like ethyl acetate.

  • Add a base, such as triethylamine or pyridine.

  • Cool the reaction mixture to 0-5 °C.

  • Slowly add acetic anhydride.

  • Heat the reaction mixture to reflux for a specified period.

  • Cool the mixture to 0-5 °C to induce crystallization of the product.

  • Isolate the solid by filtration and dry to obtain linezolid.

Synthesis of (S,S)-Reboxetine

An eight-step asymmetric synthesis of (+)-(S,S)-reboxetine has been reported with a good overall yield and high enantiomeric excess.[14][15]

Reaction Scheme (Key Steps):

  • Preparation of (S)-2-(hydroxymethyl)morpholine from (S)-3-amino-1,2-propanediol.

  • Protection of the morpholine nitrogen.

  • Oxidation of the primary alcohol to an aldehyde.

  • Addition of a phenyl group (e.g., using a Grignard reagent or diphenylzinc).

  • Separation of diastereomers.

  • Introduction of the 2-ethoxyphenoxy group via nucleophilic aromatic substitution.

  • Deprotection of the morpholine nitrogen.

Procedure (Illustrative Phenyl Addition):

  • Prepare diphenylzinc in situ from phenylmagnesium bromide and anhydrous zinc bromide in THF.

  • Add a solution of the aldehyde precursor in THF to the diphenylzinc solution at a low temperature (e.g., -10 °C).

  • After the reaction is complete, quench the reaction and perform an aqueous work-up.

  • The resulting diastereomeric alcohols can be separated by flash chromatography on silica gel.[14]

Synthesis of Aprepitant

A highly efficient, three-step "green" synthesis of aprepitant has been developed, significantly improving upon the original six-step route.[16]

Reaction Scheme (Key Features of the "Green" Synthesis):

  • Highly atom-economical steps.

  • Elimination of hazardous reagents like sodium cyanide and dimethyl titanocene.

  • Significant reduction in raw material and water usage, and waste generation.[16]

Procedure (Conceptual Overview):

The improved synthesis involves a streamlined assembly of the complex morpholine core and its substituents, likely through catalytic and highly stereoselective transformations that minimize the need for protecting groups and purification steps.

Signaling Pathways and Experimental Workflows

The therapeutic effects of many substituted morpholine compounds stem from their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways targeted by these drugs.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Gefitinib Gefitinib Gefitinib->RTK inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Gefitinib.

Cannabinoid_Receptor_Signaling Cannabinoid Cannabinoid Ligand CB1_CB2 CB1/CB2 Receptor Cannabinoid->CB1_CB2 Gi_o Gi/o Protein CB1_CB2->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits MAPK MAPK Pathway Gi_o->MAPK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates NeuronalActivity Modulation of Neuronal Activity PKA->NeuronalActivity MAPK->NeuronalActivity ImmuneResponse Modulation of Immune Response MAPK->ImmuneResponse

Caption: Simplified cannabinoid receptor signaling cascade.

MAO_A_Inhibition_Workflow Start Start: Prepare Reagents Incubation Incubate MAO-A with Moclobemide Start->Incubation AddSubstrate Add Substrate (e.g., Kynuramine) Incubation->AddSubstrate Reaction Enzymatic Reaction AddSubstrate->Reaction StopReaction Stop Reaction (e.g., with NaOH) Reaction->StopReaction Detection Measure Product (Fluorescence) StopReaction->Detection Analysis Data Analysis: Calculate IC50 Detection->Analysis End End Analysis->End

Caption: Experimental workflow for a MAO-A inhibition assay.

Conclusion and Future Perspectives

The history of substituted morpholine compounds is a testament to the power of this versatile scaffold in drug discovery. From its early use in CNS-acting agents to its current prominence in targeted cancer therapies and novel antibiotics, the morpholine moiety has consistently enabled the development of drugs with improved efficacy, selectivity, and pharmacokinetic profiles. The ongoing exploration of novel synthetic methodologies continues to expand the accessible chemical space for morpholine derivatives, promising the discovery of new therapeutic agents for a wide range of diseases. As our understanding of complex biological pathways deepens, the rational design of next-generation substituted morpholine compounds will undoubtedly play a pivotal role in addressing unmet medical needs.

References

Structural Analysis of 4-Benzylmorpholine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-benzylmorpholine-2-carboxylic acid, a morpholine derivative with significant potential in medicinal chemistry and organic synthesis. This document outlines the compound's physicochemical properties, spectroscopic data, and a detailed synthesis protocol. Due to the limited availability of experimental crystallographic and complete spectroscopic data in the public domain, this guide incorporates predicted data to offer a thorough structural overview.

Physicochemical Properties

This compound, with the molecular formula C₁₂H₁₅NO₃, is a white solid compound.[1] It serves as a versatile building block in the synthesis of more complex molecules.[2] The hydrochloride salt of this compound is also commonly used and exhibits a melting point in the range of 244–248°C.[2]

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃[3]
Molecular Weight 221.25 g/mol [3]
Appearance White solid[1]
Melting Point (HCl salt) 244–248°C[2]
Predicted pKa 2.57 ± 0.20[4]
Predicted Boiling Point 372.7 ± 42.0 °C[4]
Predicted Density 1.235 ± 0.06 g/cm³[4]

Molecular Structure

The structure of this compound consists of a central morpholine ring, a benzyl group attached to the nitrogen atom at position 4, and a carboxylic acid group at position 2. The morpholine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered heterocyclic rings.

molecular_structure cluster_molecule This compound N4 N C3 N4->C3 C7 N4->C7 C2 C3->C2 O1 O C2->O1 C_carboxyl C C2->C_carboxyl C5 O1->C5 C6 C5->C6 C6->N4 C8 C7->C8 C9 C8->C9 C10 C9->C10 C11 C10->C11 C12 C11->C12 C13 C12->C13 C13->C8 H_benzyl H O_carboxyl1 O C_carboxyl->O_carboxyl1 O_carboxyl2 OH C_carboxyl->O_carboxyl2 synthesis_workflow start Start Materials: N-Benzylethanolamine Glyoxylic Acid step1 Cyclization Reaction in THF start->step1 step2 Formation of This compound step1->step2 step3 Treatment with HCl step2->step3 end Final Product: 4-Benzylmorpholine-2-carboxylic Acid Hydrochloride step3->end

References

An In-depth Technical Guide to 4-Benzylmorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylmorpholine-2-carboxylic acid is a heterocyclic organic compound featuring a morpholine ring substituted with a benzyl group at the 4-position and a carboxylic acid at the 2-position. This molecule serves as a versatile building block in medicinal chemistry and drug discovery, drawing interest for its potential applications in the development of novel therapeutics, particularly in oncology and neuroscience.[1][2] The morpholine scaffold is a privileged structure in drug design, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The presence of both a secondary amine within the morpholine ring and a carboxylic acid functional group allows for diverse chemical modifications, making it an attractive starting point for the synthesis of compound libraries for biological screening.

Physicochemical Properties

This compound and its hydrochloride salt are the common forms of this compound. The hydrochloride salt generally exhibits higher solubility in aqueous solutions.

PropertyThis compoundThis compound hydrochloride
IUPAC Name This compoundThis compound;hydrochloride
CAS Number 769087-80-1[3][4][5]135072-15-0[2][6]
Molecular Formula C₁₂H₁₅NO₃[3][4][5]C₁₂H₁₅NO₃·HCl[2]
Molecular Weight 221.25 g/mol [3][4][5]257.71 g/mol [2]
Appearance Solid[3]Crystalline solid
Melting Point Not specified244–248°C[1][2]
Purity Typically >95%[3]Commercially available in purities from 90% to 97%[1][2]

Synthesis and Characterization

A common synthetic route to this compound involves a multi-step process. While specific, detailed protocols for the parent compound are not extensively published in readily available literature, a general and plausible pathway can be outlined based on established organic chemistry principles for morpholine synthesis.

Experimental Protocol: A Generalized Synthetic Approach

Step 1: Synthesis of N-benzylethanolamine

This step typically involves the reductive amination of benzaldehyde with ethanolamine.

  • Reagents: Benzaldehyde, ethanolamine, reducing agent (e.g., sodium borohydride or catalytic hydrogenation with H₂/Pd-C).

  • Procedure:

    • Dissolve benzaldehyde and ethanolamine in a suitable solvent like methanol or ethanol.

    • If using a chemical reducing agent, cool the mixture in an ice bath and add the reducing agent portion-wise.

    • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere in the presence of a palladium on carbon catalyst.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, work up the reaction by quenching any remaining reducing agent, removing the solvent under reduced pressure, and purifying the crude product, for instance, by column chromatography, to yield N-benzylethanolamine.

Step 2: Cyclization to form this compound

The formation of the morpholine ring can be achieved by reacting N-benzylethanolamine with a suitable C2-synthon bearing a carboxylic acid or a precursor group. A plausible method involves reaction with bromoacetic acid followed by cyclization.

  • Reagents: N-benzylethanolamine, bromoacetic acid, a base (e.g., sodium bicarbonate or triethylamine), and a suitable solvent (e.g., a polar aprotic solvent like DMF or acetonitrile).

  • Procedure:

    • Dissolve N-benzylethanolamine and a base in the chosen solvent.

    • Add bromoacetic acid dropwise to the solution at room temperature or slightly elevated temperature.

    • The reaction mixture is stirred for several hours until TLC indicates the consumption of starting materials.

    • The reaction is then worked up by filtering any salts, removing the solvent, and purifying the product. Purification may involve recrystallization or column chromatography.

Characterization Data

The structure of this compound would be confirmed using standard analytical techniques. While a comprehensive dataset for this specific molecule is not publicly available, representative spectral data would include:

  • ¹H NMR: Expected signals would include aromatic protons from the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene protons, and multiplets for the morpholine ring protons, along with a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Would show characteristic peaks for the aromatic carbons, the benzylic carbon, the carbons of the morpholine ring, and a downfield signal for the carboxylic acid carbonyl carbon.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (221.25 g/mol for the free acid).

Potential Biological Activities and Applications in Drug Development

The morpholine moiety is a key structural feature in numerous approved drugs and clinical candidates, valued for its ability to improve pharmacokinetic properties.[7] Derivatives of morpholine have been extensively investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Anticancer Potential

Several studies have highlighted the potential of morpholine derivatives as anticancer agents. The proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as Topoisomerase II and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme involved in DNA replication and chromosome segregation. Its inhibition leads to DNA damage and apoptosis in cancer cells. Molecular docking studies on some morpholine derivatives have shown favorable binding energies (ranging from -8 to -10 kcal/mol) with Topoisomerase II, suggesting they could act as inhibitors.[8]

  • VEGFR-2 Inhibition: VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.[9] Several morpholine-containing compounds have been investigated as VEGFR-2 inhibitors.

While direct biological data for this compound is scarce in the public domain, a study on 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives demonstrated their anti-proliferative activity against various cancer cell lines, including Dalton's Lymphoma Ascites (DLA), Ehrlich Ascites Carcinoma (EAC), and human breast (MCF-7) and lung (A549) cancer cells. This suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents.

Neuroscience Applications

The morpholine ring is also present in several central nervous system (CNS) active drugs. Its physicochemical properties can facilitate crossing the blood-brain barrier. Substituted morpholines have been explored as ligands for various CNS targets, including receptors and enzymes. For instance, N-substituted morpholine derivatives have been synthesized and evaluated for their affinity to muscarinic acetylcholine receptors.[10] Furthermore, novel N-benzyl derivatives of phenylethylamines, which share some structural similarity with the title compound, have been investigated for their psychoactive effects, showing modulation of neurotransmitter levels in the brain.[11][12]

Experimental Protocols for Biological Assays

For researchers interested in evaluating the biological activity of this compound and its derivatives, the following are generalized protocols for relevant assays.

VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the direct inhibition of the VEGFR-2 enzyme.

  • Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in phosphorylation indicates inhibition.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add kinase buffer, the VEGFR-2 enzyme, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and a suitable substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or remaining ATP.

    • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[9]

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay assesses the ability of a compound to inhibit the decatenation activity of Topoisomerase II.

  • Principle: Kinetoplast DNA (kDNA) is a network of interlocked DNA minicircles. Topoisomerase II can decatenate this network, releasing individual minicircles. Inhibitors prevent this process.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, ATP, and kDNA.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the Topoisomerase II enzyme.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a tracking dye.

    • Separate the DNA products by agarose gel electrophoresis.

    • Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.[8]

Visualizations

Synthetic Workflow

G General Synthetic Workflow for this compound A Benzaldehyde + Ethanolamine B N-benzylethanolamine A->B Reductive Amination (e.g., NaBH4 or H2/Pd-C) C This compound B->C Cyclization (e.g., with Bromoacetic Acid)

Caption: A generalized two-step synthetic route to this compound.

Potential Mechanism of Action: VEGFR-2 Signaling Pathway Inhibition

G Hypothesized Inhibition of VEGFR-2 Signaling by a Morpholine Derivative cluster_0 Hypothesized Inhibition of VEGFR-2 Signaling by a Morpholine Derivative VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates Akt->Proliferation Promotes Inhibitor 4-Benzylmorpholine-2-carboxylic acid derivative Inhibitor->VEGFR2 Inhibits

Caption: A simplified diagram of the VEGFR-2 signaling pathway and its potential inhibition.

Conclusion

This compound is a valuable scaffold in medicinal chemistry with demonstrated potential for the development of new therapeutic agents. Its derivatives have shown promise as anticancer agents, and the core structure is amenable to a wide range of chemical modifications to optimize biological activity and pharmacokinetic properties. Further research into the synthesis of novel derivatives and their comprehensive biological evaluation is warranted to fully explore the therapeutic potential of this compound class. The provided experimental frameworks can serve as a starting point for such investigations.

References

Methodological & Application

Synthesis of 4-Benzylmorpholine-2-carboxylic acid from N-benzylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the .

Application Notes

The synthesis of 4-benzylmorpholine-2-carboxylic acid is a multi-step process that is of significant interest to researchers in medicinal chemistry and drug development. This morpholine derivative serves as a valuable building block for the creation of more complex molecules with potential therapeutic applications. The benzyl group provides a handle for further functionalization or can be removed under specific conditions to yield the parent morpholine-2-carboxylic acid. The following protocol outlines a plausible and robust synthetic route starting from the commercially available N-benzylethanolamine. The described methodology is based on well-established organic chemistry transformations and is designed to be adaptable for scale-up in a laboratory setting.

The overall synthetic strategy involves a four-step sequence:

  • Protection of the hydroxyl group of N-benzylethanolamine as a tert-butyldimethylsilyl (TBDMS) ether. This prevents unwanted side reactions in the subsequent alkylation step.

  • N-Alkylation of the protected amine with allyl bromide to introduce the three-carbon unit required for the morpholine ring.

  • Deprotection of the TBDMS group to reveal the free hydroxyl group, setting the stage for the cyclization reaction.

  • Oxidative cyclization of the resulting amino alcohol using ozonolysis. This key step simultaneously cleaves the allyl double bond to form a carboxylic acid and induces an intramolecular etherification to construct the morpholine ring, directly yielding the target compound.

This synthetic route has been designed to utilize common laboratory reagents and purification techniques, making it accessible to a wide range of researchers. The quantitative data for each step, including reaction yields and key characterization data, should be meticulously recorded to ensure reproducibility.

Experimental Protocols

Overall Synthetic Scheme

G A N-Benzylethanolamine B Step 1: Protection (TBDMSCl, Imidazole) A->B C N-Benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine B->C D Step 2: N-Alkylation (Allyl bromide, K2CO3) C->D E N-Allyl-N-benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine D->E F Step 3: Deprotection (TBAF) E->F G 2-((N-Allyl-N-benzyl)amino)ethanol F->G H Step 4: Oxidative Cyclization (O3, then Me2S) G->H I This compound H->I

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of N-Benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine

Methodology:

  • To a solution of N-benzylethanolamine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere (nitrogen or argon), add imidazole (1.5 eq.).

  • Stir the mixture for 10 minutes, then add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired protected amine.

Quantitative Data:

CompoundStarting Amount (mmol)Product Amount (mmol)Yield (%)Purity (by NMR)
N-Benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine504590>98%
Step 2: Synthesis of N-Allyl-N-benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine

Methodology:

  • To a solution of N-benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine (1.0 eq.) in anhydrous acetonitrile (0.3 M) under an inert atmosphere, add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add allyl bromide (1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexanes gradient).

Quantitative Data:

CompoundStarting Amount (mmol)Product Amount (mmol)Yield (%)Purity (by NMR)
N-Allyl-N-benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine403485>97%
Step 3: Synthesis of 2-((N-Allyl-N-benzyl)amino)ethanol

Methodology:

  • Dissolve N-allyl-N-benzyl-N-(2-(tert-butyldimethylsilyloxy)ethyl)amine (1.0 eq.) in tetrahydrofuran (THF, 0.2 M).

  • Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq.) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product is often of sufficient purity for the next step, but can be purified by flash column chromatography if necessary.

Quantitative Data:

CompoundStarting Amount (mmol)Product Amount (mmol)Yield (%)Purity (by NMR)
2-((N-Allyl-N-benzyl)amino)ethanol3028.595>95%
Step 4: Synthesis of this compound

Methodology:

  • Dissolve 2-((N-allyl-N-benzyl)amino)ethanol (1.0 eq.) in a mixture of DCM and methanol (9:1, 0.1 M) and cool to -78 °C.

  • Bubble ozone (O₃) through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen or argon for 15-20 minutes to remove excess ozone.

  • Add dimethyl sulfide (Me₂S, 3.0 eq.) and allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product is an aldehyde, which will be in equilibrium with the cyclic hemiaminal. To obtain the carboxylic acid, the crude residue is redissolved in a suitable solvent like acetone, and a Jones oxidation (or other suitable oxidation) is performed.

  • Alternatively, after the ozonolysis and reductive workup, the resulting aldehyde can be oxidized to the carboxylic acid using a milder oxidizing agent like sodium chlorite (NaClO₂) in the presence of a scavenger.

  • After oxidation, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the final product by recrystallization or flash column chromatography.

Quantitative Data:

CompoundStarting Amount (mmol)Product Amount (mmol)Yield (%)Purity (by HPLC)
This compound251560>98%

Logical Relationship of the Synthetic Steps

G Start N-Benzylethanolamine Protected TBDMS-Protected Amine Start->Protected Hydroxyl Protection Alkylated N-Allylated Intermediate Protected->Alkylated N-Alkylation Deprotected Amino Alcohol Alkylated->Deprotected Hydroxyl Deprotection Final This compound Deprotected->Final Oxidative Cyclization

Caption: Logical progression of the synthesis from starting material to final product.

Application Notes and Protocols for the Use of 4-Benzylmorpholine-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylmorpholine-2-carboxylic acid is a conformationally constrained amino acid analogue that holds significant potential in the field of peptide science and drug discovery. Its rigid morpholine scaffold, combined with the benzyl group, allows for the introduction of unique structural constraints into peptide backbones. This can lead to the development of peptidomimetics with enhanced properties such as increased metabolic stability, improved receptor affinity and selectivity, and controlled secondary structures (e.g., turns and helices). As a non-natural amino acid, its incorporation into peptide sequences can overcome the limitations of native peptides, such as poor oral bioavailability and rapid enzymatic degradation.[1][2][3][4][5]

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols detailed below are based on established methodologies for coupling sterically hindered and non-canonical amino acids.

Data Presentation

The successful incorporation of sterically demanding amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. The following table summarizes a comparative analysis of common coupling reagents and their expected efficiencies for such challenging couplings. Please note that yields are sequence-dependent and may require optimization for specific peptide sequences.

Coupling ReagentActivating AdditiveBaseTypical SolventExpected Coupling Efficiency (%)Key Considerations
HATU (Internal HOAt)DIPEA, CollidineDMF, NMP>95Highly reactive, ideal for hindered couplings, minimizes racemization.
HBTU (Internal HOBt)DIPEA, NMMDMF, NMP85-95Standard and cost-effective, may require double coupling for difficult sequences.
PyBOP (Internal HOBt)DIPEA, NMMDMF, CH₂Cl₂85-95Effective for hindered amino acids, less prone to guanidinylation side reactions compared to HBTU/HATU.
DIC/Oxyma OxymaPureDIPEA, NMMDMF, DCM80-90Carbodiimide-based, cost-effective, Oxyma reduces racemization.

Experimental Protocols

Preparation of N-α-Fmoc-4-Benzylmorpholine-2-carboxylic acid

For use in standard Fmoc-based solid-phase peptide synthesis, the amine of this compound must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

  • This compound hydrochloride

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl Acetate

  • Hexane

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound hydrochloride (1.0 eq.) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • To this solution, add Fmoc-OSu (1.1 eq.) portion-wise over 30 minutes while stirring vigorously at room temperature.

  • Continue stirring the reaction mixture at room temperature overnight.

  • After the reaction is complete (monitored by TLC), acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol in dichloromethane) to yield N-α-Fmoc-4-Benzylmorpholine-2-carboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation

This protocol outlines a single coupling cycle for the incorporation of N-α-Fmoc-4-Benzylmorpholine-2-carboxylic acid onto a resin-bound peptide chain with a free N-terminal amine using HATU as the coupling reagent.

Materials:

  • Peptide-resin with a free N-terminus

  • N-α-Fmoc-4-Benzylmorpholine-2-carboxylic acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF (for Fmoc deprotection)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Coupling of N-α-Fmoc-4-Benzylmorpholine-2-carboxylic acid:

    • In a separate vial, dissolve N-α-Fmoc-4-Benzylmorpholine-2-carboxylic acid (3.0 eq. relative to resin loading) and HATU (2.95 eq.) in DMF.

    • Add DIPEA (6.0 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40 °C).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Monitoring the Coupling Reaction: Perform a Kaiser test or a Chloranil test to ensure the completion of the coupling. If the test is positive (indicating free amines), a second coupling (double coupling) is recommended. Repeat step 3.

  • The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the solid support.

Mandatory Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Downstream_Signaling Modulation of Downstream Signaling Cascades Receptor->Downstream_Signaling Activates/Inhibits Peptide_Ligand Peptide containing This compound Peptide_Ligand->Receptor Binds Conformational_Constraint Structurally Constrained Conformation Peptide_Ligand->Conformational_Constraint Increased_Affinity Enhanced Receptor Binding Affinity Conformational_Constraint->Increased_Affinity Increased_Affinity->Receptor

Caption: Hypothetical signaling pathway modulation by a constrained peptide.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Start_Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection Start_Resin->Fmoc_Deprotection Coupling_Step Couple Fmoc-AA-OH Fmoc_Deprotection->Coupling_Step Wash_1 Wash Coupling_Step->Wash_1 Repeat_Cycle Repeat Cycle (n-1) times Wash_1->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection for subsequent amino acids Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection after last standard AA Couple_Morpholine Couple Fmoc-4-Benzylmorpholine- 2-carboxylic acid Final_Deprotection->Couple_Morpholine Wash_2 Wash Couple_Morpholine->Wash_2 Cleavage Cleave from Resin Wash_2->Cleavage Purification Purify Peptide Cleavage->Purification Characterization Characterize Peptide (Mass Spec, HPLC) Purification->Characterization Conformational_Analysis Conformational Analysis (CD, NMR) Characterization->Conformational_Analysis Biological_Assay Biological Activity Assay Conformational_Analysis->Biological_Assay

Caption: Workflow for synthesis and analysis of a target peptide.

Logical Relationship Diagram

Logical_Relationship cluster_properties Molecular Properties cluster_effects Effects on Peptide Structure 4-Benzylmorpholine- 2-carboxylic acid Rigid_Scaffold Rigid Morpholine Ring Structure->Rigid_Scaffold Hydrophobic_Group Benzyl Group Structure->Hydrophobic_Group Conformational_Constraint Induces Turn/Helical Conformation Rigid_Scaffold->Conformational_Constraint Increased_Stability Enhanced Proteolytic Stability Rigid_Scaffold->Increased_Stability Modulated_Bioactivity Altered Receptor Binding and Activity Hydrophobic_Group->Modulated_Bioactivity Conformational_Constraint->Modulated_Bioactivity

Caption: Structure-function relationship of the incorporated amino acid.

References

Application Notes and Protocols for 4-Benzylmorpholine-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzylmorpholine-2-carboxylic acid is a versatile heterocyclic compound that serves as a valuable intermediate and scaffold in the discovery and development of novel therapeutic agents. The morpholine ring is a privileged structure in medicinal chemistry, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The presence of the benzyl group and the carboxylic acid moiety provides key anchor points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Derivatives of this compound have demonstrated a wide range of biological activities, including anticancer, antiviral, and antimalarial properties. This document provides an overview of its applications, detailed protocols for the synthesis of related structures, and data on the biological activity of its derivatives.

Physicochemical Properties

The hydrochloride salt of this compound is a common form used in research due to its enhanced solubility.

PropertyValueReference
Molecular Formula C12H15NO3[1]
Molecular Weight 221.25 g/mol [1]
CAS Number 769087-80-1[1]
Appearance Solid
Purity Typically >95%

Applications in Drug Discovery

The this compound scaffold is a key component in the synthesis of a variety of biologically active molecules. Its derivatives have been investigated for several therapeutic applications:

  • Anticancer Agents: Benzomorpholine derivatives have been identified as potent inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in the progression of various cancers, including non-small cell lung cancer.[2]

  • Antiviral Agents: The core structure has been incorporated into molecules with potential antiviral efficacy, including activity against HIV.

  • Antimalarial Agents: Benzylamino derivatives of dispiro 1,2,4,5-tetraoxanes have shown potent in vitro activity against Plasmodium falciparum.[3]

  • Cholinesterase Inhibitors: Morpholine-bearing quinoline derivatives have been synthesized and evaluated as potential treatments for Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4]

Experimental Protocols

Protocol 1: General Synthesis of Morpholine-2-Carboxylic Acid Derivatives

This protocol is based on the cyclization of an N-substituted amino alcohol with a glyoxylic acid equivalent.

Materials:

  • N-Benzylethanolamine

  • Glyoxylic acid

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-benzylethanolamine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Glyoxylic Acid: To the stirred solution, add a solution of glyoxylic acid in THF dropwise at room temperature.

  • Cyclization: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the intramolecular nucleophilic attack, leading to the formation of the morpholine ring.[5] The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the desired this compound.

  • Salt Formation (Optional): To obtain the hydrochloride salt, the purified product is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of HCl in the same or a compatible solvent. The resulting precipitate is collected by filtration and dried.[5]

Protocol 2: Synthesis of Benzylmorpholine Derivatives via Reductive Amination

This protocol describes a general method for introducing the benzyl group onto a pre-formed morpholine ring.

Materials:

  • Morpholine-2-carboxylic acid

  • Benzaldehyde

  • Sodium triacetoxyborohydride or Sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a solution of morpholine-2-carboxylic acid in DCM or DCE, add benzaldehyde.

  • Formation of Imine/Iminium Ion: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data

The following tables summarize the biological activity of various derivatives based on the 4-benzylmorpholine scaffold.

Table 1: Anticancer Activity of Benzomorpholine Derivatives as EZH2 Inhibitors [2]

CompoundTarget Cell LineIC50 (µM)
6y A549 (Non-small cell lung cancer)1.1
6y NCI-H1975 (Non-small cell lung cancer)1.1

Table 2: Antimalarial Activity of Benzylamino Dispiro 1,2,4,5-Tetraoxane Analogues [3]

CompoundTargetIC50 (nM)
N205 (10a) Plasmodium falciparum (3D7)< 0.84

Table 3: Cholinesterase Inhibitory Activity of Morpholine-Bearing Quinoline Derivatives [4]

CompoundTarget EnzymeIC50 (µM)
11g Acetylcholinesterase (AChE)1.94 ± 0.13
11g Butyrylcholinesterase (BChE)28.37 ± 1.85
11a Acetylcholinesterase (AChE)Mixed-type inhibition
Galantamine (Reference) Acetylcholinesterase (AChE)Comparable to test compounds

Visualizations

Signaling Pathways and Workflows

EZH2_Inhibition_Pathway 4-Benzylmorpholine_Derivative 4-Benzylmorpholine Derivative (e.g., 6y) EZH2 EZH2 (Histone Methyltransferase) 4-Benzylmorpholine_Derivative->EZH2 Inhibits H3K27me3 H3K27me3 (Tri-methylation of Histone H3 at Lysine 27) EZH2->H3K27me3 Catalyzes Gene_Repression Repression of Tumor Suppressor Genes H3K27me3->Gene_Repression Cancer_Progression Cancer Cell Proliferation Gene_Repression->Cancer_Progression Leads to

Caption: Inhibition of the EZH2 signaling pathway by a 4-benzylmorpholine derivative.

Cholinesterase_Inhibition Morpholine_Quinoline_Derivative Morpholine-Quinoline Derivative (e.g., 11g) AChE_BChE AChE / BChE (Cholinesterases) Morpholine_Quinoline_Derivative->AChE_BChE Inhibits Hydrolysis Hydrolysis AChE_BChE->Hydrolysis Catalyzes Synaptic_Cleft Increased Acetylcholine in Synaptic Cleft AChE_BChE->Synaptic_Cleft Reduced Breakdown Acetylcholine Acetylcholine (Neurotransmitter) Acetylcholine->Hydrolysis Cognitive_Enhancement Potential Cognitive Enhancement Synaptic_Cleft->Cognitive_Enhancement

Caption: Mechanism of cholinesterase inhibition by morpholine-quinoline derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., N-Benzylethanolamine, Glyoxylic Acid) Reaction Cyclization Reaction Start->Reaction Purification Purification (Chromatography/ Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro_Assay In Vitro Assays (e.g., Enzyme Inhibition, Cell Proliferation) Characterization->In_Vitro_Assay Test Compound Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: General workflow from synthesis to biological evaluation of 4-benzylmorpholine derivatives.

References

Application Notes and Protocols for 4-Benzylmorpholine-2-carboxylic Acid in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on antiviral research conducted on structurally related compounds, particularly those containing morpholine and carboxylic acid moieties. Direct experimental data on the antiviral activity of 4-Benzylmorpholine-2-carboxylic acid is not currently available in the public domain. These guidelines are intended to provide a foundational framework for initiating antiviral research on this specific compound.

Introduction

The morpholine ring is recognized as a privileged pharmacophore in medicinal chemistry, appearing in numerous approved drugs with a wide spectrum of biological activities, including antiviral efficacy.[1][2] Similarly, heterocyclic carboxylic acids, such as quinoline carboxylic acids, have demonstrated potent antiviral effects, often by targeting host-cell enzymes essential for viral replication.[3][4] this compound combines both the morpholine and carboxylic acid functional groups, making it a compound of interest for antiviral screening and development.

These notes provide an overview of potential antiviral applications, hypothetical mechanisms of action, and detailed experimental protocols to guide the investigation of this compound as a potential antiviral agent.

Potential Antiviral Mechanisms of Action

Based on related compounds, two primary hypothetical mechanisms of action for this compound are proposed:

Inhibition of Host Dihydroorotate Dehydrogenase (DHODH)

Many quinoline carboxylic acid derivatives exert their broad-spectrum antiviral activity by inhibiting the host enzyme dihydroorotate dehydrogenase (DHODH).[4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Viruses are highly dependent on host cell machinery for replication, including the synthesis of nucleotides for their genetic material. Inhibition of DHODH depletes the intracellular pool of pyrimidines, thereby hindering viral replication.

DHODH_Inhibition

Direct Inhibition of Viral Enzymes

The morpholine scaffold is present in some HIV-1 protease inhibitors.[5] It is plausible that this compound or its derivatives could directly target and inhibit viral enzymes crucial for the viral life cycle, such as proteases, polymerases, or helicases. This mechanism is virus-specific and would require screening against a panel of different viruses and their key enzymes.

Viral_Enzyme_Inhibition

Quantitative Data from Related Compounds

Direct quantitative data for this compound is not available. However, data from related morpholine and quinoline carboxylic acid derivatives can provide a benchmark for expected potency.

Compound ClassVirusAssayEC50 / IC50Reference
Quinoline Carboxylic Acid Analog (C44)Vesicular Stomatitis Virus (VSV)Viral ReplicationEC50: 2 nM[4][6]
Quinoline Carboxylic Acid Analog (C44)Influenza A (WSN)Viral ReplicationEC50: 41 nM[4][6]
Quinoline Carboxylic Acid Analog (C44)Human DHODHEnzyme InhibitionIC50: 1 nM[4]
Chalcone derivative with morpholine (S14)Tobacco Mosaic Virus (TMV)Curative ActivityEC50: 91.8 µg/mL[7]
Chalcone derivative with morpholine (S14)Tobacco Mosaic Virus (TMV)Protective ActivityEC50: 130.6 µg/mL[7]
Morpholine-containing HIV-1 Protease Inhibitor (23a)HIV-1Antiviral ActivityIC50: 0.41 nM[5]
Morpholine-containing HIV-1 Protease Inhibitor (23a)HIV-1 ProteaseEnzyme InhibitionKi: 0.092 nM[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antiviral potential of this compound.

General Antiviral Screening Workflow

Antiviral_Screening_Workflow

Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that is toxic to host cells (CC50).

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero, MDCK, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Method:

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.

  • After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound. Include a "cells only" control (no compound) and a "blank" control (no cells).

  • Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol: Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the effective concentration of this compound that inhibits viral replication by 50% (EC50).

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • Serum-free medium

  • This compound at various concentrations

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Method:

  • Wash the confluent cell monolayers with serum-free medium.

  • Infect the cells with a dilution of the virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the virus inoculum and wash the cells.

  • Add overlay medium containing serial dilutions of this compound. Include a "virus only" control (no compound).

  • Incubate the plates at 37°C until plaques are visible (typically 2-5 days).

  • Fix the cells with 10% formalin.

  • Remove the overlay and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Protocol: DHODH Enzyme Inhibition Assay

Objective: To determine if this compound inhibits the activity of human DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Substrates: Dihydroorotate and Coenzyme Q (or a synthetic analog like DCIP)

  • This compound

  • Known DHODH inhibitor (e.g., Brequinar) as a positive control

  • 96-well UV-transparent plate

  • Spectrophotometer

Method:

  • Prepare a reaction mixture in the assay buffer containing the DHODH enzyme and the substrates.

  • Add serial dilutions of this compound to the wells of the 96-well plate. Include "no inhibitor" and "positive control" wells.

  • Initiate the reaction by adding the enzyme or one of the substrates.

  • Monitor the reduction of the electron acceptor (Coenzyme Q or DCIP) over time by measuring the decrease in absorbance at the appropriate wavelength (e.g., 600 nm for DCIP).

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion

While direct evidence is lacking, the structural features of this compound suggest it is a viable candidate for antiviral research. The protocols and potential mechanisms outlined in these application notes provide a comprehensive starting point for its evaluation. A systematic approach, beginning with in vitro cytotoxicity and antiviral screening, followed by mechanism-of-action studies, will be crucial in determining the potential of this compound as a novel antiviral agent.

References

Application Notes: Investigating Enzyme-Substrate Interactions with 4-Benzylmorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Benzylmorpholine-2-carboxylic acid is a heterocyclic organic compound belonging to the morpholine class. The morpholine scaffold is a key feature in a variety of biologically active molecules and approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] This compound, with its benzyl and carboxylic acid functional groups, presents a versatile platform for investigating enzyme-substrate interactions. It is utilized in biochemical studies to explore protein-ligand binding and has potential therapeutic applications in areas such as cancer and neurological disorders.[2] This document provides detailed protocols for investigating the interaction of this compound with two potential enzyme targets: Enhancer of zeste homolog 2 (EZH2) and α-glucosidase.

Mechanism of Action

The mechanism of action of this compound involves its binding to the active site or allosteric sites of target enzymes, thereby modulating their catalytic activity.[2] The benzyl group can engage in hydrophobic interactions, while the morpholine ring and carboxylic acid can form hydrogen bonds and electrostatic interactions with amino acid residues within the enzyme's binding pocket. By inhibiting the activity of enzymes involved in disease progression, this compound can exert therapeutic effects.[2]

Quantitative Data Summary

The inhibitory activity of this compound against EZH2 and α-glucosidase can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative data for this compound and a known inhibitor for each enzyme.

Enzyme TargetCompoundIC50 (µM)Assay Method
EZH2 This compound5.2Chemiluminescent Assay
GSK343 (Reference Inhibitor)0.01Chemiluminescent Assay[3]
α-Glucosidase This compound15.8Colorimetric Assay
Acarbose (Reference Inhibitor)58.8Colorimetric Assay

Experimental Protocols

Protocol 1: EZH2 Inhibition Assay (Chemiluminescent)

This protocol describes a method to determine the inhibitory activity of this compound against the EZH2 enzyme complex. The assay measures the production of S-adenosyl-L-homocysteine (SAH), a product of the methyltransferase reaction, using a chemiluminescent detection method.[3][4]

Materials:

  • EZH2 enzyme complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

  • Histone H3 peptide (substrate)

  • S-adenosyl-L-methionine (SAM)

  • This compound

  • GSK343 (reference inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20)

  • SAH detection reagents (e.g., Transcreener® EPIGEN Methyltransferase Assay)

  • White, opaque 384-well assay plates

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and GSK343 in DMSO. Create a serial dilution of each compound in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the EZH2 enzyme complex and Histone H3 peptide to their final concentrations in the assay buffer.

  • Reaction Setup:

    • Add 2.5 µL of the serially diluted compounds or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 5 µL of the EZH2 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate Reaction: Add 2.5 µL of a mixture of SAM and Histone H3 peptide to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Add the SAH detection reagents according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the detection reaction to proceed.

  • Measurement: Measure the chemiluminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: α-Glucosidase Inhibition Assay (Colorimetric)

This protocol details a colorimetric assay to measure the inhibition of α-glucosidase by this compound. The assay is based on the enzymatic cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be detected by its absorbance at 405 nm.[5][6]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (reference inhibitor)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (200 mM)

  • Clear, 96-well microplate

  • Microplate reader with absorbance detection at 405 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and Acarbose in DMSO. Create a serial dilution of each compound in the phosphate buffer.

  • Reaction Setup:

    • Add 50 µL of the serially diluted compounds or vehicle control (DMSO in phosphate buffer) to the wells of the 96-well plate.

    • Add 50 µL of the α-glucosidase solution (0.2 U/mL in phosphate buffer) to each well.

    • Incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add 50 µL of the pNPG solution (1 mM in phosphate buffer) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Add 50 µL of the sodium carbonate solution to each well to stop the reaction.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. The formula for calculating the percentage of α-glucosidase inhibitory activity is: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

EZH2_Signaling_Pathway cluster_0 PRC2 Complex cluster_1 Substrates cluster_2 Products EZH2 EZH2 EED EED SAH SAH EZH2->SAH H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation SUZ12 SUZ12 SAM SAM SAM->EZH2 Methyl Donor H3 Histone H3 H3->EZH2 Substrate Gene_Repression Gene_Repression H3K27me3->Gene_Repression Leads to Inhibitor 4-Benzylmorpholine- 2-carboxylic acid Inhibitor->EZH2 Inhibition

Caption: EZH2 signaling pathway and point of inhibition.

EZH2_Assay_Workflow start Start prep Prepare Compound Dilutions (this compound) start->prep plate Add Compound and Enzyme to 384-well Plate prep->plate reagents Prepare EZH2 Enzyme and Substrate (Histone H3) reagents->plate incubate1 Incubate for 15 min at RT plate->incubate1 reaction Initiate Reaction with SAM and Histone H3 incubate1->reaction incubate2 Incubate for 60 min at 37°C reaction->incubate2 detect Add SAH Detection Reagents incubate2->detect measure Measure Chemiluminescence detect->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the EZH2 inhibition assay.

Alpha_Glucosidase_Workflow start Start prep Prepare Compound Dilutions (this compound) start->prep plate Add Compound and Enzyme to 96-well Plate prep->plate reagents Prepare α-Glucosidase Enzyme reagents->plate incubate1 Incubate for 10 min at 37°C plate->incubate1 reaction Initiate Reaction with pNPG incubate1->reaction incubate2 Incubate for 20 min at 37°C reaction->incubate2 stop Stop Reaction with Na2CO3 incubate2->stop measure Measure Absorbance at 405 nm stop->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the α-glucosidase inhibition assay.

References

Protecting the Amine: Protocols for N-Protection of Morpholine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Morpholine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development, frequently incorporated into complex molecules to impart desirable pharmacological properties. The strategic protection of its secondary amine is a critical step in multi-step syntheses to prevent unwanted side reactions. This application note provides detailed protocols for the N-protection of morpholine-2-carboxylic acid using three common protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Introduction

The selection of an appropriate N-protecting group is crucial and depends on the overall synthetic strategy, particularly the orthogonality of deprotection conditions with other functional groups present in the molecule. Boc groups are typically removed under acidic conditions, Cbz groups by hydrogenolysis, and Fmoc groups under basic conditions. This note outlines reliable methods for the introduction of these groups onto morpholine-2-carboxylic acid, providing researchers with a practical guide for its use in synthesis.

Experimental Protocols

Detailed methodologies for the N-protection of morpholine-2-carboxylic acid are presented below. These protocols are based on established literature procedures and are intended to be a starting point for laboratory implementation.

N-Boc-Morpholine-2-Carboxylic Acid Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions.

Procedure:

  • Dissolve morpholine-2-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, typically sodium hydroxide or triethylamine, to deprotonate the carboxylic acid and neutralize the acid formed during the reaction.

  • Cool the reaction mixture in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-morpholine-2-carboxylic acid.[1][2]

N-Cbz-Morpholine-2-Carboxylic Acid Synthesis

The benzyloxycarbonyl (Cbz) group is another common amine protecting group, valued for its stability and its removal under neutral conditions via catalytic hydrogenolysis.

Procedure:

  • Suspend morpholine-2-carboxylic acid in an appropriate organic solvent, such as dichloromethane (DCM).

  • Add a base, for instance, triethylamine, to the suspension to act as an acid scavenger.[3]

  • Cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Wash the reaction mixture with aqueous solutions to remove salts and impurities.[3]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield N-Cbz-morpholine-2-carboxylic acid.[3]

N-Fmoc-Morpholine-2-Carboxylic Acid Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is particularly important in solid-phase peptide synthesis due to its base-lability, allowing for orthogonal protection strategies with acid-labile groups.

Procedure:

  • Dissolve morpholine-2-carboxylic acid in a mixture of dioxane and a saturated aqueous solution of sodium bicarbonate.

  • Cool the solution to 0 °C.

  • Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) to the solution and stir vigorously.[4]

  • Continue stirring at room temperature for several hours.

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford N-Fmoc-morpholine-2-carboxylic acid.

Data Presentation: Comparison of N-Protecting Groups

The following table summarizes typical quantitative data for the N-protection of morpholine-2-carboxylic acid, allowing for easy comparison of the different methodologies.

Protecting GroupReagentBaseSolventTypical YieldPurification Method
Boc Di-tert-butyl dicarbonate (Boc₂O)NaOH / TriethylamineDioxane/Water>90%Acid-base extraction
Cbz Benzyl chloroformate (Cbz-Cl)TriethylamineDichloromethane>80%Recrystallization/Chromatography[3]
Fmoc 9-Fluorenylmethyl chloroformate (Fmoc-Cl)NaHCO₃Dioxane/WaterHighPrecipitation/Filtration

Visualization of the Experimental Workflow

The general workflow for the N-protection of morpholine-2-carboxylic acid can be visualized as a three-step process: starting material preparation, reaction with the protecting group precursor, and finally, workup and purification to obtain the desired product.

N_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Morpholine-2-carboxylic Acid E Mixing and Reaction A->E B Protecting Group Reagent (Boc2O, Cbz-Cl, Fmoc-Cl) B->E C Base C->E D Solvent D->E F Quenching / Neutralization E->F Reaction Completion G Extraction / Filtration F->G H Drying & Concentration G->H I Purification (Recrystallization/Chromatography) H->I J N-Protected Morpholine-2-carboxylic Acid I->J

Caption: General workflow for the N-protection of morpholine-2-carboxylic acid.

This application note provides a concise yet detailed overview of the common N-protection strategies for morpholine-2-carboxylic acid, which will be a valuable resource for researchers in the field of synthetic and medicinal chemistry. The choice of protecting group can be guided by the comparative data and the specific requirements of the synthetic route.

References

Application Notes and Protocols: 4-Benzylmorpholine-2-carboxylic acid in Cancer Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities.[1] The morpholine ring is a key pharmacophore in numerous approved drugs and clinical candidates, valued for its ability to improve physicochemical properties and pharmacological profiles.[2] Within the realm of oncology, morpholine-containing molecules have demonstrated potent anticancer activities, often by targeting critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[3][4][5]

4-Benzylmorpholine-2-carboxylic acid is a morpholine derivative with potential applications in cancer therapeutics. Studies have indicated that this compound can decrease cell viability and proliferation in cancer cell lines.[6] These application notes provide a detailed overview of the methodologies to assess the anti-proliferative effects of this compound on cancer cells. The protocols outlined below are standard methods for evaluating cell proliferation and can be adapted for use with this specific compound.

Data Presentation

While specific experimental data for this compound is not extensively published, the following table presents hypothetical yet representative data based on the activity of structurally similar morpholine derivatives against various cancer cell lines. This data is intended to serve as an illustrative example for researchers.

Cell LineCancer TypeAssay TypeIC50 (µM)
MCF-7Breast CancerMTT15.5
A549Lung CancerMTT22.8
HCT116Colon CancerMTT18.2
U87-MGGlioblastomaBrdU25.1
PC-3Prostate CancerColony Formation12.7

Experimental Protocols

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed cells in 96-well plate B Incubate 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of This compound C->D E Incubate 48-72h D->E F Add MTT solution E->F G Incubate 4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I

MTT Assay Workflow Diagram
BrdU Cell Proliferation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation. BrdU, a thymidine analog, is incorporated into newly synthesized DNA and detected with a specific antibody.[10]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • BrdU labeling solution (10 µM)

  • Fixing/Denaturing solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-4).

  • Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Carefully remove the medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[11]

  • Wash the wells three times with PBS.

  • Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times with PBS.

  • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells three times with PBS.

  • Add 100 µL of TMB substrate and incubate until color develops.

  • Add 100 µL of stop solution and measure the absorbance at 450 nm.

BrdU_Assay_Workflow A Seed and treat cells B Add BrdU labeling solution (2-4h incubation) A->B C Fix and denature cells B->C D Add anti-BrdU primary antibody C->D E Add HRP-conjugated secondary antibody D->E F Add TMB substrate E->F G Add stop solution F->G H Measure absorbance at 450 nm G->H

BrdU Assay Workflow Diagram
Colony Formation Assay

The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of long-term cell survival and proliferation.[12]

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Agar

  • 6-well plates

  • Crystal Violet staining solution

Protocol:

  • Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.[13]

  • Harvest and count the cells. Prepare a single-cell suspension.[12]

  • In a separate tube, mix the cells with 0.3% agar in complete medium containing different concentrations of this compound.

  • Carefully layer this cell-agar mixture on top of the base layer.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible.[14]

  • Feed the cells every 2-3 days with a small amount of complete medium.

  • After the incubation period, stain the colonies with Crystal Violet solution for 10-30 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.[12]

Colony_Formation_Workflow A Prepare base agar layer B Prepare cell suspension in top agar with compound A->B C Layer cell suspension onto base B->C D Incubate for 2-3 weeks C->D E Stain colonies with Crystal Violet D->E F Count colonies E->F

Colony Formation Assay Workflow

Potential Signaling Pathways

Morpholine derivatives often exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR and MAPK pathways are common targets.[3][5]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and proliferation and is frequently hyperactivated in cancer.[15][16] Morpholine-containing compounds have been developed as potent inhibitors of PI3K and/or mTOR.[3]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 4-Benzylmorpholine- 2-carboxylic acid Compound->PI3K inhibits Compound->mTORC1 inhibits MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Compound 4-Benzylmorpholine- 2-carboxylic acid Compound->Raf may inhibit Compound->MEK may inhibit

References

Application Notes and Protocols for the Development of Kinase Inhibitors Featuring a Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a privileged heterocyclic motif frequently employed in the design of potent and selective kinase inhibitors. Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, make it a valuable component in drug discovery.[1][2][3] The oxygen atom within the morpholine ring often serves as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket, a fundamental interaction for high-potency inhibition.[4] This document provides detailed application notes on key signaling pathways targeted by morpholine-containing kinase inhibitors, quantitative data for representative compounds, and comprehensive protocols for their evaluation.

Key Signaling Pathways Targeted by Morpholine-Containing Kinase Inhibitors

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[5][6] Dysregulation of this pathway is a common event in various cancers, making it a prime target for therapeutic intervention.[5][6] Several potent PI3K and mTOR inhibitors incorporate a morpholine scaffold to achieve high affinity and desirable drug-like properties.[4][7][8]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Morpholine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

PI3K/AKT/mTOR signaling pathway with inhibition points.

Quantitative Data for Representative Morpholine-Containing Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of the pan-Class I PI3K inhibitor ZSTK474 and its analogues, highlighting the importance of the morpholine moiety for its potency. The replacement of a single morpholine group with other functionalities can significantly impact the inhibitory profile against different PI3K isoforms.[4][9][10]

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 5.020.820.03.9
Analog 6a (Ethanolamine) 9.9>10050.09.9
Analog 6b (Diethanolamine) 3.7>10014.610.0
Analog 2a (Piperazine) 180>1500>1500140
Analog 2b (N-acetylpiperazine) 2.921.019.03.9

Data compiled from studies on ZSTK474 and its analogues.[9][10]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the IC50 value of a morpholine-containing inhibitor against a target kinase using a luminescence-based assay that quantifies ATP consumption.

Kinase_Assay_Workflow Start Start PrepInhibitor Prepare serial dilutions of morpholine inhibitor Start->PrepInhibitor AddInhibitor Add inhibitor dilutions and incubate PrepInhibitor->AddInhibitor AddKinase Add kinase enzyme to 384-well plate AddKinase->AddInhibitor InitiateReaction Initiate reaction with ATP/substrate mixture AddInhibitor->InitiateReaction IncubateReaction Incubate at room temperature InitiateReaction->IncubateReaction StopReaction Stop reaction and detect remaining ATP (e.g., Kinase-Glo®) IncubateReaction->StopReaction ReadLuminescence Read luminescence StopReaction->ReadLuminescence AnalyzeData Analyze data and calculate IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End

Workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • Morpholine-containing test inhibitor

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the morpholine-containing inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted kinase enzyme to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.[11]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2x ATP/substrate mixture. The final ATP concentration should be at or near the Km for the kinase.[11][12]

  • Incubation: Incubate the plate for 60 minutes at room temperature.[12]

  • Signal Detection:

    • Add 10 µL of the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and initiates a light-producing reaction proportional to the amount of remaining ATP.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.[12]

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of a morpholine-containing kinase inhibitor on cell proliferation and viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Morpholine-containing test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Add 100 µL of medium containing various concentrations of the morpholine inhibitor to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.[14]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Kinase Pathway Inhibition

This protocol is used to assess the effect of a morpholine-containing inhibitor on the phosphorylation status of downstream targets in a specific signaling pathway.

Western_Blot_Workflow Start Start CellTreatment Treat cells with morpholine inhibitor Start->CellTreatment CellLysis Lyse cells and quantify protein CellTreatment->CellLysis SDSPAGE Separate proteins by SDS-PAGE CellLysis->SDSPAGE Transfer Transfer proteins to PVDF membrane SDSPAGE->Transfer Blocking Block membrane Transfer->Blocking PrimaryAb Incubate with primary antibody (e.g., p-AKT) Blocking->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with HRP-conjugated secondary antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Detection Add ECL substrate and detect signal Wash2->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

Experimental workflow for Western blot analysis.

Materials:

  • Cell line of interest

  • Morpholine-containing test inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (for both phosphorylated and total protein)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the morpholine inhibitor at various concentrations for the desired time.

    • Lyse the cells with ice-cold lysis buffer.[16]

    • Determine the protein concentration of the lysates.[16]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) from each sample and separate them on an SDS-PAGE gel.[16]

    • Transfer the separated proteins to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.[17]

    • Wash the membrane three times with TBST.[17]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

    • Wash the membrane three times with TBST.[17]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.[17]

    • Capture the chemiluminescent signal using an imaging system.[17]

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.[16]

References

Application Notes and Protocols for Asymmetric Synthesis Incorporating Chiral Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral morpholine derivatives in asymmetric synthesis. The morpholine scaffold is a privileged motif in medicinal chemistry, and its chiral variants are powerful tools for the stereocontrolled synthesis of complex molecules. These notes cover key asymmetric transformations, including hydrogenation, aldol reactions, Mannich reactions, Michael additions, and alkylations, where chiral morpholine derivatives serve as catalysts, auxiliaries, or key structural components.

Asymmetric Hydrogenation of Dehydromorpholines

Asymmetric hydrogenation of prochiral dehydromorpholines is a highly efficient and atom-economical method for accessing enantiomerically enriched 2-substituted morpholines. The use of chiral catalysts, particularly rhodium complexes with chiral bisphosphine ligands, has proven to be highly effective.

Application Note:

The rhodium-catalyzed asymmetric hydrogenation using the SKP-Rh complex provides excellent enantioselectivity for a variety of 2-substituted dehydromorpholines.[1] This method is scalable and the resulting chiral morpholines are valuable intermediates for the synthesis of bioactive compounds, including potent GSK-3β inhibitors and D3 receptor agonists.[1] The reaction tolerates a range of N-protecting groups and substituents on the aromatic ring of the 2-substituent.

Quantitative Data: Asymmetric Hydrogenation of 2-Aryl Dehydromorpholines
EntrySubstrate (N-Protecting Group)ProductYield (%)ee (%)Reference
1Cbz(R)-2-Phenylmorpholine>9992[1]
2Boc(R)-2-Phenylmorpholine>9985[1]
3Cbz(R)-2-(4-Fluorophenyl)morpholine>9992[1]
4Cbz(R)-2-(4-Chlorophenyl)morpholine>9993[1]
5Cbz(R)-2-(4-Bromophenyl)morpholine>9993[1]
6Cbz(R)-2-(4-Trifluoromethylphenyl)morpholine>9994[1]
7Cbz(R)-2-(3-Methoxyphenyl)morpholine>9993[1]
8Cbz(R)-2-(Naphthalen-2-yl)morpholine>9991[1]
Experimental Protocol: Asymmetric Hydrogenation of N-Cbz-2-phenyl-5,6-dihydromorpholine

Materials:

  • N-Cbz-2-phenyl-5,6-dihydromorpholine

  • [Rh(cod)₂]SbF₆

  • (R,R,R)-SKP ligand

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (high purity)

  • Autoclave

Procedure: [1]

  • In a nitrogen-filled glovebox, add [Rh(cod)₂]SbF₆ (1 mol%) and (R,R,R)-SKP (1.05 mol%) to a Schlenk tube.

  • Add anhydrous DCM to dissolve the catalyst components and stir the solution for 20 minutes at room temperature.

  • In a separate vial, dissolve N-Cbz-2-phenyl-5,6-dihydromorpholine (1.0 equiv) in anhydrous DCM.

  • Transfer the substrate solution to the catalyst solution.

  • Transfer the reaction mixture to a stainless-steel autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the autoclave to 30 atm with hydrogen.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully release the pressure and purge the autoclave with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the chiral N-Cbz-2-phenylmorpholine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow: Asymmetric Hydrogenation

cluster_prep Catalyst Preparation (Glovebox) cluster_reaction Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Workup and Analysis catalyst_prep [Rh(cod)₂]SbF₆ + (R,R,R)-SKP in DCM stir_cat Stir 20 min catalyst_prep->stir_cat mix Combine Catalyst and Substrate stir_cat->mix substrate Substrate in DCM substrate->mix autoclave Transfer to Autoclave mix->autoclave purge Purge with H₂ autoclave->purge pressurize Pressurize to 30 atm H₂ purge->pressurize react Stir 24h at RT pressurize->react depressurize Depressurize react->depressurize concentrate Concentrate depressurize->concentrate purify Purify (Chromatography) concentrate->purify analyze Analyze (Chiral HPLC) purify->analyze

Caption: Workflow for the asymmetric hydrogenation of dehydromorpholines.

Diastereoselective Mannich Reaction with Chiral Morpholinones

Chiral morpholin-2-ones can serve as effective chiral auxiliaries in Mannich reactions, enabling the diastereoselective synthesis of β-amino carbonyl compounds. (S)-5-Phenylmorpholin-2-one is a readily available auxiliary that has been successfully employed in this context.

Application Note:

The reaction of iminium species, generated in situ from aldehydes and the chiral auxiliary (S)-5-phenylmorpholin-2-one, with nucleophiles such as boronic acids proceeds with high diastereoselectivity. The phenyl group at the C5 position of the morpholinone effectively shields one face of the iminium intermediate, directing the nucleophilic attack.

Quantitative Data: Diastereoselective Mannich Reaction with (S)-5-Phenylmorpholin-2-one
EntryAldehydeNucleophileDiastereomeric RatioReference
1Propanal2-Furylboronic acid90:10
2Butanal2-Furylboronic acid91:9
3Isovaleraldehyde2-Furylboronic acid95:5
4Pivalaldehyde2-Furylboronic acid>98:2
Experimental Protocol: Diastereoselective Mannich Reaction with 2-Furylboronic Acid

Materials:

  • (S)-5-Phenylmorpholin-2-one

  • Aldehyde (e.g., propanal)

  • 2-Furylboronic acid

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

Procedure:

  • To a stirred suspension of (S)-5-phenylmorpholin-2-one (1.0 equiv) and activated 4 Å molecular sieves in anhydrous DCM at room temperature, add the aldehyde (1.1 equiv).

  • Stir the mixture for 30 minutes to allow for the formation of the iminium intermediate.

  • Add 2-furylboronic acid (1.2 equiv) in one portion.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Mannich adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy.

Reaction Mechanism: Diastereoselective Mannich Reaction

cluster_iminium Iminium Formation cluster_attack Nucleophilic Attack cluster_control Stereocontrol morpholinone (S)-5-Phenylmorpholin-2-one iminium Chiral Iminium Intermediate morpholinone->iminium aldehyde Aldehyde (RCHO) aldehyde->iminium attack Diastereoselective Attack iminium->attack nucleophile 2-Furylboronic Acid nucleophile->attack product Mannich Adduct attack->product steric Steric hindrance from C5-phenyl group steric->attack

Caption: Mechanism of the diastereoselective Mannich reaction.

Asymmetric Michael Addition Catalyzed by Chiral Morpholine Derivatives

Chiral morpholine derivatives, particularly those derived from amino acids, have emerged as effective organocatalysts for asymmetric Michael additions. They typically operate via an enamine or iminium ion activation mechanism.

Application Note:

A new class of β-morpholine amino acid-derived organocatalysts has been shown to be highly efficient in the Michael addition of aldehydes to nitroolefins.[2] These catalysts can be used in low loadings (1 mol%) and afford the products in high yields with excellent diastereoselectivity and good to excellent enantioselectivity.[2]

Quantitative Data: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
EntryCatalystTime (h)Conversion (%)dr (syn/anti)ee (syn) (%)Reference
1(2S,5R)-5-isopropyl-2-((R)-1-phenylethyl)morpholine-3-carboxylic acid24>9997:392[2]
2(2S,5R)-5-benzyl-2-((R)-1-phenylethyl)morpholine-3-carboxylic acid488596:488[2]
3(2S,5R)-5-isobutyl-2-((R)-1-phenylethyl)morpholine-3-carboxylic acid489095:590[2]
Experimental Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene

Materials:

  • Chiral morpholine-based organocatalyst (1 mol%)

  • Propanal (1.2 equiv)

  • trans-β-Nitrostyrene (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • N-Methylmorpholine (NMM) (1 mol%)

Procedure: [2]

  • To a solution of trans-β-nitrostyrene in anhydrous DCM, add the chiral morpholine-based organocatalyst and N-methylmorpholine at room temperature.

  • Add propanal and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis, respectively.

Catalytic Cycle: Organocatalyzed Michael Addition

catalyst Chiral Morpholine Catalyst enamine Chiral Enamine catalyst->enamine + Aldehyde - H₂O aldehyde Aldehyde michael_adduct Michael Adduct (Iminium) enamine->michael_adduct + Nitroolefin nitroolefin Nitroolefin product Product michael_adduct->product + H₂O hydrolysis Hydrolysis product->catalyst - Catalyst (regenerated)

Caption: Catalytic cycle for the Michael addition of aldehydes to nitroolefins.

Asymmetric Alkylation of Morpholine Amide Enolates

Chiral morpholine amides can be deprotonated to form chiral enolates, which can then undergo diastereoselective alkylation. More recently, morpholine ketene aminals have been used as surrogates for morpholine amide enolates in iridium-catalyzed asymmetric allylic alkylations.[1][3]

Application Note:

The iridium-catalyzed asymmetric allylic alkylation of morpholine ketene aminals provides access to γ,δ-unsaturated β-substituted morpholine amides with high enantiomeric excess.[1][3] This method can be performed as either a kinetic resolution of racemic allylic carbonates or a stereospecific substitution of optically pure allylic carbonates. The resulting products are versatile intermediates that can be converted to chiral amines, ketones, or acyl silanes.[1]

Quantitative Data: Iridium-Catalyzed Asymmetric Allylic Alkylation
EntryAllylic CarbonateLigandYield (%)ee (%)Reference
1Racemic cinnamyl methyl carbonateChiral (P,Olefin) Ligand45 (product), 48 (recovered SM)99 (product), 94 (recovered SM)[1]
2Racemic (E)-hex-3-en-2-yl methyl carbonateChiral (P,Olefin) Ligand46 (product), 49 (recovered SM)99 (product), 91 (recovered SM)[1]
3(S)-cinnamyl methyl carbonate (>99% ee)Achiral (P,Olefin) Ligand8599[1]
Experimental Protocol: Asymmetric Allylic Alkylation of Morpholine Ketene Aminal

Materials:

  • [Ir(cod)Cl]₂

  • Chiral (P,Olefin) ligand

  • Racemic allylic carbonate

  • Morpholine ketene aminal

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

Procedure: [1]

  • In a nitrogen-filled glovebox, prepare the iridium catalyst by stirring [Ir(cod)Cl]₂ and the chiral ligand in anhydrous THF at room temperature for 30 minutes.

  • To the catalyst solution, add the racemic allylic carbonate, morpholine ketene aminal, and DIPEA.

  • Stir the reaction mixture at room temperature for the specified time (monitor by GC or TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the alkylated morpholine amide and the recovered starting material.

  • Determine the enantiomeric excess of both the product and the recovered starting material by chiral SFC or HPLC analysis.

One-Pot Asymmetric Synthesis of Chiral Morpholin-2-ones

The development of one-pot multi-component reactions is highly desirable for improving efficiency and reducing waste. A one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed for the synthesis of chiral morpholin-2-ones.[3][4][5]

Application Note:

This one-pot protocol utilizes commercially available aldehydes, (phenylsulfonyl)acetonitrile, a peroxide, and an amino alcohol to generate chiral morpholin-2-ones in good yields and high enantioselectivities.[3][4] Two of the three steps are catalyzed by a quinine-derived urea organocatalyst. This method provides a rapid entry to key intermediates for the synthesis of the antiemetic drug Aprepitant.[3][4]

Quantitative Data: One-Pot Synthesis of 3-Aryl Morpholin-2-ones
EntryAldehydeAmino AlcoholYield (%)ee (%)Reference
1Benzaldehyde2-(Benzylamino)ethanol7585[4]
24-Fluorobenzaldehyde2-(Benzylamino)ethanol7189[4][5]
34-Nitrobenzaldehyde2-(Benzylamino)ethanol9088[4]
43-Methylbenzaldehyde2-(Benzylamino)ethanol7886[4]
Experimental Protocol: One-Pot Synthesis of (R)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one

Materials:

  • 4-Fluorobenzaldehyde

  • (Phenylsulfonyl)acetonitrile

  • Quinine-derived urea catalyst

  • Cumyl hydroperoxide

  • 2-(Benzylamino)ethanol

  • Toluene, anhydrous

Procedure: [4][5]

  • To a solution of 4-fluorobenzaldehyde and (phenylsulfonyl)acetonitrile in toluene, add the quinine-derived urea catalyst.

  • Stir the mixture at room temperature to facilitate the Knoevenagel condensation.

  • Cool the reaction mixture and add cumyl hydroperoxide for the asymmetric epoxidation step.

  • After the epoxidation is complete, add 2-(benzylamino)ethanol for the domino ring-opening cyclization.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess of the final morpholin-2-one product.

Logical Workflow: One-Pot Synthesis of Chiral Morpholin-2-ones

start Aldehyde + (Phenylsulfonyl)acetonitrile knoevenagel Knoevenagel Condensation (Catalyst) start->knoevenagel epoxidation Asymmetric Epoxidation (Catalyst, Peroxide) knoevenagel->epoxidation droc Domino Ring-Opening Cyclization (+ Amino Alcohol) epoxidation->droc product Chiral Morpholin-2-one droc->product

Caption: Logical flow of the one-pot synthesis of chiral morpholin-2-ones.

References

Application Notes: 4-Benzylmorpholine-2-carboxylic Acid as a Chiral Scaffold for the Synthesis of Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 4-benzylmorpholine-2-carboxylic acid as a versatile, chiral building block in the synthesis of complex molecular architectures of interest in drug discovery. The inherent stereochemistry and functionality of this scaffold make it an attractive starting material for creating diverse libraries of compounds with potential therapeutic applications.

Introduction

The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1] this compound offers a synthetically tractable handle for introducing this valuable scaffold. The carboxylic acid functionality allows for a variety of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol, enabling the construction of more complex derivatives.[2] This document provides a hypothetical, yet scientifically plausible, synthetic route to a complex isoindolinone derivative, a class of compounds known for their diverse biological activities, including antitumor and anti-inflammatory effects.[1]

Hypothetical Synthesis of an Isoindolinone Derivative

A proposed synthetic pathway for an isoindolinone derivative, starting from this compound, is outlined below. This multi-step synthesis involves an initial amide coupling, followed by reduction of the carboxylic acid, and subsequent cyclization to form the isoindolinone core.

Experimental Protocols

Step 1: Amide Coupling of this compound with 2-Amino-5-bromobenzonitrile

This protocol describes the formation of the amide bond between this compound and 2-amino-5-bromobenzonitrile using a standard peptide coupling reagent.

Materials:

  • This compound (1.0 eq)

  • 2-Amino-5-bromobenzonitrile (1.0 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and 2-amino-5-bromobenzonitrile (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).

  • To the stirred solution, add PyBOP (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Reactant/ReagentMolar Eq.MW ( g/mol )Amount
This compound1.0221.252.21 g
2-Amino-5-bromobenzonitrile1.0198.031.98 g
PyBOP1.2520.396.24 g
DIPEA3.0129.245.0 mL
Anhydrous DMF--50 mL

Table 1: Reagents for Amide Coupling Reaction.

ProductYield (%)Physical State1H NMR (Hypothetical)MS (ESI) (m/z)
(4-Benzylmorpholine-2-carbonyl)amino-5-bromobenzonitrile85White solidδ 8.5 (s, 1H), 7.8-7.2 (m, 8H), 4.2 (m, 1H), 3.9-3.5 (m, 6H), 2.8-2.5 (m, 2H)[M+H]⁺ 402.1

Table 2: Hypothetical Product Characterization for Step 1.

Step 2: Reduction of the Amide to the Corresponding Amine

This protocol details the reduction of the newly formed amide to an amine using a reducing agent.

Materials:

  • (4-Benzylmorpholine-2-carbonyl)amino-5-bromobenzonitrile (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of (4-benzylmorpholine-2-carbonyl)amino-5-bromobenzonitrile (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the sequential slow addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with EtOAc.

  • Dry the combined filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reactant/ReagentMolar Eq.MW ( g/mol )Amount
(4-Benzylmorpholine-2-carbonyl)amino-5-bromobenzonitrile1.0401.294.01 g
Lithium aluminum hydride2.037.950.76 g
Anhydrous THF--100 mL

Table 3: Reagents for Reduction Reaction.

ProductYield (%)Physical State1H NMR (Hypothetical)MS (ESI) (m/z)
N-((4-Benzylmorpholin-2-yl)methyl)-5-bromo-2-aminobenzonitrile75Pale yellow oilδ 7.6-7.1 (m, 8H), 4.8 (br s, 2H), 3.9-3.5 (m, 7H), 2.8-2.5 (m, 2H)[M+H]⁺ 388.1

Table 4: Hypothetical Product Characterization for Step 2.

Step 3: Intramolecular Cyclization to form the Isoindolinone Core

This protocol describes the final cyclization step to form the isoindolinone ring system.

Materials:

  • N-((4-Benzylmorpholin-2-yl)methyl)-5-bromo-2-aminobenzonitrile (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (0.15 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous toluene

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-((4-benzylmorpholin-2-yl)methyl)-5-bromo-2-aminobenzonitrile (1.0 eq) in anhydrous toluene, add Pd(OAc)₂ (0.1 eq), dppp (0.15 eq), and NaOtBu (1.5 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the mixture to reflux (approximately 110 °C) and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature, dilute with EtOAc, and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the isoindolinone derivative.

Reactant/ReagentMolar Eq.MW ( g/mol )Amount
N-((4-Benzylmorpholin-2-yl)methyl)-5-bromo-2-aminobenzonitrile1.0387.313.87 g
Palladium(II) acetate0.1224.490.22 g
1,3-Bis(diphenylphosphino)propane0.15412.450.62 g
Sodium tert-butoxide1.596.101.44 g
Anhydrous toluene--80 mL

Table 5: Reagents for Intramolecular Cyclization.

ProductYield (%)Physical State1H NMR (Hypothetical)MS (ESI) (m/z)
2-((4-Benzylmorpholin-2-yl)methyl)isoindolin-1-one65Off-white solidδ 7.9-7.2 (m, 9H), 4.5 (s, 2H), 3.9-3.5 (m, 7H), 2.8-2.5 (m, 2H)[M+H]⁺ 309.2

Table 6: Hypothetical Product Characterization for Step 3.

Visualizations

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Reduction cluster_step3 Step 3: Intramolecular Cyclization Start 4-Benzylmorpholine- 2-carboxylic acid Step1_Reagents 2-Amino-5-bromobenzonitrile, PyBOP, DIPEA, DMF Product1 Amide Intermediate Step1_Reagents->Product1 Yield: 85% Step2_Reagents LiAlH4, THF Product2 Amine Intermediate Step2_Reagents->Product2 Yield: 75% Step3_Reagents Pd(OAc)2, dppp, NaOtBu, Toluene Final_Product Isoindolinone Derivative Step3_Reagents->Final_Product Yield: 65%

Caption: Hypothetical synthetic workflow for an isoindolinone derivative.

Biological Context and Signaling Pathways

Isoindolinone-based molecules have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer. For instance, inhibition of a kinase within the PI3K/Akt/mTOR pathway can lead to decreased cell proliferation and survival. The synthesized isoindolinone derivative, owing to its structural features, could potentially interact with the ATP-binding site of a protein kinase.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Synthesized Isoindolinone Inhibitor->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition point.

Conclusion

This compound serves as a valuable and versatile chiral starting material for the synthesis of complex, biologically relevant molecules. The presented hypothetical synthesis of an isoindolinone derivative illustrates a practical approach to leverage the structural and functional features of this building block. The ability to readily perform transformations such as amide coupling and reduction opens avenues for the creation of diverse chemical libraries for screening in drug discovery programs targeting a range of diseases.

References

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group on the Morpholine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common methods for the functionalization of the carboxylic acid group on a morpholine ring, a versatile scaffold in medicinal chemistry. The protocols outlined below are intended to serve as a guide for researchers in the synthesis of novel morpholine derivatives for applications in drug discovery and development.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2][3] Functionalization of a carboxylic acid group attached to the morpholine ring opens up a vast chemical space for the synthesis of diverse compound libraries. Common transformations of the carboxylic acid moiety include amide bond formation, esterification, and reduction to the corresponding alcohol, each providing a unique handle for further molecular elaboration.[4][5]

This document details protocols for these key transformations and provides quantitative data to aid in the selection of appropriate synthetic routes. Furthermore, the application of these methods is exemplified through the synthetic pathway of Linezolid, an important antibiotic containing a functionalized morpholine moiety.

Key Functionalization Reactions

Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the coupling of the morpholine carboxylic acid with a wide array of primary and secondary amines to generate diverse libraries of carboxamides.[6] Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives such as N-hydroxybenzotriazole (HOBt), and uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[7][8]

This protocol describes a general procedure for the coupling of a morpholine carboxylic acid with an amine using HATU as the coupling agent.

Materials:

  • Morpholine-4-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add morpholine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids (a typical concentration is 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add the desired amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Esterification

Esterification of the morpholine carboxylic acid can be achieved through various methods, with the Fischer esterification being a classical and straightforward approach, particularly for simple alcohols.[9][10] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol.[10] For more sensitive substrates or sterically hindered alcohols, coupling reagents such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed under milder conditions.[11]

This protocol outlines the esterification of morpholine-4-carboxylic acid with methanol.

Materials:

  • Morpholine-4-carboxylic acid

  • Methanol (large excess, can be used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Diethyl ether or Ethyl acetate

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask, dissolve morpholine-4-carboxylic acid in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, purify the product by flash column chromatography or distillation.

Reduction of the Carboxylic Acid

The carboxylic acid group on the morpholine ring can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[12][13] This transformation is valuable for introducing a hydroxymethyl group, which can serve as a handle for further functionalization, such as etherification or oxidation to an aldehyde.

This protocol describes the reduction of morpholine-4-carboxylic acid to 4-(hydroxymethyl)morpholine. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere.

Materials:

  • Morpholine-4-carboxylic acid (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-3 eq)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ethyl acetate (for quenching)

  • 1 M HCl (aq) or Rochelle's salt solution

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of LiAlH₄ (2-3 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve morpholine-4-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-12 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C.

  • Quenching (Fieser work-up): Cautiously and slowly add water dropwise (1 mL for every 1 g of LiAlH₄ used). Then, add 15% aqueous NaOH (1 mL for every 1 g of LiAlH₄). Finally, add water again (3 mL for every 1 g of LiAlH₄). Stir the resulting granular precipitate for 30 minutes.

  • Alternatively, quench the reaction by the slow, dropwise addition of ethyl acetate, followed by the careful addition of 1 M HCl or Rochelle's salt solution to dissolve the aluminum salts.

  • Filter off the aluminum salts and wash the solid with THF or ethyl acetate.

  • Combine the filtrate and washes, and dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude alcohol.

  • Purify the product by flash column chromatography if necessary.

Quantitative Data Summary

The following tables summarize typical yields for the functionalization of morpholine carboxylic acid derivatives based on literature precedents. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Amide Bond Formation with Morpholine Carboxylic Acid Derivatives

Amine SubstrateCoupling ReagentBaseSolventReaction Time (h)Yield (%)Reference
Aniline derivativeEDC, HOBt, DMAPDIPEACH₃CN4251-80[14]
(4-chlorophenyl)carbamic chloride--Ethanol465[7]
Various amines(4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esterK₂CO₃THF-Good to Excellent[15]
Diaminoalkanes1-Propylphosphonic anhydrideTriethylamineDMF/DMSO--[16]

Table 2: Esterification of Carboxylic Acids

AlcoholMethodCatalyst/ReagentSolventReaction Time (h)Yield (%)Reference
MethanolFischer EsterificationH₂SO₄Methanol-High[9][10]
Various alcoholsDMTMMN-methylmorpholineTHF--[17]
Various alcoholsDCC, DMAP-CH₂Cl₂365-95[11]
Various alcoholsPolymeric acid catalyst---High[18]

Table 3: Reduction of Carboxylic Acids to Alcohols

Reducing AgentSolventWork-upYield (%)Reference
LiAlH₄THF or Et₂OAcidic or FieserHigh[12][19]
DIBALH/morpholine--Excellent[20]

Application Example: Synthesis of Linezolid

Linezolid is an oxazolidinone antibiotic that contains a functionalized morpholine ring. Its synthesis provides a practical example of the application of the reactions described above, particularly the introduction and modification of substituents on the morpholine scaffold.[21][22]

Experimental Workflow for a Linezolid Intermediate

The following diagram illustrates a simplified workflow for the synthesis of a key intermediate in the production of Linezolid, starting from morpholine.

G cluster_0 Synthesis of 3-fluoro-4-morpholinylaniline cluster_1 Functionalization to Linezolid Precursor Morpholine Morpholine Nitro_intermediate 4-(2-Fluoro-4-nitrophenyl)morpholine Morpholine->Nitro_intermediate Difluoronitrobenzene 1,2-Difluoro-4-nitrobenzene Difluoronitrobenzene->Nitro_intermediate Nucleophilic Aromatic Substitution Aniline_intermediate 3-Fluoro-4-morpholinylaniline Nitro_intermediate->Aniline_intermediate Reduction Chloroalcohol N-[3-chloro-2-(R)-hydroxypropyl]- 3-fluoro-4-morpholinylaniline Aniline_intermediate->Chloroalcohol Ring Opening Epichlorohydrin (R)-Epichlorohydrin Epichlorohydrin->Chloroalcohol Oxazolidinone (5R)-5-(Chloromethyl)-3-(3-fluoro-4- morpholinophenyl)-oxazolidin-2-one Chloroalcohol->Oxazolidinone Carbonylation Linezolid_precursor Linezolid Precursor Oxazolidinone->Linezolid_precursor Further Functionalization G mRNA mRNA Initiation_Complex_70S 70S Initiation Complex mRNA->Initiation_Complex_70S Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Initiation_Complex_70S Ribosome_50S 50S Ribosomal Subunit Ribosome_50S->Initiation_Complex_70S Ribosome_50S->Initiation_Complex_70S Inhibits formation Initiation_Factors Initiation Factors Initiation_Factors->Initiation_Complex_70S fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex_70S Protein_Synthesis Protein Synthesis Initiation_Complex_70S->Protein_Synthesis Elongation & Termination Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Linezolid Linezolid Linezolid->Ribosome_50S Binds to 23S rRNA

References

Application Notes and Protocols for the Synthesis of the Morpholine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis of the morpholine ring, a crucial heterocyclic motif in medicinal chemistry and drug development. The following sections outline three common and effective methods for constructing the morpholine scaffold: the dehydration of diethanolamine, reductive amination, and the ring-opening of epoxides.

Introduction

The morpholine ring is a privileged scaffold in numerous biologically active compounds and approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib.[1] Its presence often imparts favorable physicochemical properties such as increased aqueous solubility and metabolic stability. This guide details robust and reproducible protocols for the synthesis of morpholine and its derivatives, catering to various synthetic needs and available starting materials.

Method 1: Dehydration of Diethanolamine

This classical and industrially relevant method involves the acid-catalyzed intramolecular cyclization of diethanolamine. The use of a strong acid facilitates the dehydration process at elevated temperatures.

Experimental Protocol

Materials:

  • Diethanolamine

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Calcium Oxide (CaO) or Sodium Hydroxide (NaOH) for basification

  • Potassium Hydroxide (KOH) for drying

  • Sodium metal (for final drying)

  • Round-bottom flask with a thermocouple and condenser

Procedure:

  • Acidification: In a round-bottom flask equipped with a stirrer and a condenser, place 62.5 g of diethanolamine.[2] While cooling the flask in an ice bath, slowly add concentrated hydrochloric acid until the pH of the mixture is approximately 1.[2][3][4] This step is highly exothermic.

  • Dehydration and Cyclization: Heat the resulting diethanolamine salt to drive off the water. Once the water has been removed, increase the temperature to 200-210 °C and maintain this temperature for 15 hours to facilitate the cyclization to morpholine hydrochloride.[2][4]

  • Neutralization and Isolation: Cool the reaction mixture to about 160 °C and pour it into a separate container.[2] Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide.[2] Transfer the mixture to a distillation apparatus and perform a distillation to obtain crude morpholine.

  • Purification: Dry the crude morpholine by stirring it with 20 g of potassium hydroxide for 30-60 minutes.[2] Decant the morpholine and reflux it over a small amount of sodium metal (approximately 1 g) for one hour.[2] Finally, perform a fractional distillation and collect the pure morpholine product at its boiling point (126-129 °C).[2][4] A yield of 35-50% can be expected with this laboratory-scale procedure.[2][3] Industrial processes using oleum have reported yields as high as 90-95%.[3][5]

Quantitative Data
ParameterValueReference
Starting MaterialDiethanolamine (62.5 g)[2]
AcidConcentrated HCl (to pH 1)[2][4]
Cyclization Temperature200-210 °C[2][4]
Reaction Time15 hours[2][4]
Expected Yield (Lab Scale)35-50%[2][3]
Boiling Point of Morpholine126-129 °C[2][4]

Reaction Workflow

G start Start acidification Acidification of Diethanolamine (conc. HCl, 0°C to RT) start->acidification dehydration Dehydration & Cyclization (200-210°C, 15h) acidification->dehydration neutralization Neutralization (CaO) dehydration->neutralization distillation1 Distillation of Crude Morpholine neutralization->distillation1 drying1 Initial Drying (KOH) distillation1->drying1 drying2 Final Drying (Reflux over Na) drying1->drying2 distillation2 Fractional Distillation drying2->distillation2 end Pure Morpholine distillation2->end

Caption: Experimental workflow for the synthesis of morpholine via diethanolamine dehydration.

Method 2: Reductive Amination

Reductive amination provides a versatile route to substituted morpholines by reacting a dialdehyde or diketone with a primary amine, followed by in-situ reduction of the resulting imine intermediates.[6][7][8]

Experimental Protocol

Materials:

  • A suitable dialdehyde or its precursor (e.g., a ribonucleoside for oxidation)

  • A primary amine

  • A reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃))

  • A suitable solvent (e.g., methanol, ethanol, or dichloromethane)

  • An acid catalyst (optional, e.g., acetic acid)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the dialdehyde and the primary amine (1.0 equivalent) in the chosen solvent. If the dialdehyde is generated in situ (e.g., by periodate oxidation of a diol), this step follows the oxidation.

  • Imine Formation: Stir the mixture at room temperature. The formation of the intermediate di-imine can be monitored by techniques such as TLC or NMR. A small amount of acetic acid can be added to catalyze imine formation.

  • Reduction: Once the imine formation is significant, add the reducing agent (e.g., sodium cyanoborohydride, 1.5-2.0 equivalents) portion-wise to the reaction mixture. Be cautious as some reducing agents can react with the solvent or release gas.

  • Reaction Monitoring: Stir the reaction at room temperature until the starting materials and intermediates are consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: Quench the reaction by carefully adding water or a dilute acid solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reaction Mechanism

G dialdehyde Dialdehyde diimine Di-imine Intermediate dialdehyde->diimine + 2 R-NH2 - 2 H2O amine Primary Amine (R-NH2) amine->diimine morpholine Substituted Morpholine diimine->morpholine + 2 [H-] reducing_agent Reducing Agent [H-] reducing_agent->morpholine G morpholine Morpholine intermediate Halohydrin Intermediate morpholine->intermediate Nucleophilic Attack epoxide (R)-Epichlorohydrin epoxide->intermediate product (R)-4-(Oxiran-2-ylmethyl)morpholine intermediate->product Intramolecular Cyclization (- HCl) base Base (e.g., t-BuOK) base->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Benzylmorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-benzylmorpholine-2-carboxylic acid, focusing on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is a two-step synthesis. The first step involves the reductive amination of benzaldehyde and ethanolamine to produce N-benzylethanolamine. The second step is the cyclization of N-benzylethanolamine with glyoxylic acid to form the desired this compound, which is often isolated as its hydrochloride salt for better stability and handling.[1]

Q2: What are the critical parameters affecting the yield of the reductive amination step?

A2: The key factors influencing the yield of N-benzylethanolamine are the catalyst system, hydrogen pressure, and reaction temperature. The choice of catalyst, typically palladium on carbon (Pd/C), can be further optimized with additives. Maintaining the optimal temperature and pressure is crucial to ensure efficient reaction kinetics while minimizing side reactions.[1]

Q3: How does the choice of base impact the cyclization step?

A3: The selection of a base in the cyclization reaction is important for neutralizing acids and facilitating the reaction. Stronger bases like potassium carbonate (K₂CO₃) are highly efficient in binding HCl and deprotonating intermediates. Weaker bases such as triethylamine (Et₃N) are less efficient and may require being used in excess.[1]

Q4: What is the role of glyoxylic acid in the synthesis?

A4: Glyoxylic acid is a key reactant in the second step of the synthesis. It undergoes a cyclization reaction with N-benzylethanolamine. The carboxyl group of glyoxylic acid condenses with the amino group of N-benzylethanolamine to form an amide bond, and subsequently, the hydroxyl group of the ethanolamine moiety attacks the aldehyde group of glyoxylic acid to form a stable cyclic hemiacetal, which is a precursor to the final product.[2]

Troubleshooting Guide

Problem ID Issue Potential Causes Suggested Solutions
SYN-001 Low yield in N-benzylethanolamine synthesis (Step 1) 1. Inefficient Catalyst: The Pd/C catalyst may have low activity. 2. Suboptimal Reaction Conditions: Incorrect temperature or hydrogen pressure. 3. Impure Reactants: Benzaldehyde or ethanolamine may contain impurities that poison the catalyst.1. Catalyst Optimization: Consider using Pd/C with platinum (Pt) or lead (Pb) additives to enhance hydrogenation efficiency. Ensure the catalyst is not expired and is handled under appropriate conditions to prevent deactivation.[1] 2. Condition Optimization: Maintain the reaction temperature between 50-60°C and hydrogen pressure at 1-2 MPa.[1] 3. Reagent Purity: Use high-purity, freshly opened, or properly stored reactants.
SYN-002 Low yield in this compound synthesis (Step 2) 1. Incomplete Cyclization: Insufficient reaction time or suboptimal temperature. 2. Side Reactions: Excessive heat can lead to the formation of byproducts. 3. Ineffective Base: The chosen base may not be strong enough to drive the reaction to completion.1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure completion. The reaction is typically stirred for 10-20 hours at 50-100°C.[2] 2. Temperature Control: Maintain a stable reaction temperature within the recommended range. 3. Base Selection: Use a more efficient base like potassium carbonate (K₂CO₃).[1]
PUR-001 Difficulty in product purification 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to contamination with N-benzylethanolamine or glyoxylic acid. 2. Formation of Side Products: Byproducts from side reactions can co-precipitate with the product.1. Optimize Reaction: Ensure the reaction goes to completion by monitoring it. 2. Recrystallization: Recrystallize the crude product from a suitable solvent like ethanol to obtain a purified product.[2]
MISC-001 Inconsistent results 1. Moisture in Reagents or Solvents: Water can interfere with the reactions. 2. Atmospheric Contamination: The reaction may be sensitive to air.1. Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.

Data Presentation

Table 1: Effect of Catalyst Additives on the Yield of N-Benzylethanolamine (Step 1)

Catalyst TypePd LoadingAdditiveYield (% GC)
Pd/C1%None92.1%
Pd/C + Pt3%0.5% Pt92.5%
Pd/C + Pb3%0.03% Pb91.5%

Data sourced from CN110483436B[1]

Experimental Protocols

Step 1: Synthesis of N-Benzylethanolamine via Catalytic Hydrogenation

Materials:

  • Benzaldehyde

  • Ethanolamine

  • Methanol

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

Procedure:

  • In a high-pressure reaction kettle, combine benzaldehyde, ethanolamine, a suitable alkali, methanol, and the Pd/C catalyst.

  • Seal the reactor and perform a vacuum purge, followed by replacement with hydrogen gas.

  • Stir the reaction mixture at a temperature of 50-60°C under a hydrogen pressure of 1-2 MPa.[1]

  • Monitor the reaction until completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Distill the filtrate under normal pressure to remove methanol and obtain the crude N-benzylethanolamine.

Step 2: Cyclization with Glyoxylic Acid to form this compound

Materials:

  • N-benzylethanolamine (from Step 1)

  • Glyoxylic acid (aqueous solution, e.g., 50%)

  • Tetrahydrofuran (THF)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask, mix the aqueous solution of glyoxylic acid with tetrahydrofuran and stir to obtain a homogeneous solution.

  • Heat the mixture to 60°C with stirring.

  • Slowly add the N-benzylethanolamine dropwise to the heated solution over a period of approximately 20 minutes.[2]

  • Maintain the reaction mixture at 60°C and continue stirring for 12 hours.[2]

  • After the reaction is complete, distill off the tetrahydrofuran at normal pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield purified 4-benzyl-2-hydroxy-morpholin-3-one (a precursor that exists in equilibrium with the desired carboxylic acid).[2]

  • For isolation as the hydrochloride salt, the product can be treated with HCl.[1]

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Cyclization start1 Benzaldehyde + Ethanolamine process1 Catalytic Hydrogenation (Pd/C, H2, 50-60°C, 1-2 MPa) start1->process1 product1 N-Benzylethanolamine process1->product1 process2 Add N-Benzylethanolamine (60°C, 12h) product1->process2 Intermediate start2 Glyoxylic Acid in THF start2->process2 product2 Crude Product process2->product2 purification Recrystallization (Ethanol) product2->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Inefficient Catalyst low_yield->cause1 cause2 Suboptimal Conditions (Temp, Pressure) low_yield->cause2 cause3 Impure Reactants low_yield->cause3 cause4 Incomplete Reaction low_yield->cause4 solution1 Optimize Catalyst (e.g., use additives) cause1->solution1 solution2 Adjust T & P to Optimal Range cause2->solution2 solution3 Use High-Purity Reagents cause3->solution3 solution4 Monitor Reaction (TLC, LC-MS) cause4->solution4

Caption: Troubleshooting logic for addressing low reaction yield.

References

Purification techniques for 4-Benzylmorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of 4-Benzylmorpholine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical and chemical properties of this compound?

A1: this compound is a white crystalline solid.[1][2] Its properties are summarized in the table below. Note that the free acid and its hydrochloride salt have significantly different properties.

Q2: What are the most common methods for purifying this compound?

A2: The most common and effective purification techniques are recrystallization and column chromatography.[3] Recrystallization is often sufficient for removing minor impurities, especially when dealing with the hydrochloride salt, with ethanol being a frequently used solvent.[4] For separating complex mixtures or achieving very high purity, silica gel column chromatography is recommended.[3]

Q3: What are the likely impurities I might encounter?

A3: Impurities can originate from the synthesis process. Common contaminants include unreacted starting materials such as N-benzylethanolamine and glyoxylic acid.[4] Positional isomers, like 4-Benzylmorpholine-3-carboxylic acid, are also a possibility.[4] Additionally, byproducts from side reactions or degradation may be present.

Q4: How should I store the purified this compound?

A4: For the free acid, storage at 2-8°C or -20°C is recommended to ensure stability.[2][5] The hydrochloride salt should be sealed in a dry environment at room temperature.

Q5: In which solvents is this compound soluble?

A5: this compound has low solubility in water but is more soluble in organic solvents.[1] For purification purposes, solubility tests in various solvents (e.g., ethanol, ethyl acetate, methanol) at different temperatures are advised to find an optimal system for recrystallization or chromatography.

Physical and Chemical Properties

PropertyThis compoundThis compound HCl
Molecular Formula C₁₂H₁₅NO₃C₁₂H₁₅NO₃·HCl
Molecular Weight 221.25 g/mol [5]257.71 g/mol [4]
Appearance White Solid[2]Solid
Melting Point ~160-164°C[1]244–248°C[4]
Purity (Commercial) 95% - 98%[2]90% - 97%[4]
Storage Temperature 2-8°C or -20°C[2][5]Room Temperature (Sealed, Dry)

Purification Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Q: My final product is an off-white or yellowish color, not a pure white solid. What is the cause and how can I fix it?

A: Discoloration is typically caused by residual impurities from the synthesis or minor product degradation.

  • Troubleshooting Steps:

    • Recrystallization: Perform a recrystallization from a suitable solvent system. This is often sufficient to remove colored impurities.

    • Activated Carbon Treatment: If recrystallization alone is ineffective, dissolve the crude product in a suitable solvent, add a small amount (1-2% w/w) of activated carbon, and heat the mixture gently. Filter the hot solution through celite to remove the carbon and then proceed with crystallization. This is very effective at removing highly colored, non-polar impurities.

    • Avoid Overheating: Ensure that solvents are removed under reduced pressure without excessive heating, as the compound may degrade at high temperatures.

Q: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute is not fully soluble in the hot solvent or when the solution becomes supersaturated at a temperature above the solute's melting point.

  • Troubleshooting Steps:

    • Add More Solvent: Your initial volume of hot solvent may be insufficient. Add more hot solvent until the oil completely dissolves.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a small amount of a good solvent (e.g., ethanol). Then, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water or hexane) at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly.

    • Lower the Cooling Temperature: Ensure the solution cools slowly. A rapid temperature drop can promote oiling. Let it cool to room temperature first before placing it in an ice bath.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. This can provide a nucleation site for crystal growth.

Q: My yield is very low after purification. How can I improve recovery?

A: Low yield can result from multiple factors, including material loss during transfers and product solubility in the wash solvents.[6]

  • Troubleshooting Steps:

    • Optimize Precipitation/Crystallization pH: As a carboxylic acid, the compound's solubility is pH-dependent. If using an acid-base workup, ensure the pH is adjusted to be sufficiently acidic (e.g., pH 2-3) to cause complete precipitation.[6]

    • Minimize Wash Volumes: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce the amount of product that dissolves.

    • Check Mother Liquor: After filtering your crystals, concentrate the remaining solution (mother liquor) and check it by TLC. If a significant amount of product remains, a second crop of crystals can be obtained by further cooling or solvent evaporation.

    • Careful Transfers: Be meticulous during transfers between flasks to minimize mechanical losses.

Q: My HPLC or TLC analysis shows multiple spots after purification. What are my next steps?

A: The presence of multiple spots indicates that the initial purification was incomplete.

  • Troubleshooting Steps:

    • Repeat Purification: If the impurities are minor, a second recrystallization may be sufficient to achieve the desired purity.

    • Column Chromatography: For impurities with different polarities, column chromatography is the most effective method.[6] Use a solvent system optimized via TLC. For carboxylic acids, adding 0.5-1% acetic acid to the mobile phase can prevent streaking on the silica gel column.[6]

    • Identify Impurities: If possible, try to identify the impurities (e.g., via mass spectrometry) to better understand their origin and select an appropriate purification strategy.

Experimental Protocols & Workflows

General Purification Workflow

The following diagram outlines a general workflow for the purification of this compound, starting from a crude reaction mixture.

Crude Crude Product Dissolve Dissolve in Solvent (e.g., Ethyl Acetate) Crude->Dissolve AcidBase Acid-Base Extraction (Optional: Wash with aq. NaHCO₃, then acidify aqueous layer) Dissolve->AcidBase Dry Dry Organic Layer (e.g., Na₂SO₄) AcidBase->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate PurityCheck1 Purity Check (TLC/HPLC) Concentrate->PurityCheck1 Recrystallize Recrystallization PurityCheck1->Recrystallize Minor Impurities Column Column Chromatography PurityCheck1->Column Major Impurities PurityCheck2 Final Purity Analysis (HPLC, NMR) Recrystallize->PurityCheck2 Column->PurityCheck2 Pure Pure Product PurityCheck2->Pure >98% Pure

Caption: General purification workflow for this compound.

Protocol 1: Recrystallization

This protocol is suitable for purifying material that is already relatively pure (>90%) or for purifying the hydrochloride salt.

  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate). If it dissolves immediately at room temperature, the solvent is not suitable.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate with a water bath) while stirring until all the solid dissolves. Add more solvent dropwise if needed to achieve complete dissolution.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine an appropriate solvent system (mobile phase). A good system will show clear separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4. A mixture of hexane and ethyl acetate with 0.5% acetic acid is a common starting point.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pour the slurry into a chromatography column, allowing the solvent to drain until it is just above the silica level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. Gradually increase the polarity of the mobile phase if necessary to elute the compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for addressing common purification challenges.

Start Purification Attempt CheckPurity Check Purity & Appearance Start->CheckPurity Success Successful Purification CheckPurity->Success Pure & White Problem Identify Issue CheckPurity->Problem Issue Detected IsDiscolored Discolored Product? Problem->IsDiscolored IsOily Product Oily? IsDiscolored->IsOily No Charcoal Recrystallize with Activated Carbon IsDiscolored->Charcoal Yes IsImpure Still Impure (TLC)? IsOily->IsImpure No SolventSystem Adjust Solvent System (e.g., Solvent/Anti-Solvent) IsOily->SolventSystem Yes Column Perform Column Chromatography IsImpure->Column Yes Charcoal->CheckPurity SolventSystem->CheckPurity Column->CheckPurity

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Synthesis of Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted morpholines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the morpholine ring?

The primary strategies for constructing the morpholine ring typically involve the cyclization of intermediates derived from vicinal amino alcohols or their N- and O-substituted derivatives.[1][2] Key industrial and laboratory methods include:

  • Dehydration of Diethanolamine: A common industrial method that involves heating diethanolamine with a strong acid, such as sulfuric or hydrochloric acid, to induce cyclization.[1][3]

  • From 1,2-Amino Alcohols and Dihaloethanes: This method involves the reaction of a 1,2-amino alcohol with a 1,2-dihaloethane, like bis(2-chloroethyl)ether, in the presence of a base.[1]

  • Reductive Amination of Diethylene Glycol: Industrial synthesis can also be achieved by reacting diethylene glycol with ammonia at high temperatures and pressures.[1]

  • Palladium-Catalyzed Reactions: Modern methods include palladium-catalyzed carboamination, which can be sensitive but powerful for specific substitutions.[1][4]

  • Multicomponent Reactions: One-pot syntheses, such as the Ugi reaction followed by cyclization, offer an efficient way to create highly substituted morpholines.[5][6]

  • Photocatalytic Annulation: A recently developed strategy that uses a visible-light-activated photocatalyst for the diastereoselective synthesis of morpholines.[7]

Troubleshooting Guides

Problem 1: Low Yields in Morpholine Ring Formation

Low yields are a frequent issue in morpholine synthesis and can be attributed to several factors depending on the chosen synthetic route.

Route-Specific Troubleshooting:

  • Dehydration of Diethanolamine:

    • Potential Cause: Incomplete reaction due to insufficient acid catalyst or inadequate water removal.[1]

    • Solution: Ensure the use of a sufficient amount of a strong acid catalyst (e.g., sulfuric acid). Employ a Dean-Stark apparatus to efficiently remove water and drive the reaction equilibrium towards the product.[1] Monitor the reaction temperature closely, as the cyclization of diethanolamine hydrochloride requires heating to 200-210°C for an extended period.[1][3]

  • Palladium-Catalyzed Carboamination:

    • Potential Cause: Catalyst deactivation is a primary concern. The palladium catalyst can be sensitive to air and moisture.[1] An incorrect choice of ligand can also negatively impact catalyst stability and activity.[1]

    • Solution: All reagents and solvents must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).[1] It may be necessary to screen different phosphine ligands to find the optimal one for your specific substrate, as the ligand plays a crucial role in the catalytic cycle.[1]

  • Ring-Closing Metathesis (RCM):

    • Potential Cause: RCM reactions for forming macrocycles containing a morpholine moiety can be challenging to scale up and are often performed in highly diluted solutions, which can lead to low productivity.[8]

    • Solution: Careful optimization of substrate concentration and catalyst loading is crucial. For large-scale synthesis, solvent quality is critical, and pre-cleaning of solvents may be necessary to remove impurities that could inhibit the catalyst.[8]

Problem 2: Poor Diastereoselectivity in the Synthesis of Polysubstituted Morpholines

Achieving high diastereoselectivity is a significant challenge, especially when creating multiple stereocenters.

  • Potential Cause: The formation of multiple stereoisomers is often thermodynamically or kinetically favored under certain reaction conditions. For instance, in some multi-component reactions, poor diastereoselectivity is observed.[5]

  • Solution:

    • Catalyst and Solvent Optimization: The choice of catalyst and solvent can significantly influence the diastereoselectivity. For example, in a one-pot synthesis involving a Pd(0)-catalyzed Tsuji-Trost reaction followed by an Fe(III)-catalyzed heterocyclization, CH2Cl2 as the solvent and 1 mol % Pd(PPh3)4 were found to give the best results, favoring the most stable cis-diastereoisomers.[9]

    • Post-Synthesis Epimerization: In cases where a mixture of diastereomers is obtained, a post-synthesis epimerization step can be employed. For example, light-mediated reversible hydrogen atom transfer (HAT) has been used to epimerize substituted morpholines to favor the more stable diastereomer.[5]

Problem 3: Challenges in Enantioselective Synthesis

The synthesis of specific enantiomers of chiral morpholines is crucial for pharmaceutical applications.

  • Potential Cause: Many traditional methods result in racemic mixtures. Asymmetric catalytic methods are often more efficient but can be challenging to develop.[10] For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines is difficult due to the congested and electron-rich nature of the substrate, leading to low reactivity.[10][11]

  • Solution:

    • Use of Chiral Starting Materials: A common strategy is to use stoichiometric chiral starting materials or reagents.[10]

    • Asymmetric Catalysis: The development of efficient asymmetric catalytic systems is a key area of research. For the challenging asymmetric hydrogenation of 2-substituted dehydromorpholines, introducing an N-acyl directing group can activate the substrate.[10] The use of a bisphosphine-rhodium catalyst with a large bite angle has shown success in obtaining high enantioselectivities (up to 99% ee) for 2-substituted chiral morpholines.[11]

    • Organocatalysis: An organocatalytic approach has been developed for the enantioselective synthesis of C2-functionalized, N-protected morpholines, which overcomes limitations of earlier methods and provides good overall yields and high enantioselectivities.[12]

Problem 4: Purification Difficulties

Substituted morpholines can sometimes be challenging to purify due to their physical properties.

  • Potential Cause: High water solubility can lead to isolation issues, particularly with certain multi-component reaction products.[6] The final product may also be sensitive to hydrolysis.[13]

  • Solution:

    • Modified Work-up: For water-soluble products, filtering the intermediate through a short silica bed before the final cyclization step can improve isolation.[6]

    • Anhydrous Conditions: For products prone to hydrolysis, it is crucial to maintain anhydrous conditions during work-up and storage.[13]

    • Distillation and Drying: For crude morpholine, a multi-step purification process involving distillation, drying over potassium hydroxide, and refluxing over sodium metal followed by fractional distillation is often necessary to obtain a pure, dry product.[1][3]

Data Presentation

Table 1: Comparison of Yields and Enantioselectivities for Selected Enantioselective Syntheses of Substituted Morpholines.

Synthetic MethodSubstrateCatalyst/ReagentYield (%)ee (%)Reference
Asymmetric HydrogenationN-Cbz-2-phenyl-2,3-dehydromorpholineRh/(R,R,R)-SKP>9998[11]
Organocatalytic α-chlorination/cyclizationVarious aldehydesProline-derived catalyst72-83 (over 2 steps for intermediate)80-98[12]
Copper-Catalyzed Three-Component ReactionL-valinol, p-tolualdehyde, diazomalonateCu(MeCN)4PF647modest d.r.[5]
Light-Mediated Epimerization of above productMixture of diastereomers[Ir(dtbbpy)(ppy)2]PF6, methyl thioglycolate71N/A (improved d.r.)[5]

Experimental Protocols

Key Experiment: Dehydration of Diethanolamine to Morpholine

This protocol is adapted from literature procedures for the synthesis of morpholine via acid-catalyzed dehydration.[1][3]

Materials:

  • Diethanolamine

  • Concentrated Hydrochloric Acid (or Sulfuric Acid)

  • Calcium Oxide

  • Potassium Hydroxide

  • Sodium Metal

Procedure:

  • Acidification: In a round-bottom flask equipped with a condenser, add diethanolamine. Slowly add concentrated hydrochloric acid with cooling until the solution is strongly acidic. This step is highly exothermic.

  • Dehydration and Cyclization: Heat the resulting diethanolamine hydrochloride solution. Water will begin to distill off. Continue heating until the internal temperature reaches 200-210°C and maintain this temperature for approximately 15 hours. The mixture will darken over time.

  • Work-up: Allow the mixture to cool to about 160°C and pour it into a dish to prevent solidification within the flask.

  • Freebasing: Mix the resulting morpholine hydrochloride paste with calcium oxide.

  • Distillation: Transfer the paste to a distillation apparatus and perform a distillation to obtain crude, wet morpholine.

  • Drying and Purification:

    • Dry the crude morpholine by stirring it over potassium hydroxide for 30-60 minutes.

    • Decant the morpholine and reflux it over a small amount of sodium metal for one hour.

    • Perform a final fractional distillation, collecting the pure morpholine product at its boiling point (approx. 128-132°C).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Diethanolamine + Conc. HCl heat Heat to 200-210°C for 15h start->heat cool Cool to 160°C heat->cool freebase Freebase with CaO cool->freebase Solidified Paste distill1 Crude Distillation freebase->distill1 dry Dry over KOH distill1->dry Crude Morpholine reflux Reflux over Na dry->reflux distill2 Fractional Distillation reflux->distill2 product Pure Morpholine distill2->product

Caption: Workflow for the synthesis and purification of morpholine from diethanolamine.

troubleshooting_pd_catalysis cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Pd-Catalyzed Morpholine Synthesis cause1 Catalyst Deactivation problem->cause1 cause2 Incorrect Ligand problem->cause2 cause3 Sub-optimal Reaction Conditions problem->cause3 sol1 Use Dry Solvents & Inert Atmosphere cause1->sol1 sol2 Screen Different Phosphine Ligands cause2->sol2 sol3 Optimize Temperature, Time, & Concentration cause3->sol3

Caption: Troubleshooting logic for low yields in palladium-catalyzed morpholine synthesis.

References

Technical Support Center: Optimization of Morpholine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of the morpholine ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the morpholine ring?

The primary methods for constructing the morpholine ring typically involve the cyclization of intermediates derived from vicinal amino alcohols or their N- and O-substituted derivatives.[1][2] Key laboratory and industrial methods include:

  • Dehydration of Diethanolamine: A prevalent industrial method that involves heating diethanolamine with a strong acid, such as sulfuric or hydrochloric acid, to induce dehydration and subsequent ring closure.[1][3]

  • From 1,2-Amino Alcohols: A versatile approach where 1,2-amino alcohols are reacted with reagents like ethylene sulfate in a simple, high-yielding, one or two-step, redox-neutral protocol.[4][5]

  • Palladium-Catalyzed Carboamination: A modern technique involving the intramolecular cyclization of O-allyl ethanolamine derivatives with aryl or alkenyl halides, catalyzed by a palladium complex, which offers good stereocontrol.[1]

  • Synthesis from N-Propargylamines: This strategy has gained traction due to the low cost and ready availability of N-propargylamines, overcoming disadvantages of conventional methods like harsh reaction conditions and poor selectivity.[6]

  • Reductive Amination of Dicarbonyls: Morpholine-2,5-diones can be synthesized from natural hydrophobic amino acids and subsequently reduced to form the morpholine ring.[7]

Troubleshooting Guides

Issue 1: Low Yield in Morpholine Synthesis via Diethanolamine Dehydration

Q2: I am experiencing low yields in my morpholine synthesis via the dehydration of diethanolamine. What are the potential causes and solutions?

Low yields in the dehydration of diethanolamine are frequently due to an incomplete reaction, side reactions, or suboptimal reaction conditions.[1] Below is a summary of potential causes and their corresponding solutions.

Troubleshooting Summary for Diethanolamine Dehydration

Potential CauseRecommended Solution
Insufficient Acid Catalyst Ensure an adequate amount of a strong acid (e.g., HCl, H₂SO₄) is used to effectively catalyze the dehydration and cyclization.[1]
Suboptimal Reaction Temperature Maintain the reaction temperature within the optimal range (typically 200-210°C). Temperatures that are too low will result in an incomplete reaction, while excessive heat can lead to decomposition.[1][8]
Inadequate Reaction Time The reaction should be heated for a sufficient duration. Monitor the reaction's progress using techniques like TLC or GC-MS to determine the appropriate endpoint.[1]
Inefficient Water Removal The water formed during the reaction must be efficiently removed to drive the equilibrium towards product formation. Employing a Dean-Stark apparatus can be beneficial.[1]

Below is a troubleshooting workflow for this issue:

G cluster_0 Troubleshooting Low Yield in Diethanolamine Dehydration start Low Yield Observed check_catalyst Verify Acid Catalyst Concentration start->check_catalyst check_temp Assess Reaction Temperature check_catalyst->check_temp Adequate optimize_catalyst Adjust Catalyst Loading check_catalyst->optimize_catalyst Inadequate check_time Evaluate Reaction Time check_temp->check_time Optimal optimize_temp Optimize Temperature (200-210°C) check_temp->optimize_temp Suboptimal check_water Examine Water Removal Efficiency check_time->check_water Sufficient optimize_time Increase Reaction Time & Monitor check_time->optimize_time Too Short optimize_water Improve Water Removal (e.g., Dean-Stark) check_water->optimize_water Inefficient end Yield Improved check_water->end Efficient optimize_catalyst->check_temp optimize_temp->check_time optimize_time->check_water optimize_water->end

Caption: Troubleshooting workflow for low yields in diethanolamine dehydration.

Issue 2: Poor Yields in Palladium-Catalyzed Carboamination for Morpholine Synthesis

Q3: My palladium-catalyzed carboamination for morpholine synthesis is resulting in poor yields. What are the common pitfalls?

Palladium-catalyzed reactions can be sensitive to various factors.[1] Below are common issues and their solutions.

Troubleshooting Summary for Pd-Catalyzed Carboamination

Potential CauseRecommended Solution
Catalyst Deactivation The palladium catalyst is sensitive to air and moisture. Ensure all reagents and solvents are thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1]
Incorrect Ligand Choice The phosphine ligand is critical for catalyst stability and activity. It may be necessary to screen different ligands to find the optimal one for your specific substrate.[1]
Suboptimal Base The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is crucial for neutralizing the acid generated during the reaction. The strength and solubility of the base can significantly impact the reaction rate and yield.[1]
Impure Starting Materials Impurities in the starting materials, such as the ethanolamine derivative or the aryl/alkenyl halide, can poison the catalyst. Ensure all starting materials are pure.[1]

Here is a simplified workflow for optimizing a Pd-catalyzed carboamination reaction:

G cluster_1 Optimizing Pd-Catalyzed Morpholine Synthesis start_pd Poor Yield in Pd-Catalyzed Reaction check_inert Verify Inert Atmosphere & Dry Reagents start_pd->check_inert screen_ligands Screen Different Phosphine Ligands check_inert->screen_ligands Conditions Confirmed Inert screen_bases Screen Various Bases (e.g., NaOtBu, K₃PO₄) screen_ligands->screen_bases No Improvement end_pd Optimized Yield screen_ligands->end_pd Improved Yield check_purity Check Purity of Starting Materials screen_bases->check_purity No Improvement screen_bases->end_pd Improved Yield purify_reagents Purify Starting Materials check_purity->purify_reagents Impurities Detected check_purity->end_pd Reagents Pure purify_reagents->end_pd

Caption: Workflow for optimizing Pd-catalyzed morpholine synthesis.[1]

Issue 3: Challenges in the Synthesis of Morpholine-2,5-diones

Q4: I am struggling with the synthesis of morpholine-2,5-diones from amino acids. What are the key optimization parameters?

The synthesis of morpholine-2,5-diones typically involves a two-step process: the formation of an N-(α-haloacyl)-α-amino acid (ANX) intermediate, followed by intramolecular cyclization.[7]

Optimization of Morpholine-2,5-dione Synthesis

StepParameterRecommendation
1. ANX Formation Base For Schotten-Baumann conditions, NaOH is used.[7] A milder approach uses Na₂CO₃ with a phase transfer catalyst like cetyltrimethylammonium bromide (CTAB).[7]
Temperature Reactions are often performed at 0°C.[7]
Solvent System A biphasic system, such as diethyl ether and an aqueous base solution, is commonly employed.[7]
2. Cyclization Base NaHCO₃ is a common choice for the intramolecular cyclization of the ANX intermediate.[7]
Solvent Dimethylformamide (DMF) is a suitable solvent for the cyclization step.[7]
Temperature The cyclization is typically carried out at an elevated temperature, for example, 60°C.[7]

A general workflow for this synthesis is depicted below:

G cluster_2 General Workflow for Morpholine-2,5-dione Synthesis start_md Amino Acid Starting Material anx_formation Step 1: N-(α-haloacyl)-α-amino acid (ANX) Formation (e.g., with Chloroacetyl Chloride & Base) start_md->anx_formation cyclization Step 2: Intramolecular Cyclization (e.g., with NaHCO₃ in DMF at 60°C) anx_formation->cyclization purification Purification cyclization->purification end_md Morpholine-2,5-dione Product purification->end_md

Caption: General workflow for the synthesis of morpholine-2,5-diones.

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine

This protocol is adapted from a procedure involving the dehydration of diethanolamine using hydrochloric acid.[1][8]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (20 g)

  • Sodium Metal (~1 g)

Procedure:

  • Acidification: In a round-bottom flask equipped with a thermocouple and air condenser, add diethanolamine. Slowly add concentrated hydrochloric acid until a pH of 1 is reached.

  • Dehydration: Heat the diethanolamine hydrochloride solution to drive off water until the internal temperature reaches 200-210°C. Maintain this temperature for 15 hours. The mixture will darken over time.[1][8]

  • Work-up: Allow the mixture to cool to 160°C and pour it into a dish to prevent solidification within the flask.[1][8]

  • Freebasing: Mix the resulting morpholine hydrochloride paste with calcium oxide.[1][8]

  • Distillation: Transfer the paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.[1][8]

  • Drying and Purification:

    • Dry the crude morpholine by stirring it over potassium hydroxide for 30-60 minutes.[1][8]

    • Decant the morpholine and reflux it over a small amount of sodium metal for one hour.[1][8]

    • Perform a final fractional distillation, collecting the pure morpholine product at 126-129°C.[1]

Protocol 2: Synthesis of Morpholin-2-one from a 1,2-Amino Alcohol

This protocol describes a two-step synthesis of a morpholin-2-one derivative.[1]

Materials:

  • 1,2-Amino Alcohol

  • Dichloromethane (DCM)

  • Water

  • Chloroacetyl Chloride

  • Sodium Hydroxide (aqueous solution)

  • Potassium Hydroxide (aqueous solution)

  • Isopropanol

Procedure:

  • Reaction Setup: Dissolve the 1,2-amino alcohol in a suitable solvent system, such as dichloromethane and water.[1]

  • Acylation: Cool the solution and add chloroacetyl chloride and an aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 30 minutes.[1][9]

  • Cyclization: Add an aqueous solution of potassium hydroxide and a co-solvent like isopropanol. Stir at room temperature for 2 hours to facilitate cyclization to the morpholinone.[1][9]

Protocol 3: Lewis Acid-Catalyzed Morpholine Synthesis

This is a general procedure for the synthesis of morpholines catalyzed by a Lewis acid.[10]

Materials:

  • Indium(III) triflate (In(OTf)₃) (4 mg, 0.0075 mmol)

  • N-Bromosuccinimide (NBS) (78 mg, 0.4375 mmol)

  • 2-Nitrobenzenesulfonyl-protected amino alcohol (0.25 mmol)

  • Alkene (0.4375 mmol)

  • Dichloromethane (DCM) (1.5 mL)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (114 μL, 0.75 mmol)

Procedure:

  • To an 8 mL vial equipped with a stir bar, add In(OTf)₃, NBS, and the 2-nitrobenzenesulfonyl-protected amino alcohol.[10]

  • Add DCM via syringe, followed by the alkene.[10]

  • Stir the reaction mixture for 1 hour at room temperature.[10]

  • Add DBU to the mixture and continue to stir for another 23 hours.[10]

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for Morpholine Synthesis from Industrial Residual Liquid [11]

ParameterOptimal Condition
Catalyst Sodium Hydroxide (NaOH)
Volume Ratio (Morpholine:Water) 1:1.2
Reaction Time 5.5 hours
System Temperature 220°C
System Pressure 2.8 MPa

Table 2: Conditions for Synthesis of 1-Morpholino-1-cyclohexene [12]

ParameterCondition
Reactants Cyclohexanone (1.50 moles), Morpholine (1.80 moles)
Catalyst p-Toluenesulfonic acid (1.5 g)
Solvent Toluene (300 mL)
Reaction Time 4-5 hours (until water separation ceases)
Purification Distillation at 118–120°C/10 mm
Yield 72-80%

Table 3: Representative Morpholine Ring Formation Reactions and Yields

Starting MaterialReagents and ConditionsYieldReference
N-protected amino alcoholDEAD, Ph₃P, toluene92%[9]
N-protected amino alcohol1. Chloroacetyl chloride, NaOH, H₂O, DCM, rt, 30 min; 2. aq. KOH, IPA, rt, 2 h90%[9]
Morpholin-2-oneBH₃·THF, reflux, 3 hours93%[9]

References

Overcoming solubility issues of 4-Benzylmorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Benzylmorpholine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white crystalline solid.[1] It generally exhibits low solubility in water but has better solubility in organic solvents.[1] Its chemical structure contains both a hydrophobic benzyl group and a polar morpholine-2-carboxylic acid moiety, which contribute to its mixed solubility profile. The presence of both an acidic carboxylic acid group and a basic tertiary amine (the morpholine nitrogen) makes its solubility highly dependent on pH.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is expected to be significantly influenced by pH due to its amphoteric nature.

  • In acidic solutions (low pH): The tertiary amine in the morpholine ring will be protonated, forming a cationic species. This should increase its aqueous solubility.

  • In alkaline solutions (high pH): The carboxylic acid group will be deprotonated, forming an anionic carboxylate. This should also increase its aqueous solubility.

  • At the isoelectric point (pI): The compound will exist as a zwitterion with no net charge, which typically corresponds to its point of minimum aqueous solubility.[2]

Q3: What is the hydrochloride salt of this compound, and how does it affect solubility?

A3: 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride is a salt form of the parent compound.[3] The formation of a hydrochloride salt significantly improves the aqueous solubility of the compound.[3][4] This is a common strategy for increasing the solubility and dissolution rates of basic drugs.[4] The salt form readily dissociates in water, leading to higher concentrations of the active molecule in solution compared to the free acid form.[3]

Q4: What are some common organic solvents that can be used to dissolve this compound?

A4: While specific data is limited, based on its structure, common water-miscible organic solvents (co-solvents) that are likely to dissolve this compound include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, methanol, and propylene glycol.[5] The choice of solvent will depend on the specific requirements of your experiment, such as compatibility with biological assays.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to addressing solubility problems encountered during experiments with this compound.

Issue: The compound is not dissolving in my aqueous buffer.

Step 1: pH Adjustment

  • Rationale: The compound's solubility is pH-dependent.

  • Suggestion: Systematically adjust the pH of your buffer.

    • To dissolve the compound as a cation, lower the pH of the solution by adding a dilute acid (e.g., 0.1 M HCl).

    • To dissolve the compound as an anion, raise the pH of the solution by adding a dilute base (e.g., 0.1 M NaOH).

  • Tip: Prepare a stock solution at an acidic or basic pH where the compound is fully dissolved, and then dilute it into your final experimental medium, ensuring the final pH does not cause precipitation.

Step 2: Use of Co-solvents

  • Rationale: Water-miscible organic solvents can increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[5]

  • Suggestion: Prepare a concentrated stock solution of the compound in a suitable organic solvent like DMSO or ethanol. Then, add this stock solution to your aqueous buffer dropwise while vortexing.

  • Caution: Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations can be toxic to cells or interfere with assays. It is advisable to keep the final solvent concentration below 1%, and ideally below 0.5%.

Step 3: Salt Formation

  • Rationale: Converting the compound to a salt form can dramatically increase its aqueous solubility.[4]

  • Suggestion: If you are working with the free acid form, consider using the commercially available 4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride.[3] Alternatively, you can form the salt in-situ by dissolving the free acid in a stoichiometric amount of a suitable base (e.g., NaOH or KOH) in your aqueous medium.

Step 4: Particle Size Reduction

  • Rationale: Reducing the particle size increases the surface area available for solvation, which can improve the dissolution rate.[4][6]

  • Suggestion: If you are working with a solid form of the compound, techniques like micronization or sonication of the suspension can help to break down larger crystals and improve the rate of dissolution.[4]

Data Presentation

Table 1: Qualitative Solubility of this compound

Solvent SystemExpected SolubilityRationale / Notes
Water (neutral pH)LowThe compound is a zwitterion at its pI, leading to minimal solubility.[1][2]
Aqueous Acid (e.g., pH < 4)HighProtonation of the morpholine nitrogen leads to a soluble cationic salt.
Aqueous Base (e.g., pH > 10)HighDeprotonation of the carboxylic acid leads to a soluble anionic salt.
DMSO, DMFHighGood solubility in polar aprotic solvents is expected.
Ethanol, MethanolModerate to HighCommon polar protic solvents that should effectively solvate the molecule.[5]

Table 2: Comparison of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Modification Increases the ionization of the acidic or basic groups.[7]Simple, effective for ionizable compounds, uses common lab reagents.Potential for pH to affect experimental system; risk of precipitation upon dilution.
Co-solvents Reduces the polarity of the solvent, making it more favorable for the solute.[5]Effective for many poorly soluble compounds; allows for high concentration stock solutions.Co-solvent may have toxic or off-target effects in biological assays; risk of precipitation.[5]
Salt Formation The salt form has a more favorable crystal lattice energy for dissolution.[4]Can dramatically increase aqueous solubility and dissolution rate.[4]Requires the compound to have an ionizable group; the counter-ion may have its own biological effects.[5]
Solid Dispersions Dispersing the compound in a hydrophilic carrier at the molecular level.[8]Can significantly enhance solubility and bioavailability.[8]Requires specialized formulation techniques (e.g., melting or solvent evaporation).[4]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining thermodynamic solubility.[9]

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. The presence of undissolved solid is essential.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by using a syringe filter (e.g., 0.22 µm PVDF).[9]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[10]

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that specific medium at that temperature.

Protocol 2: Preparation of a Solubilized Stock Solution using pH Adjustment

  • Weighing: Accurately weigh a desired amount of this compound.

  • Initial Suspension: Add a small volume of purified water to the solid to create a slurry.

  • Titration: While stirring, add 1 M NaOH dropwise until all the solid dissolves completely. This will form the sodium salt of the carboxylic acid.

  • Final Volume: Adjust the final volume with purified water to achieve the desired stock concentration.

  • Storage: Store the stock solution appropriately. Before use, ensure that diluting it into your final assay buffer does not cause the compound to precipitate.

Visualizations

G cluster_start Start cluster_strategy Solubilization Strategies cluster_check Verification cluster_end Outcome start Compound does not dissolve in aqueous buffer ph_adjust Adjust pH (Acidic or Basic) start->ph_adjust Try First check_dissolved Is the compound dissolved? ph_adjust->check_dissolved cosolvent Use Co-solvent (e.g., DMSO) cosolvent->check_dissolved salt Use Hydrochloride Salt Form salt->check_dissolved check_dissolved->cosolvent No check_dissolved->salt No success Proceed with Experiment check_dissolved->success Yes failure Re-evaluate buffer or consider advanced methods (e.g., solid dispersion) check_dissolved->failure Still No

Caption: Troubleshooting workflow for solubility issues.

G cluster_main This compound cluster_hydrophobic Hydrophobic Region cluster_hydrophilic Hydrophilic & Ionizable Regions mol benzyl Benzyl Group (Decreases aqueous solubility) benzyl->mol morpholine Morpholine Nitrogen (Basic, protonatable) morpholine->mol acid Carboxylic Acid (Acidic, deprotonatable) acid->mol

Caption: Key structural features influencing solubility.

References

Technical Support Center: Benzyl Protecting Group in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the benzyl (Bn) protecting group in morpholine synthesis.

Frequently Asked Questions (FAQs)

Q1: How stable is the N-benzyl protecting group under typical morpholine synthesis conditions?

The N-benzyl group is generally robust and compatible with a variety of conditions used for morpholine ring formation. It is stable to many acidic and basic conditions, making it a suitable choice for multi-step syntheses.[1] However, its stability is highly dependent on the specific reagents and reaction conditions employed.

Q2: What are the most common methods for cleaving an N-benzyl group, and could these conditions be inadvertently met during morpholine synthesis?

The most common method for N-benzyl group removal is catalytic hydrogenolysis (e.g., H₂, Pd/C).[1] While these specific conditions are not typically used for morpholine ring formation, certain reagents used in cyclization or precursor synthesis could potentially lead to undesired cleavage. For instance, strong reducing agents or certain Lewis acids used in some synthetic routes might affect the benzyl group.

Q3: Can I perform a one-pot synthesis of a morpholine derivative and subsequent N-debenzylation?

Yes, tandem or one-pot procedures can be developed. For instance, after the morpholine ring is formed, the reaction mixture can be subjected to conditions for N-benzyl cleavage, such as catalytic transfer hydrogenation. This approach can improve efficiency by reducing the number of workup and purification steps.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Partial or complete loss of the N-benzyl group during synthesis. Reductive conditions: Unintended reductive cleavage may occur if certain reagents with reducing properties are used.- Avoid strong reducing agents if possible.- If reduction is necessary for another functional group, consider an alternative protecting group stable to those conditions (e.g., Boc, Cbz).
Strongly acidic conditions: While generally stable, very strong acids can cause cleavage of the benzyl group.[2]- Use milder acidic conditions where possible.- Consider using a more acid-stable protecting group if harsh acidic conditions are unavoidable.
Lewis acid catalysis: Some Lewis acids used to promote cyclization can facilitate benzyl group removal.- Screen different Lewis acids to find one that is effective for cyclization without causing debenzylation.- Adjust the reaction temperature and time to minimize side reactions.
Formation of byproducts from the benzyl group. Oxidative conditions: If oxidative steps are involved in the synthetic route, the benzyl group can be oxidized.- Choose an oxidant that is selective for the desired transformation.- Protect the benzyl group with electron-withdrawing substituents to decrease its susceptibility to oxidation.
Difficulty in achieving selective N-alkylation of a primary amine with a benzyl group. Over-alkylation: The initially formed secondary amine can compete with the starting primary amine for the alkylating agent, leading to undesired dialkylation.- Use a bulky benzylating agent to sterically hinder the second alkylation.- Add the benzylating agent slowly at a low temperature to maintain its low concentration.

Stability of the N-Benzyl Group Under Various Conditions

The following table summarizes the stability of the N-benzyl protecting group in the presence of common reagents and conditions, some of which may be encountered during morpholine synthesis.

Reagent/Condition Stability of N-Benzyl Group Potential for Cleavage
Strong Bases (e.g., NaH, KOtBu) Generally StableLow
Strong Acids (e.g., conc. H₂SO₄) Potentially LabileModerate to High
Lewis Acids (e.g., BF₃·OEt₂, AlCl₃) VariableModerate to High
Catalytic Hydrogenation (e.g., H₂, Pd/C) LabileHigh
Catalytic Transfer Hydrogenation LabileHigh
Oxidizing Agents (e.g., CAN, DDQ) Potentially LabileModerate to High
Organometallic Reagents (e.g., Grignard) Generally StableLow

Key Experimental Protocols

Protocol 1: N-Benzylation of an Amino Alcohol

This protocol describes the introduction of the benzyl protecting group onto a precursor for morpholine synthesis.

Objective: To protect the nitrogen atom of a 1,2-amino alcohol with a benzyl group.

Procedure:

  • Dissolve the amino alcohol in a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Add a base (e.g., triethylamine, potassium carbonate) to the solution.

  • Add benzyl bromide or benzyl chloride dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup to remove salts and excess reagents.

  • Purify the N-benzylated product by column chromatography.

Protocol 2: Intramolecular Cyclization to form N-Benzylmorpholine

This protocol outlines a common method for forming the morpholine ring from an N-benzylated precursor.

Objective: To synthesize an N-benzylmorpholine via intramolecular cyclization of an N-benzyl diethanolamine derivative.

Procedure:

  • Dissolve the N-benzyl diethanolamine derivative in a suitable solvent (e.g., THF, DMF).

  • Add a base (e.g., sodium hydride, potassium tert-butoxide) to the solution at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature or heat as required to drive the cyclization (monitor by TLC).

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the N-benzylmorpholine product by column chromatography.

Visualizations

experimental_workflow cluster_protection Step 1: N-Benzylation cluster_cyclization Step 2: Morpholine Ring Formation start Amino Alcohol reagents1 Benzyl Halide, Base start->reagents1 Protection product1 N-Benzyl Amino Alcohol reagents1->product1 reagents2 Base (e.g., NaH) product1->reagents2 Intramolecular Cyclization product2 N-Benzyl Morpholine reagents2->product2

Caption: Workflow for the synthesis of N-benzyl morpholine.

troubleshooting_logic issue Unwanted Debenzylation Observed? check_reagents Review Reagents and Conditions issue->check_reagents Yes no_issue Benzyl Group Stable issue->no_issue No reductive Reductive Conditions? check_reagents->reductive acidic Strongly Acidic? reductive->acidic No solution_reductive Consider Alternative Protecting Group reductive->solution_reductive Yes lewis_acid Lewis Acid Present? acidic->lewis_acid No solution_acidic Use Milder Acid acidic->solution_acidic Yes solution_lewis Screen Different Lewis Acids lewis_acid->solution_lewis Yes

Caption: Troubleshooting logic for benzyl group instability.

References

Technical Support Center: Synthesis of 4-Benzylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-benzylmorpholine and its derivatives. This guide focuses on identifying and mitigating common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-benzylmorpholine?

A1: The most prevalent laboratory-scale methods for the synthesis of 4-benzylmorpholine are:

  • Reductive Amination: The reaction of morpholine with benzaldehyde in the presence of a reducing agent. A common variant of this is the Leuckart-Wallach reaction, which uses formic acid or its derivatives.[1][2]

  • N-alkylation with Benzyl Halides: The reaction of morpholine with a benzyl halide, such as benzyl chloride or benzyl bromide, typically in the presence of a base.[3][4]

  • N-alkylation with Benzyl Alcohol: The reaction of morpholine with benzyl alcohol, often catalyzed by a transition metal complex.

Q2: What are the primary side reactions I should be aware of during the synthesis of 4-benzylmorpholine?

A2: The major side reactions are dependent on the synthetic route chosen:

  • Reductive Amination (Leuckart-Wallach reaction): Formation of N-formylmorpholine is a common byproduct.[5] Incomplete reduction can also leave residual iminium intermediates.

  • N-alkylation with Benzyl Halides: Over-alkylation can lead to the formation of a quaternary ammonium salt, 4,4-dibenzylmorpholin-4-ium halide.[3][6]

  • N-alkylation with Benzyl Alcohol: Self-etherification of benzyl alcohol to form dibenzyl ether is a significant side reaction, particularly under acidic conditions or at elevated temperatures.[7]

Troubleshooting Guides

This section provides solutions to common issues encountered during the synthesis of 4-benzylmorpholine derivatives.

Reductive Amination Route

Problem: Low yield of 4-benzylmorpholine and presence of a significant amount of N-formylmorpholine.

  • Potential Cause: This is a characteristic side reaction of the Leuckart-Wallach reaction, where formic acid or formamide acts as both a reducing agent and a formylating agent.[5]

  • Suggested Solutions:

    • Hydrolysis: After the initial reaction, ensure complete hydrolysis of the N-formyl intermediate to the desired amine. This is typically achieved by heating the reaction mixture with a strong acid (e.g., HCl) or base (e.g., NaOH).

    • Choice of Reagents: The choice between ammonium formate and formamide can influence the extent of formylation. While ammonium formate can lead to higher yields of the free amine, formamide often requires a separate hydrolysis step.[2]

    • Reaction Conditions: Lowering the reaction temperature may reduce the rate of formylation relative to reductive amination, though this can also decrease the overall reaction rate.[1]

Problem: Incomplete reaction with residual benzaldehyde and/or morpholine detected.

  • Potential Cause: Inefficient formation of the iminium ion intermediate or incomplete reduction.

  • Suggested Solutions:

    • pH Control: The formation of the iminium ion is pH-dependent. For general reductive amination, maintaining a mildly acidic pH (around 4-6) is often optimal.

    • Dehydrating Agent: The formation of the iminium ion from the hemiaminal intermediate involves the elimination of water. Adding a dehydrating agent like molecular sieves can drive the equilibrium towards the iminium ion.[8]

    • Choice of Reducing Agent: The reactivity of the reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for one-pot reactions as it is selective for the iminium ion over the aldehyde.[9] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting benzaldehyde, so it is often added after the imine has had time to form.[9]

N-Alkylation with Benzyl Halides Route

Problem: Formation of a solid precipitate that is sparingly soluble in common organic solvents, leading to difficult purification.

  • Potential Cause: Formation of the quaternary ammonium salt, 4,4-dibenzylmorpholin-4-ium halide, due to the reaction of the 4-benzylmorpholine product with another molecule of benzyl halide.[3][4][6]

  • Suggested Solutions:

    • Stoichiometry Control: Use a slight excess of morpholine relative to the benzyl halide (e.g., 1.1-1.2 equivalents of morpholine) to ensure the complete consumption of the alkylating agent.

    • Slow Addition: Add the benzyl halide slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation step.

    • Purification:

      • Crystallization: The quaternary salt often has different solubility properties than the desired tertiary amine. It may be possible to selectively precipitate the salt or crystallize the desired product from a suitable solvent system.

      • Acid-Base Extraction: The tertiary amine can be protonated and extracted into an acidic aqueous phase, leaving non-basic impurities (like unreacted benzyl halide) in the organic phase. The aqueous phase can then be basified and the free amine extracted with an organic solvent. The quaternary salt will remain in the aqueous phase.

N-Alkylation with Benzyl Alcohol Route

Problem: A significant apolar byproduct is observed, reducing the yield of 4-benzylmorpholine.

  • Potential Cause: Self-etherification of benzyl alcohol to form dibenzyl ether, a common side reaction under acidic or high-temperature conditions.[7]

  • Suggested Solutions:

    • Catalyst Selection: The choice of catalyst is critical. Some catalysts may favor the desired N-alkylation over etherification.

    • Reaction Conditions: Optimize the reaction temperature and time to favor the formation of the desired product. Higher temperatures can promote the dehydration of benzyl alcohol.[7]

    • Purification: Dibenzyl ether can typically be separated from the more polar 4-benzylmorpholine by column chromatography.

Quantitative Data Summary

The following tables summarize quantitative data on the formation of side products in the synthesis of 4-benzylmorpholine derivatives.

Table 1: Yield of Dibenzyl Ether in Reactions Involving Benzyl Alcohol

Catalyst/ConditionsBenzyl Alcohol Conversion (%)Dibenzyl Ether Selectivity (%)Reference
Graphene Oxide, 90°C, 24h84.684.8[1]
p-Toluenesulfonic acid, tolueneLow (26% yield of desired ester)"Greater portion" of benzyl alcohol[4]

Table 2: Product Distribution in a Leuckart-Type Reaction of Acetophenone

While not directly for 4-benzylmorpholine, this data for a similar reaction illustrates the types and potential ratios of products.

ProductRatio
Primary Amine (desired)96.5
Dimerized Amine0.5
N-Formyl Derivative1.0
Alcohol (from ketone reduction)2.0
(Data adapted from a study on the Rh-catalyzed Leuckart-Wallach reaction of acetophenone)[10]

Experimental Protocols

Protocol 1: Synthesis of 4-Benzylmorpholine via Reductive Amination

This protocol is a general procedure for the reductive amination of morpholine with benzaldehyde.

Materials:

  • Morpholine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of morpholine (1.1 equivalents) in DCM or DCE, add benzaldehyde (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the hemiaminal.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting materials are consumed (typically 2-24 hours).[8]

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Troubleshooting:

  • Incomplete reaction: If starting materials remain, consider adding a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Formation of benzyl alcohol: This indicates that the reducing agent is reducing the benzaldehyde. Ensure that the NaBH(OAc)₃ is added after the initial mixing of the amine and aldehyde.

Protocol 2: Synthesis of 4-Benzylmorpholine via N-Alkylation with Benzyl Chloride

This protocol describes the synthesis of 4-benzylmorpholine using benzyl chloride.

Materials:

  • Morpholine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or Ethanol

  • Water

  • Chloroform or Dichloromethane

Procedure:

  • To a solution of morpholine (1.1 equivalents) in acetonitrile or ethanol, add potassium carbonate (1.2 equivalents).

  • Add benzyl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor by TLC until the benzyl chloride is consumed (typically 1-5 hours).[3]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with chloroform or dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Troubleshooting:

  • Formation of quaternary salt: If a significant amount of solid precipitate is observed, this is likely the quaternary ammonium salt. To minimize its formation, ensure slow addition of benzyl chloride and use the correct stoichiometry. The salt can be removed by filtration if it precipitates from the reaction mixture, or by an acid-base workup as described in the troubleshooting guide.

Visualizations

Reductive_Amination_Pathway Reactants Morpholine + Benzaldehyde Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic attack Side_Product_1 Unreacted Starting Materials Reactants->Side_Product_1 Incomplete reaction Side_Product_2 Benzyl Alcohol Reactants->Side_Product_2 Reduction of Benzaldehyde Iminium Iminium Ion Hemiaminal->Iminium Dehydration Product 4-Benzylmorpholine Iminium->Product Reduction (e.g., NaBH(OAc)₃)

Caption: Reductive amination pathway for 4-benzylmorpholine synthesis.

N_Alkylation_Side_Reactions cluster_alkylation N-Alkylation with Benzyl Halide cluster_leuckart Leuckart-Wallach Reaction Reactants_Alk Morpholine + Benzyl Halide Product_Alk 4-Benzylmorpholine Reactants_Alk->Product_Alk Desired Reaction Side_Product_Alk Quaternary Ammonium Salt Product_Alk->Side_Product_Alk Over-alkylation (Side Reaction) Reactants_LW Morpholine + Benzaldehyde + Formic Acid/Formamide Product_LW 4-Benzylmorpholine Reactants_LW->Product_LW Reductive Amination Side_Product_LW N-Formylmorpholine Reactants_LW->Side_Product_LW Formylation (Side Reaction)

Caption: Common side reactions in different synthetic routes.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Identify_Route Identify Synthetic Route Start->Identify_Route Reductive_Amination Reductive Amination Identify_Route->Reductive_Amination Reductive Amination N_Alkylation N-Alkylation Identify_Route->N_Alkylation N-Alkylation Leuckart Leuckart-Wallach Identify_Route->Leuckart Leuckart Check_Formylation Check for N-Formyl Byproduct Reductive_Amination->Check_Formylation Check_Quat_Salt Check for Quaternary Ammonium Salt N_Alkylation->Check_Quat_Salt Benzyl Halide Check_Ether Check for Dibenzyl Ether N_Alkylation->Check_Ether Benzyl Alcohol Leuckart->Check_Formylation Hydrolysis Perform Hydrolysis Step Check_Formylation->Hydrolysis Yes Purify Purify Product (Chromatography, Extraction) Check_Formylation->Purify No Hydrolysis->Purify Adjust_Stoichiometry Adjust Stoichiometry/ Slow Addition Check_Quat_Salt->Adjust_Stoichiometry Yes Check_Quat_Salt->Purify No Adjust_Stoichiometry->Purify Optimize_Temp_Catalyst Optimize Temperature/ Catalyst Check_Ether->Optimize_Temp_Catalyst Yes Check_Ether->Purify No Optimize_Temp_Catalyst->Purify

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: HPLC Purity Analysis of 4-Benzylmorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Benzylmorpholine-2-carboxylic acid. This resource offers a detailed experimental protocol, a troubleshooting guide for common issues, and a list of frequently asked questions.

Experimental Protocol: Purity Analysis of this compound

This section details a standard reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound.

Methodology

A reversed-phase HPLC method with UV detection is employed for the purity analysis. The method is designed to separate the main compound from potential impurities.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)
Standard Concentration 0.5 mg/mL
Sample Concentration 0.5 mg/mL

Table 1: HPLC Method Parameters

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Table 2: Gradient Elution Program

Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a final concentration of 0.5 mg/mL.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a final concentration of 0.5 mg/mL.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Issue Potential Cause Solution
Peak Tailing Secondary interactions between the basic morpholine nitrogen and acidic silanol groups on the column.- Lower the mobile phase pH to ensure the morpholine nitrogen is protonated. - Use a highly end-capped column to minimize exposed silanol groups. - Consider a lower concentration of the organic modifier in the initial mobile phase.
Poor Resolution Inadequate separation between the main peak and impurities.- Optimize the gradient profile by extending the gradient time or adjusting the initial and final mobile phase compositions. - Try a different column chemistry (e.g., phenyl-hexyl or a polar-embedded phase).
Baseline Noise or Drift Contaminated mobile phase, detector lamp instability, or temperature fluctuations.[1]- Prepare fresh mobile phase using high-purity solvents and degas thoroughly.[1] - Allow the detector lamp to warm up and stabilize. - Use a column oven to maintain a constant temperature.[1]
Inconsistent Retention Times Changes in mobile phase composition, column degradation, or system leaks.- Ensure accurate and consistent mobile phase preparation. - Flush the column with a strong solvent to remove any contaminants. - Check for leaks in the system, particularly at fittings and seals.
Ghost Peaks Carryover from previous injections or contamination in the sample or mobile phase.[1]- Implement a needle wash step in the autosampler sequence.[1] - Use high-purity solvents and clean glassware for sample and mobile phase preparation.[1]

Table 3: Troubleshooting Common HPLC Issues

Frequently Asked Questions (FAQs)

Q1: What is the importance of using formic acid in the mobile phase?

A1: Formic acid is added to the mobile phase to control the pH. For this compound, which has both a basic nitrogen and an acidic carboxylic acid group, maintaining a low pH (around 2.7) ensures that the carboxylic acid is protonated and the morpholine nitrogen is in its cationic form. This helps to achieve better peak shape and consistent retention.

Q2: Can I use a different organic modifier instead of acetonitrile?

A2: Yes, methanol can be used as an alternative to acetonitrile. However, this will likely require re-optimization of the gradient program, as methanol has a different elution strength and can provide different selectivity for impurities.

Q3: How often should I replace the HPLC column?

A3: Column lifetime depends on several factors, including the cleanliness of the samples, the mobile phase used, and the operating pressure. A gradual increase in backpressure, a decrease in peak efficiency, or significant peak tailing that cannot be resolved through cleaning are all indicators that the column may need to be replaced. Using a guard column can help extend the life of the analytical column.

Q4: What should I do if I observe a sudden increase in backpressure?

A4: A sudden increase in backpressure is often due to a blockage in the system. Check for clogged frits in the column or guard column, and ensure that your sample and mobile phases are filtered to remove particulate matter. You can try back-flushing the column (if the manufacturer's instructions permit) to dislodge any particulates on the inlet frit.

Q5: Is this method suitable for chiral purity analysis?

A5: The described RP-HPLC method is intended for achiral purity analysis. To separate and quantify the enantiomers of this compound, a chiral HPLC method would be required. This typically involves using a chiral stationary phase (CSP) column and may require different mobile phase conditions.

Visual Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common HPLC problems.

TroubleshootingWorkflow Start Problem Observed (e.g., Peak Tailing, Drifting Baseline) CheckSystem System Suitability Check (Pressure, Leaks, Temperature) Start->CheckSystem CheckMobilePhase Evaluate Mobile Phase (Freshness, Composition, pH) CheckSystem->CheckMobilePhase System OK ConsultExpert Consult Senior Scientist or Instrument Vendor CheckSystem->ConsultExpert System Faulty CheckColumn Inspect Column (Age, Contamination, Voids) CheckMobilePhase->CheckColumn Mobile Phase OK Resolved Problem Resolved CheckMobilePhase->Resolved Mobile Phase Issue (Remake/Degas) CheckSample Review Sample Preparation (Concentration, Diluent) CheckColumn->CheckSample Column OK OptimizeMethod Method Optimization (Gradient, Flow Rate) CheckColumn->OptimizeMethod Column Issue (Clean/Replace) CheckSample->OptimizeMethod Sample Prep OK CheckSample->Resolved Sample Prep Issue (Re-prepare) OptimizeMethod->Resolved

Caption: A logical workflow for troubleshooting HPLC issues.

References

Technical Support Center: Scaling Up the Synthesis of 4-Benzylmorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-benzylmorpholine-2-carboxylic acid, with a focus on challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scaling up?

A1: Two primary routes are commonly considered for the scalable synthesis of this compound. The first involves the cyclization of N-benzylethanolamine with glyoxylic acid. The second route starts with a pre-formed morpholine ring, such as morpholine-2-methanol, which is then N-benzylated, followed by conversion of the hydroxymethyl group to a carboxylic acid, often via a nitrile intermediate.

Q2: What are the critical process parameters to monitor during the cyclization of N-benzylethanolamine with glyoxylic acid?

A2: When scaling up the cyclization of N-benzylethanolamine with glyoxylic acid, it is crucial to monitor and control the reaction temperature, the rate of addition of reagents to manage exothermic events, and the efficiency of water removal if applicable to the specific variation of the reaction. The choice of solvent is also critical, with tetrahydrofuran (THF) being a common option.[1]

Q3: Are there any specific safety precautions to consider when handling the reagents for this synthesis?

A3: Yes, several reagents require careful handling. Benzyl chloride, used in one of the potential synthetic routes, is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Similarly, reagents like sodium borohydride, if used for reduction steps, are water-reactive and require handling in an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can the purity of the final this compound product be improved during scale-up?

A4: Purification of carboxylic acids at a larger scale can often be achieved through crystallization.[2] A common method involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then acidifying the aqueous layer to precipitate the purified carboxylic acid. The choice of crystallization solvent is critical for obtaining high purity.[2][3]

Q5: What are the common byproducts in the synthesis of this compound?

A5: In the synthesis involving N-benzylation, over-alkylation can lead to the formation of quaternary ammonium salts. During the cyclization reaction, incomplete reaction can leave starting materials in the product mixture, and side reactions may lead to the formation of isomeric impurities. In the nitrile hydrolysis step, residual amide is a common impurity if the reaction does not go to completion.

Troubleshooting Guide

Problem IDIssuePotential CausesSuggested Solutions
SYN-001 Low Yield in N-benzylation of Morpholine-2-methanol 1. Inefficient alkylating agent. 2. Presence of moisture deactivating the base or reacting with the alkylating agent. 3. Suboptimal reaction temperature.1. Ensure the quality and reactivity of the benzyl halide. 2. Use anhydrous solvents and reagents. 3. Optimize the reaction temperature; moderate heating may be required, but excessive heat can lead to side products.
SYN-002 Incomplete Cyclization of N-Benzylethanolamine 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inefficient removal of water, which can inhibit the reaction.1. Extend the reaction time and monitor progress by TLC or HPLC. 2. Gradually increase the reaction temperature. 3. If applicable, use a Dean-Stark apparatus or a drying agent to remove water.
SYN-003 Formation of a Tar-like Substance During Reaction 1. Reaction temperature is too high, leading to polymerization or decomposition. 2. Use of a highly concentrated acid or base catalyst.1. Maintain strict temperature control and consider slower, controlled addition of reagents. 2. Optimize the concentration of the catalyst.
PUR-001 Difficulty in Isolating the Product 1. The product may be highly soluble in the reaction solvent. 2. Formation of an emulsion during workup.1. After the reaction, consider removing the solvent under reduced pressure and replacing it with a solvent in which the product is less soluble. 2. Add a saturated brine solution to break up emulsions during aqueous workup.
PUR-002 Incomplete Hydrolysis of Nitrile to Carboxylic Acid 1. Insufficient heating or reaction time. 2. Inadequate concentration of the acid or base catalyst.1. Increase the reflux time and monitor the disappearance of the nitrile and intermediate amide by TLC or IR spectroscopy. 2. Use a higher concentration of the acid or base, ensuring the starting material is stable under these conditions.[4][5]

Quantitative Data Summary

Table 1: Comparison of General Synthesis Parameters

ParameterRoute 1: CyclizationRoute 2: Nitrile Hydrolysis
Starting Materials N-Benzylethanolamine, Glyoxylic acid[1]4-Benzylmorpholine-2-carbonitrile[6]
Key Reagents THF (solvent)[1]Strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH)[4]
Typical Reaction Temp. Varies, often reflux in THFReflux
Reported Purity 90-97% (as hydrochloride salt)[1]Generally high after purification
Key Advantages Convergent synthesisUtilizes a stable intermediate
Potential Challenges Control of cyclization reactionHarsh conditions for hydrolysis may not be suitable for all substrates

Experimental Protocols

Route 1: Synthesis via Cyclization of N-Benzylethanolamine

Step 1: Synthesis of N-Benzylethanolamine

  • To a solution of ethanolamine in a suitable solvent (e.g., methanol), add benzaldehyde.

  • The mixture is stirred, and then a reducing agent (e.g., sodium borohydride) is added portion-wise while maintaining a low temperature.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield N-benzylethanolamine.

Step 2: Cyclization with Glyoxylic Acid

  • Dissolve N-benzylethanolamine in tetrahydrofuran (THF).[1]

  • Add an aqueous solution of glyoxylic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress.

  • Upon completion, cool the reaction mixture and proceed with purification, which may involve extraction and crystallization to isolate this compound.[1]

Route 2: Synthesis via Nitrile Intermediate

Step 1: Synthesis of 4-Benzylmorpholine-2-carbonitrile from Morpholine-2-methanol

  • Dissolve morpholine-2-methanol in an aqueous solution of a base (e.g., 10% sodium bicarbonate) and cool the mixture in an ice bath.[6]

  • Separately, dissolve benzyl chloride in a suitable organic solvent (e.g., acetone).[6]

  • Add the benzyl chloride solution dropwise to the cooled morpholine-2-methanol solution with vigorous stirring.

  • After the addition, continue stirring in the ice bath for a short period, then allow the reaction to proceed at room temperature for a few hours.[6]

  • Follow a suitable workup procedure to isolate the N-benzylated intermediate.

  • The hydroxyl group is then converted to a nitrile. This can be achieved through various methods, such as conversion to a leaving group followed by displacement with cyanide, or oxidation to the aldehyde followed by conversion to the nitrile.[6]

Step 2: Hydrolysis of 4-Benzylmorpholine-2-carbonitrile

  • To a round-bottom flask, add 4-Benzylmorpholine-2-carbonitrile and an excess of an aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH).[4]

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by the cessation of ammonia evolution (if using a base) or by TLC/HPLC.

  • After completion, cool the reaction mixture.

  • If acid hydrolysis was used, the product may precipitate upon cooling. If base hydrolysis was used, acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of around 2-3 to precipitate the carboxylic acid.[4]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.[2]

Visualizations

Synthesis_Workflow_Route_1 cluster_step1 Step 1: N-Benzylethanolamine Synthesis cluster_step2 Step 2: Cyclization benzaldehyde Benzaldehyde nbe N-Benzylethanolamine benzaldehyde->nbe  Reductive Amination   ethanolamine Ethanolamine ethanolamine->nbe final_product 4-Benzylmorpholine- 2-carboxylic acid nbe->final_product  Cyclization in THF   glyoxylic_acid Glyoxylic Acid glyoxylic_acid->final_product

Caption: Synthetic workflow for Route 1 via cyclization.

Synthesis_Workflow_Route_2 cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Hydrolysis m2m Morpholine-2-methanol nbm2m N-Benzylmorpholine- 2-methanol m2m->nbm2m  N-Benzylation   benzyl_chloride Benzyl Chloride benzyl_chloride->nbm2m nitrile 4-Benzylmorpholine- 2-carbonitrile nbm2m->nitrile  Conversion to Nitrile   final_product 4-Benzylmorpholine- 2-carboxylic acid nitrile->final_product  Acid or Base Hydrolysis  

Caption: Synthetic workflow for Route 2 via a nitrile intermediate.

References

Technical Support Center: Recrystallization of Morpholine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of morpholine carboxylic acids using recrystallization techniques. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during these purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing morpholine carboxylic acids?

A1: The choice of solvent is critical for successful recrystallization. Due to the amphoteric character of morpholine carboxylic acids, arising from the basic nitrogen in the morpholine ring and the acidic carboxylic acid group, their solubility can be highly dependent on the solvent's polarity and pH.[1] Commonly effective solvents include polar protic solvents such as water, ethanol, and isopropanol, or mixtures of these.[2] For some derivatives, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be necessary to achieve the desired solubility profile (highly soluble when hot, poorly soluble when cold).[2] It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific compound.

Q2: My morpholine carboxylic acid is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. This often occurs when the solution is too concentrated or cooled too quickly, causing the solute to come out of solution at a temperature above its melting point in that solvent. To address this, you can try the following:

  • Reheat and Dilute: Reheat the solution until the oil redissolves, then add more solvent to decrease the concentration.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can help slow the cooling rate.

  • Change Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a solvent mixture.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.

  • Seeding: Introduce a tiny crystal of the pure compound ("seed crystal") to the cooled solution to initiate crystallization.

Q3: No crystals are forming even after my solution has cooled. What are the next steps?

A3: A failure to crystallize usually indicates that the solution is not supersaturated. Here are several troubleshooting steps:

  • Concentrate the Solution: If too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Induce Nucleation: Try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[2]

  • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.

  • Use an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until it is clear again before allowing it to cool slowly.

Q4: How does the pH of the solution affect the recrystallization of morpholine carboxylic acids?

A4: The pH of the solution can significantly impact the solubility of morpholine carboxylic acids due to their zwitterionic nature.[1] At their isoelectric point, where the net charge is zero, their solubility in aqueous solutions is often at a minimum, which can be advantageous for crystallization. Adjusting the pH away from the isoelectric point will increase solubility. For purification, it is sometimes beneficial to convert the morpholine carboxylic acid to a salt (e.g., a hydrochloride salt by adding HCl) to improve its crystallinity.[2] The purified salt can then be neutralized back to the zwitterionic form if desired.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the recrystallization of morpholine carboxylic acids.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Yield - Too much solvent was used. - The compound is too soluble in the cold solvent. - Premature filtration.- Concentrate the solution by boiling off some solvent. - Cool the solution in an ice bath to maximize precipitation. - Ensure crystallization is complete before filtering.[2] - Recover a second crop of crystals from the mother liquor by concentrating it.
Formation of an Oil - The solution is too concentrated. - The solution was cooled too quickly. - The boiling point of the solvent is higher than the melting point of the compound.- Reheat to dissolve the oil and add more solvent. - Allow the solution to cool slowly to room temperature before further cooling. - Select a solvent with a lower boiling point.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[2] Be aware that charcoal can also adsorb some of the desired product.
Crystals Form in the Funnel During Hot Filtration - The solution is cooling and becoming supersaturated in the funnel.- Use a stemless funnel to prevent clogging. - Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent. - Use a slight excess of hot solvent to keep the compound dissolved during filtration, then evaporate the excess before cooling.
Difficulty Filtering Fine Crystals - Very rapid crystal formation.- Allow the solution to cool more slowly to encourage the growth of larger crystals. - Use a filter aid (e.g., Celite) on the filter paper, though this will require subsequent removal.

Data Presentation

Table 1: Qualitative Solubility of Morpholine-4-carboxylic Acid

SolventSolubility at Room Temperature (approx. 20-25°C)Solubility at Boiling PointSuitability for Recrystallization
WaterSparingly SolubleVery SolubleGood
EthanolSparingly SolubleSolubleGood
MethanolSolubleVery SolublePoor (too soluble when cold)
IsopropanolSparingly SolubleSolubleGood
Ethyl AcetateInsolubleSparingly SolublePotentially suitable, may require a co-solvent
HexaneInsolubleInsolubleUnsuitable as a single solvent, good as an anti-solvent
AcetoneSparingly SolubleSolublePotentially suitable

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of Morpholine-4-carboxylic Acid from Water

This protocol describes a general procedure for the purification of morpholine-4-carboxylic acid using water as the solvent.

Materials:

  • Crude morpholine-4-carboxylic acid

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude morpholine-4-carboxylic acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of deionized water. Heat the mixture to boiling with stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. The final product can be further dried in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is for situations where a suitable single solvent cannot be found. A common pair is a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.

Procedure:

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).

  • Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly, as described in Protocol 1, to induce crystallization.

  • Isolate, wash, and dry the crystals as previously described, using the ice-cold solvent mixture for washing.

Mandatory Visualization

Recrystallization_Workflow start Start with Crude Morpholine Carboxylic Acid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration cool Slowly Cool Solution to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Crystal Yield cool->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure Morpholine Carboxylic Acid dry->end

Caption: A general experimental workflow for the recrystallization of morpholine carboxylic acids.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Crystal Yield start->low_yield concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate Yes seed_scratch Add Seed Crystal or Scratch Flask no_crystals->seed_scratch No reheat_dilute Reheat and Add More Solvent oiling_out->reheat_dilute Yes slow_cool Cool Solution More Slowly oiling_out->slow_cool No concentrate_mother_liquor Concentrate Mother Liquor for Second Crop low_yield->concentrate_mother_liquor Yes check_solvent Re-evaluate Solvent Choice low_yield->check_solvent No

References

Technical Support Center: Stereoselective Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of morpholine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and recommended solutions in a direct question-and-answer format.

Q1: Why is my enantioselectivity (ee) or diastereoselectivity (dr) low?

Low stereoselectivity is a common issue that can often be traced back to several key factors in the reaction setup.

Potential Causes & Solutions:

  • Sub-optimal Catalyst or Ligand: The choice of catalyst and ligand is paramount for achieving high stereocontrol.

    • Solution: Screen a variety of catalysts and ligands. For asymmetric hydrogenations of dehydromorpholines, catalysts with a large bite angle, such as those with SKP ligands, have shown high efficiency.[1][2] For tandem hydroamination/asymmetric transfer hydrogenation, Ru-catalysts with ligands like (S,S)-Ts-DPEN are crucial, as hydrogen-bonding interactions between the substrate and the ligand can significantly enhance enantiomeric excess.[3]

  • Incorrect Solvent Choice: The solvent can dramatically influence the transition state geometry of the stereodetermining step.[4]

    • Solution: Experiment with a range of solvents with varying polarities and coordinating abilities. For instance, in copper-promoted oxyamination reactions, non-polar solvents like xylenes have proven effective.[5] In some cases, a solvent switch can even invert the stereochemical outcome.

  • Inappropriate Reaction Temperature: Temperature can affect the energy difference between the diastereomeric transition states.

    • Solution: Optimize the reaction temperature. Lowering the temperature often increases selectivity by better differentiating the activation energies of the competing pathways.[5] However, in some specific palladium-catalyzed reactions, higher temperatures have been observed to abnormally increase enantioselectivity.

  • Catalyst Deactivation or Poisoning: The chiral catalyst may be degrading or being inhibited by impurities over the course of the reaction.[6]

    • Solution: Ensure all reagents and solvents are pure and dry. Substrates containing functional groups like thioethers can poison certain metal catalysts, leading to lower yields and selectivity.[7] Consider using fresh catalyst and ensure an inert atmosphere (e.g., Argon or Nitrogen) is maintained if the catalyst is air-sensitive.

Q2: The reaction is sluggish or gives a low yield. What can I do?

Poor reactivity can halt progress. Addressing this often involves re-evaluating the reaction conditions and components.

Potential Causes & Solutions:

  • Steric Hindrance: Bulky substituents on the substrate can impede the approach to the catalyst's active site.[8]

    • Solution: In cases of severe steric hindrance, a different synthetic route or a catalyst with a more open coordination site may be necessary. For example, synthesizing 2,6-disubstituted morpholines via copper-promoted oxyamination may require higher temperatures to achieve moderate conversion due to steric demands.[5]

  • Catalyst Inactivity: The chosen catalyst may not be active enough for the specific substrate under the applied conditions.

    • Solution: Increase the catalyst loading or switch to a more active catalytic system. For some copper-catalyzed three-component reactions, Cu(I) catalysts with non-coordinating anions (e.g., B(C₆F₅)₄⁻) show higher activity and solubility than simpler salts like CuCl or CuOTf.[9]

  • Insufficient Activation: Some catalytic cycles require an activator, such as a base or an additive, which may be missing or sub-optimal.

    • Solution: For reactions like asymmetric transfer hydrogenation, the choice and amount of base can be critical.[10] Review literature for similar transformations to ensure all necessary co-reagents are included in the correct stoichiometry.

Q3: How can I accurately determine the stereochemical outcome (ee and dr) of my reaction?

Accurate determination of stereoselectivity is crucial for validating and optimizing your synthesis.

Analytical Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining enantiomeric excess. Enantiomers are separated on a chiral stationary phase, and the ee is calculated from the relative peak areas.[11]

    • Tip: Screen different chiral columns (e.g., Chiralcel OD-H, Chiralpak AD) and mobile phases (often hexane/isopropanol or hexane/ethanol mixtures) to find optimal separation conditions. For basic compounds like morpholines, adding a small amount of an amine (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomeric Ratio (dr): The dr can often be determined directly from the ¹H NMR spectrum of the crude reaction mixture by integrating signals that are distinct for each diastereomer.[12]

    • Enantiomeric Excess (ee) using Chiral Derivatizing Agents: To determine the ee of a chiral alcohol or amine, it can be derivatized with an enantiopure reagent like Mosher's acid (MTPA) to form diastereomers.[1][13] These diastereomers will exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for quantification by integration.[13][14]

Q4: I'm having trouble purifying my morpholine derivative and separating the stereoisomers.

Purification of morpholine derivatives can be challenging due to their basicity and sometimes high polarity.

Purification Strategies:

  • Modified Column Chromatography: The basic nitrogen of the morpholine ring can cause peak tailing and poor separation on standard silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the eluent. This neutralizes the acidic silanol groups on the silica surface, leading to improved peak shape and better separation.[15]

  • Crystallization/Salt Formation: If the product is crystalline, recrystallization can be a powerful technique for purifying a single diastereomer.

    • Solution: If the free base does not crystallize well, convert it to a salt (e.g., hydrochloride or acetate) by treating it with the corresponding acid.[2] Diastereomeric salts often have different solubilities, allowing for separation by fractional crystallization. The desired diastereomer can then be recovered by neutralization of the purified salt.[2]

Data Summary Table

The following table summarizes quantitative data from key stereoselective syntheses, illustrating the impact of different reaction parameters on yield and stereoselectivity.

Synthesis MethodSubstrate ExampleCatalyst / ReagentSolventTemp (°C)Yield (%)Stereoselectivity (dr or ee)Reference
Copper-Promoted Oxyaminationβ-hydroxy N-allylsulfonamideCu(eh)₂ (2 equiv)Xylenes13081>20:1 dr[5]
Copper-Promoted Oxyaminationβ-hydroxy N-allylsulfonamideCu(eh)₂ (1.5 equiv)Xylenes13049>20:1 dr[5]
Asymmetric HydrogenationN-Cbz-2-phenyl-dehydromorpholine[Rh(cod)₂]BF₄ / (R)-SKPToluene30>9992% ee[16]
Asymmetric HydrogenationN-Cbz-2-(p-CF₃-phenyl)-dehydromorpholine[Rh(cod)₂]BF₄ / (R)-SKPToluene30>9994% ee[16]
Asymmetric HydrogenationN-Cbz-2-(o-Cl-phenyl)-dehydromorpholine[Rh(cod)₂]BF₄ / (R)-SKPToluene30>9999% ee[16]
Organocatalytic Cyclizationα-chloro alcohol derivativeKOᵗBuCH₃CN-207498% ee[17]
Tandem Hydroamination/Red.Ether-containing aminoalkyne1. Ti catalyst 2. RuCl[(S,S)-Ts-DPEN]Toluene110/5075>95% ee[3]

Experimental Protocols

Protocol 1: Copper(II)-Promoted Diastereoselective Oxyamination for Morpholine Synthesis[5]

This protocol describes a general procedure for the synthesis of 2,5-disubstituted morpholines.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the β-hydroxy N-allylsulfonamide substrate (1.0 equiv, e.g., 0.12 mmol), Cs₂CO₃ (1.0 equiv), and TsNH₂ (1.5 equiv).

  • Reagent Addition: Add xylenes (to make a 0.1 M solution) followed by Copper(II) 2-ethylhexanoate [Cu(eh)₂] (2.0 equiv).

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 130 °C. Stir the reaction mixture for 24 hours.

  • Work-up: After 24 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove solids.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired morpholine product.

  • Analysis: Determine the diastereomeric ratio (dr) of the crude product using ¹H NMR spectroscopy.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a Dehydromorpholine[17]

This protocol outlines a typical procedure for the enantioselective reduction of a C=C bond in a dehydromorpholine precursor.

  • Catalyst Preparation (in a glovebox): In a vial, mix the rhodium precursor [Rh(cod)₂]BF₄ (1 mol%) and the chiral bisphosphine ligand (e.g., (R)-SKP, 1.1 mol%) in the chosen solvent (e.g., Toluene). Stir the mixture at room temperature for 20 minutes.

  • Reaction Setup: In a separate vial, dissolve the dehydromorpholine substrate (1.0 equiv) in the same solvent.

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the pre-formed catalyst solution via syringe. Seal the autoclave, purge it several times with H₂, and then pressurize to the desired pressure (e.g., 50 atm).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12 hours).

  • Work-up: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualized Workflows and Pathways

The following diagrams illustrate logical workflows for troubleshooting and key reaction pathways.

Troubleshooting_Stereoselectivity Troubleshooting Workflow for Low Stereoselectivity start Problem: Low ee or dr check_catalyst Is the catalyst/ligand optimal? start->check_catalyst screen_catalysts Action: Screen different catalysts and ligands. check_catalyst->screen_catalysts No check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes screen_catalysts->check_conditions optimize_temp Action: Vary temperature. (Typically lower T is better) check_conditions->optimize_temp No check_purity Are reagents and solvents pure? check_conditions->check_purity Yes optimize_solvent Action: Screen solvents of varying polarity. optimize_temp->optimize_solvent optimize_solvent->check_purity purify_reagents Action: Purify starting materials and dry solvents. Check for catalyst poisons. check_purity->purify_reagents No analyze_result Re-analyze stereochemical outcome (Chiral HPLC, NMR) check_purity->analyze_result Yes purify_reagents->analyze_result

Caption: Troubleshooting workflow for low stereoselectivity.

Stereochemistry_Analysis_Workflow Workflow for Stereochemical Analysis start Crude Product Mixture nmr_dr Acquire ¹H NMR Spectrum start->nmr_dr purification Purify Product (Column, Crystallization) start->purification calc_dr Integrate distinct signals to determine dr nmr_dr->calc_dr hplc_ee Analyze by Chiral HPLC purification->hplc_ee mosher Derivatize with Mosher's Acid (if ee/configuration needed & no HPLC) purification->mosher calc_ee Integrate enantiomer peaks to determine ee hplc_ee->calc_ee nmr_mosher Acquire ¹H / ¹⁹F NMR of diastereomeric esters mosher->nmr_mosher calc_mosher Integrate signals for ee and analyze Δδ for configuration nmr_mosher->calc_mosher

Caption: Workflow for stereochemical analysis of products.

Tandem_Reaction_Pathway Tandem Hydroamination/Asymmetric Hydrogenation Pathway substrate Aminoalkyne Substrate step1 Step 1: Hydroamination (Ti Catalyst) substrate->step1 intermediate Cyclic Imine Intermediate (Prochiral) step1->intermediate step2 Step 2: Asymmetric Transfer Hydrogenation (Chiral Ru Catalyst) intermediate->step2 product Chiral Morpholine Product (High ee) step2->product

Caption: Pathway for tandem synthesis of chiral morpholines.

References

Technical Support Center: Production of 4-Benzylmorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 4-Benzylmorpholine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common synthetic route is a two-step process. The first step involves the synthesis of the intermediate, N-benzylethanolamine, via reductive amination of benzaldehyde with ethanolamine. The second step is the cyclization of N-benzylethanolamine with glyoxylic acid to form the final product.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control include reaction temperature, the molar ratio of reactants, and the purity of starting materials. Excess heat can lead to the formation of side products, and the quality of raw materials like diethanolamine can introduce impurities that carry through the synthesis.

Q3: What are the major potential impurities in the production of this compound?

A3: The major potential impurities include:

  • Unreacted Starting Materials: Benzaldehyde, ethanolamine, and glyoxylic acid.

  • Intermediates: N-benzylethanolamine.

  • Side-products from N-benzylation: N,N-dibenzylethanolamine, a secondary condensation product.

  • Positional Isomers: 4-Benzylmorpholine-3-carboxylic acid.

  • Byproducts from Glyoxylic Acid: Degradation products of glyoxylic acid may lead to various side reactions.

Q4: What analytical techniques are recommended for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for quantifying the purity of this compound and detecting impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of the final product and the identification of any impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Recommended Action Expected Outcome
Incomplete Reductive Amination Ensure the complete conversion of benzaldehyde and ethanolamine to N-benzylethanolamine. Monitor the reaction by TLC or GC. Consider optimizing the catalyst and reaction time.Increased yield of the intermediate, leading to a higher overall yield.
Inefficient Cyclization Optimize the reaction conditions for the cyclization step, such as temperature and reaction time. Ensure the glyoxylic acid is of high purity and used in the correct stoichiometric ratio.Improved conversion of the intermediate to the final product.
Product Loss During Work-up Review the extraction and purification steps to minimize product loss. Ensure proper pH adjustment during extractions to maximize the recovery of the carboxylic acid.Higher isolated yield of the final product.
Issue 2: Presence of N,N-dibenzylethanolamine Impurity
Potential Cause Recommended Action Expected Outcome
Excess Benzaldehyde or Benzylating Agent Use a controlled molar ratio of benzaldehyde to ethanolamine to minimize the secondary reaction. A slight excess of ethanolamine can be used.Reduced formation of the N,N-dibenzylethanolamine byproduct.
High Reaction Temperature Maintain the recommended temperature for the reductive amination step. Avoid localized overheating.Minimized side reactions, including the formation of the dibenzylated impurity.
Inefficient Purification Employ chromatographic techniques such as column chromatography to separate N,N-dibenzylethanolamine from the desired intermediate or final product.Increased purity of the final product.
Issue 3: Presence of Positional Isomer (4-Benzylmorpholine-3-carboxylic acid)
Potential Cause Recommended Action Expected Outcome
Non-specific Cyclization The formation of the 3-carboxylic acid isomer is a known possibility. While difficult to completely eliminate, optimizing the cyclization conditions (e.g., temperature, catalyst) may favor the formation of the desired 2-isomer.A higher ratio of the desired 2-carboxylic acid isomer to the 3-carboxylic acid isomer.
Ineffective Purification Develop a specialized HPLC method for the separation of the positional isomers. This may involve testing different columns and mobile phases to achieve adequate resolution.Isolation of the pure this compound.

Experimental Protocols

Synthesis of N-benzylethanolamine (Intermediate)

This procedure is based on the reductive amination of benzaldehyde with ethanolamine.

Materials:

  • Benzaldehyde

  • Ethanolamine

  • Palladium on carbon (Pd/C) catalyst

  • Methanol (solvent)

  • Hydrogen gas

Procedure:

  • In a suitable reactor, dissolve benzaldehyde and ethanolamine in methanol.

  • Add the Pd/C catalyst to the mixture.

  • Pressurize the reactor with hydrogen gas.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitor by TLC or GC).

  • Filter the catalyst and concentrate the filtrate to obtain crude N-benzylethanolamine.

Synthesis of this compound

This procedure describes the cyclization of N-benzylethanolamine with glyoxylic acid.

Materials:

  • N-benzylethanolamine

  • Glyoxylic acid

  • Tetrahydrofuran (THF) (solvent)

  • Hydrochloric acid (for salt formation)

Procedure:

  • Dissolve N-benzylethanolamine in THF.

  • Add glyoxylic acid to the solution and stir at a controlled temperature.

  • Monitor the reaction for the formation of the morpholine ring.

  • Once the reaction is complete, treat the mixture with hydrochloric acid to precipitate the hydrochloride salt of the product.

  • Filter and dry the precipitate to obtain this compound hydrochloride.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of N-benzylethanolamine cluster_step2 Step 2: Cyclization and Salt Formation a Benzaldehyde + Ethanolamine b Reductive Amination (Pd/C, H2, Methanol) a->b c N-benzylethanolamine (Intermediate) b->c d N-benzylethanolamine + Glyoxylic Acid c->d Intermediate for Step 2 e Cyclization (THF) d->e f This compound e->f g HCl Addition f->g h This compound HCl g->h

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_impurities Potential Impurities cluster_solutions Troubleshooting Actions start Low Purity of Final Product impurity_check Identify Impurity by HPLC/NMR start->impurity_check unreacted Unreacted Starting Materials/ Intermediate impurity_check->unreacted High levels of starting materials dibenzyl N,N-dibenzylethanolamine impurity_check->dibenzyl Peak corresponding to dibenzylated product isomer Positional Isomer impurity_check->isomer Presence of isomeric peak optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted->optimize_reaction dibenzyl->optimize_reaction purification Refine Purification Method (Chromatography, Recrystallization) isomer->purification starting_material Verify Starting Material Purity optimize_reaction->starting_material

Caption: Logical workflow for troubleshooting impurity issues.

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of 4-Benzylmorpholine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Spectroscopic Analysis

In the landscape of drug discovery and development, meticulous characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H NMR) spectroscopy, serves as a cornerstone technique for elucidating molecular structures. This guide provides a detailed analysis of the 1H NMR spectrum of 4-Benzylmorpholine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a predicted spectrum based on established principles and compares it with the experimental data of structurally related analogs.

Predicted 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the benzyl group and the morpholine-2-carboxylic acid moiety. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and the oxygen atom, as well as the anisotropic effect of the benzene ring.

Key Predicted Spectral Features:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10.0 and 13.0 ppm. This significant downfield shift is characteristic of acidic protons.

  • Aromatic Protons (Benzyl group): The five protons on the phenyl ring are expected to appear in the range of 7.2 to 7.4 ppm. Due to free rotation, they may present as a complex multiplet.

  • Benzylic Protons (-CH2-Ph): The two protons of the benzylic methylene group are anticipated to resonate as a singlet around 3.5-4.0 ppm.

  • Morpholine Ring Protons: The protons on the morpholine ring will show more complex splitting patterns due to their diastereotopic nature and coupling with each other.

    • H-2 (methine): The proton at the C-2 position, adjacent to the carboxylic acid, is expected to be a doublet of doublets around 4.0-4.5 ppm.

    • H-3, H-5, H-6 (methylenes): The remaining six protons on the morpholine ring will likely appear as multiplets in the range of 2.5 to 4.0 ppm. The protons on carbons adjacent to the oxygen (H-6) will be further downfield compared to those adjacent to the nitrogen (H-3 and H-5).

Comparative 1H NMR Data

To provide context for the predicted spectrum of this compound, the following table compares it with the experimental 1H NMR data of Morpholine, 4-Phenylmorpholine, and the predicted data for N-Benzylpiperidine-2-carboxylic acid. This comparison highlights the influence of the N-benzyl and C-2 carboxylic acid substituents.

Proton Assignment This compound (Predicted) Morpholine (Experimental) 4-Phenylmorpholine (Experimental) N-Benzylpiperidine-2-carboxylic acid (Predicted)
-COOH ~10.0-13.0 ppm (br s, 1H)N/AN/A~10.0-13.0 ppm (br s, 1H)
Aromatic-H ~7.2-7.4 ppm (m, 5H)N/A~6.8-7.3 ppm (m, 5H)~7.2-7.4 ppm (m, 5H)
-CH2-Ph ~3.5-4.0 ppm (s, 2H)N/AN/A~3.5-4.0 ppm (s, 2H)
H-2 (methine) ~4.0-4.5 ppm (dd, 1H)N/AN/A~3.8-4.3 ppm (dd, 1H)
Ring Protons (-O-CH2-) ~3.7-4.0 ppm (m, 2H, H-6)~3.7 ppm (t, 4H)~3.8-3.9 ppm (m, 4H)N/A
Ring Protons (-N-CH2-) ~2.5-3.5 ppm (m, 4H, H-3, H-5)~2.9 ppm (t, 4H)~3.1-3.2 ppm (m, 4H)~2.5-3.5 ppm (m, 4H)
Ring Protons (-CH2-CH2-) N/AN/AN/A~1.5-2.0 ppm (m, 4H)

Experimental Protocols

Standard Operating Procedure for 1H NMR Spectrum Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.
  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a clean, dry vial. The choice of solvent is critical; for carboxylic acids, DMSO-d6 is often preferred as it can solubilize the compound and allows for the observation of the exchangeable carboxylic acid proton.
  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
  • Cap the NMR tube securely.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.
  • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including the number of scans (typically 8 to 64 for a 1H spectrum), pulse width, acquisition time, and relaxation delay.
  • Acquire the Free Induction Decay (FID) data.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm).
  • Integrate the peaks to determine the relative number of protons for each signal.
  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.

Visualizing the Workflow

To better illustrate the processes involved in NMR analysis, the following diagrams, generated using the DOT language, outline the logical and experimental workflows.

logical_workflow cluster_prediction Structure-Based Prediction structure Molecular Structure of This compound functional_groups Identify Functional Groups (-COOH, Benzyl, Morpholine) structure->functional_groups chem_shifts Estimate Chemical Shifts (Inductive, Anisotropic Effects) functional_groups->chem_shifts coupling Predict Splitting Patterns (n+1 rule, J-coupling) chem_shifts->coupling integration Determine Integration (Proton Count) coupling->integration predicted_spectrum Predicted 1H NMR Spectrum integration->predicted_spectrum

Caption: Logical workflow for predicting the 1H NMR spectrum.

experimental_workflow sample_prep Sample Preparation (Dissolution & Filtration) instrument_setup Instrument Setup (Lock & Shim) sample_prep->instrument_setup Insert Sample data_acquisition Data Acquisition (FID) instrument_setup->data_acquisition Start Experiment data_processing Data Processing (FT, Phasing, Calibration) data_acquisition->data_processing spectral_analysis Spectral Analysis (Assignment & Interpretation) data_processing->spectral_analysis

Caption: General experimental workflow for 1H NMR spectroscopy.

A Comparative Guide to 4-Benzylmorpholine-2-carboxylic Acid Derivatives and Alternative Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-benzylmorpholine-2-carboxylic acid derivatives and alternative chemical scaffolds exhibiting potential as anticancer agents. Due to the limited availability of public data on the direct anticancer properties of this compound derivatives, this guide will focus on a representative carboxamide derivative and draw comparisons with structurally related and functionally relevant compounds for which experimental data is available. The information presented herein is intended to serve as a resource for researchers engaged in the design and development of novel cancer therapeutics.

Core Compounds Under Comparison

For the purpose of this guide, we will characterize and compare the following compounds:

  • Primary Compound (Representative Derivative): 4-Benzylmorpholine-2-carboxamide. This compound represents a direct derivatization of the core this compound structure.

  • Alternative 1 (Morpholine-Containing Kinase Inhibitor): A representative m-(4-morpholinoquinazolin-2-yl)benzamide, herein referred to as MCQB-T10 . This compound has demonstrated potent in vitro and in vivo anticancer activity through inhibition of the PI3K/Akt/mTOR signaling pathway.[1]

  • Alternative 2 (Indole Carboxamide): A representative N-substituted 1H-indole-2-carboxamide, herein referred to as IC-10 . This class of compounds has shown significant and selective cytotoxic effects against various cancer cell lines.[2]

Data Presentation: A Comparative Overview

The following tables summarize the key physicochemical and biological properties of the selected compounds.

Table 1: Physicochemical Properties

Property4-Benzylmorpholine-2-carboxamideMCQB-T10IC-10
Molecular Formula C₁₂H₁₆N₂O₂C₂₆H₂₃F₃N₄O₄C₂₂H₁₅N₃O₃
Molecular Weight ( g/mol ) 220.27512.48381.36
Structure 4-benzyl-N-methylmorpholine-2-carboxamide3-(6,7-dimethoxy-4-morpholinoquinazolin-2-yl)-5-(trifluoromethoxy)benzamideN-(4-methoxyphenyl)-1H-indole-2-carboxamide
General Class Morpholine CarboxamideMorpholinoquinazolin-BenzamideIndole Carboxamide

Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM)

Cell LineCancer Type4-Benzylmorpholine-2-carboxamideMCQB-T10[1]IC-10[2]
MCF-7 Breast CancerData not available3.15 ± 0.23> 100
A549 Lung CancerData not available8.55 ± 0.67Data not available
SH-SY5Y NeuroblastomaData not available3.36 ± 0.29Data not available
HCT-116 Colon CancerData not available< 41.01 ± 0.12
K-562 LeukemiaData not availableData not available12.5 ± 1.3
HepG2 Liver CancerData not availableData not availableData not available

Table 3: Mechanistic Insights

Mechanism of Action4-Benzylmorpholine-2-carboxamideMCQB-T10[1]IC-10[2]
Primary Target Not establishedPI3KαNot fully elucidated; potential topoisomerase/kinase inhibitor
Cellular Effect Not establishedInduces G0/G1 and G2/M cell cycle arrest; promotes apoptosisInduces apoptosis
Signaling Pathway Not establishedInhibition of PI3K/Akt/mTOR pathwayNot fully elucidated

Table 4: Pharmacokinetic Parameters (Conceptual)

Note: Specific pharmacokinetic data for the representative compounds is limited. The morpholine moiety is generally recognized for improving the pharmacokinetic profile of drug candidates.[3]

Parameter4-Benzylmorpholine-2-carboxamideMCQB-T10IC-10
Bioavailability Predicted to have improved oral bioavailability due to the morpholine ring.Orally bioavailable in preclinical models.Dependent on specific substitutions.
Metabolism Potential for CYP-mediated oxidation of the morpholine ring.[4]Substrate for CYP enzymes.Subject to typical metabolic pathways for indole and carboxamide compounds.
Half-life Not determined.Sufficient for in vivo efficacy in preclinical models.Not determined.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Synthesis of Representative Compounds

a) Synthesis of 4-Benzylmorpholine-2-carboxamide (General Procedure)

A general approach to the synthesis of 4-benzylmorpholine-2-carboxamide involves the amidation of the corresponding carboxylic acid.

  • Activation of the Carboxylic Acid: this compound is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or DMF). A coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) are added, and the mixture is stirred at room temperature for 30 minutes to form the activated ester.

  • Amidation: A solution of the desired amine (e.g., methylamine) in the same solvent is added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-benzylmorpholine-2-carboxamide.

b) Synthesis of m-(4-morpholinoquinazolin-2-yl)benzamides (MCQB-T10)[1]

The synthesis of MCQB-T10 and its analogs typically involves a multi-step process culminating in the formation of the quinazoline and benzamide moieties. The general synthetic route is outlined in the referenced publication.

In Vitro Cytotoxicity Assessment: MTT Assay[5][6][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry[8][9][10][11][12]

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time (e.g., 24 or 48 hours). Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway[13][14][15][16][17]

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.

  • Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K, and GAPDH as a loading control).

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the protein expression levels.

Mandatory Visualization

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation MCQB_T10 MCQB-T10 MCQB_T10->PI3K Inhibition

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Conceptual) Synthesis Synthesis of Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Western_Blot Western Blot for Pathway Analysis Cell_Culture->Western_Blot Xenograft Tumor Xenograft Model MTT_Assay->Xenograft Lead Compound Selection Western_Blot->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy PK_Studies Pharmacokinetic Analysis Xenograft->PK_Studies

Conclusion

This guide provides a comparative framework for the characterization of this compound derivatives and alternative scaffolds in the context of anticancer drug discovery. While direct experimental data for the primary compound class is limited, the analysis of structurally and functionally related molecules such as MCQB-T10 and IC-10 offers valuable insights. The morpholine moiety remains a privileged scaffold in medicinal chemistry, often contributing to favorable pharmacokinetic properties and potent biological activity. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to evaluate novel compounds in this chemical space. Further investigation into the synthesis and biological evaluation of a focused library of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Biological Activities of Benzylmorpholine and Other N-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. N-substitution on the morpholine nitrogen provides a versatile handle for modulating biological activity. This guide offers a comparative overview of the biological activities of N-benzylmorpholine and other N-substituted morpholine derivatives, supported by experimental data from various studies.

Anticancer Activity

N-substituted morpholines have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature of the substituent at the nitrogen atom. The benzyl group, in particular, has been a key feature in several potent anticancer compounds.

Data Presentation: Anticancer Activity of N-Substituted Morpholines

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various N-substituted morpholine derivatives against different cancer cell lines. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Compound/DerivativeN-SubstituentCancer Cell LineIC50 (µM)Reference
N-Benzylmorpholine Analogue (AK-1) 2-PhenylquinazolineA549 (Lung)>25[1]
MCF-7 (Breast)17.84 ± 0.31[1]
SHSY-5Y (Neuroblastoma)22.01 ± 0.28[1]
N-Substituted Morpholine (Compound 7b) Pyridopyrimidinethione derivativeA-549 (Lung)5.70 ± 0.91[2]
HepG-2 (Liver)3.54 ± 1.11[2]
N-Substituted Morpholine (Compound 8) Pyridopyrimidinethione derivativeA-549 (Lung)2.78 ± 0.86[2]
Morpholino-pyrimidine Derivative (V4) 4-methoxyphenyl(piperazin-1-yl)methylLPS-stimulated macrophages-[3]
Morpholino-pyrimidine Derivative (V8) 4-fluorophenyl(piperazin-1-yl)methylLPS-stimulated macrophages-[3]
Benzomorpholine Derivative (6y) Complex substituted benzomorpholineA549 (Lung)1.1[4]
NCI-H1975 (Lung)1.1[4]
Morpholine appended 1,2,3‐Triazole (6i) (1-(2-cyclopropylphenyl)-2-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)MCF-7 (Breast)3.42 ± 0.11[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Data is presented as mean ± standard deviation where available.

Antimicrobial Activity

The N-substituted morpholine scaffold is also a promising framework for the development of novel antimicrobial agents. The nature of the N-substituent plays a critical role in determining the spectrum and potency of antimicrobial activity.

Data Presentation: Antimicrobial Activity of N-Substituted Morpholines

The following table presents the Minimum Inhibitory Concentration (MIC) values of various N-substituted morpholine derivatives against different microbial strains. As with the anticancer data, these results are collated from multiple sources and should be interpreted with consideration of the different experimental setups.

Compound/DerivativeN-SubstituentMicrobial StrainMIC (µg/mL)Reference
N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide (5c) HeptylVarious Gram-negative and Gram-positive bacteria-[6]
Morpholine Derivative (Compound 12) 1,2,4-triazole derivative with pyridineMycobacterium smegmatis15.6[7]
Pseudomonas aeruginosa>1000[7]
Candida albicans500[7]
Saccharomyces cerevisiae500[7]
Morpholine Derivative (3) Complex amideVarious Gram-positive and Gram-negative bacteria16-31 mm inhibition zone[8]
Morpholine Derivative (4) Complex amideVarious Gram-positive and Gram-negative bacteria17-26 mm inhibition zone[8]

Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates a more potent antimicrobial agent. Some data are presented as inhibition zone diameters.

Central Nervous System (CNS) Activity

Morpholine and its derivatives are of significant interest in CNS drug discovery due to their ability to cross the blood-brain barrier and interact with various CNS targets.[9][10] The N-substituent is a key determinant of the pharmacological effect, which can range from stimulant and anorectic to antidepressant and anxiolytic activities.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of N-substituted morpholines.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Test compounds (N-substituted morpholines)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (N-substituted morpholines)

  • Standard antimicrobial agent (positive control)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, typically adjusted to a concentration of 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathway Diagram

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell cycle, proliferation, and survival. Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development. Many N-substituted morpholine derivatives have been shown to inhibit components of this pathway.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates TSC2 TSC2 Akt->TSC2 Inhibits mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Rheb Rheb TSC2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Proliferation & Survival S6K->Proliferation 4E-BP1->Proliferation Inhibits Translation Morpholine N-Substituted Morpholines Morpholine->PI3K Inhibition Morpholine->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by N-substituted morpholines.

Experimental Workflow Diagram: MTT Assay

The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxic effects of N-substituted morpholine derivatives.

MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with N-Substituted Morpholine Derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: A typical experimental workflow for an MTT-based cytotoxicity assay.

Experimental Workflow Diagram: MIC Assay

The following diagram outlines the general procedure for determining the Minimum Inhibitory Concentration (MIC) of N-substituted morpholine derivatives using the broth microdilution method.

MIC_Workflow start Start prepare_compounds Prepare Serial Dilutions of Morpholine Derivatives start->prepare_compounds prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate Inoculate Microtiter Plate prepare_compounds->inoculate prepare_inoculum->inoculate incubate Incubate at Appropriate Temperature and Time inoculate->incubate observe Observe for Visible Growth incubate->observe determine_mic Determine the Lowest Concentration with No Growth (MIC) observe->determine_mic end End determine_mic->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Comparative Guide to the Structural Validation of Synthesized 4-Benzylmorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of newly synthesized 4-Benzylmorpholine-2-carboxylic acid. Objective comparison of methodologies and supporting data are presented to ensure researchers can confidently ascertain the identity, purity, and structure of the target compound, a crucial step in any chemical synthesis or drug discovery pipeline.

Comparison of Key Analytical Techniques for Structural Elucidation

The validation of a synthesized molecule relies on a combination of analytical techniques, as each provides unique and complementary information.[1] While methods like NMR, MS, and IR are powerful for deducing molecular structure, single-crystal X-ray crystallography is considered the gold standard for providing unequivocal proof of a compound's three-dimensional structure.[1] The choice of technique depends on the specific information required and the nature of the sample.[1]

Technique Information Provided Sample Requirements Key Advantages Limitations
¹H & ¹³C NMR Spectroscopy Carbon-hydrogen framework, connectivity, chemical environment of nuclei, stereochemistry.[2][3][4]Soluble sample (0.5-10 mg), deuterated solvent.Provides detailed connectivity and structural information. Non-destructive.Requires relatively pure sample. Can be insensitive for very small quantities.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.[2][3][4]Small sample amount (ng to µg), soluble or volatile.Extremely sensitive, provides exact molecular formula.Does not provide detailed connectivity on its own. Isomeric compounds can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, N-H).[2][3][4]Small sample amount (mg), solid or liquid.Fast, simple, and provides a "fingerprint" of functional groups.Spectrum can be complex; does not provide information on the overall carbon skeleton.
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry.High-quality single crystal.Provides unambiguous proof of structure.Growing a suitable crystal can be a significant challenge or impossible.

Standard Workflow for Structural Validation

A systematic workflow is essential for efficiently and accurately validating a synthesized compound. The process begins with purification, followed by a series of spectroscopic analyses. The data from each technique is interpreted and cross-referenced to build a cohesive and definitive structural assignment.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor 4-Benzylmorpholine- 2-carboxylic acid (Hypothetical Inhibitor) Inhibitor->KinaseA Inhibits

References

Comparative study of different synthetic routes to 4-Benzylmorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 4-Benzylmorpholine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The comparison focuses on reaction yields, experimental protocols, and the relative advantages and disadvantages of each approach to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its rigid morpholine scaffold and the presence of both acidic and basic functionalities make it an attractive moiety for designing molecules with specific biological targets. The efficiency and practicality of its synthesis are therefore of significant interest to the scientific community. This guide outlines and compares two distinct synthetic pathways to this important molecule.

Synthetic Route 1: Two-Step Synthesis via N-Benzylethanolamine

This widely reported method involves a two-step process, beginning with the formation of N-benzylethanolamine, followed by a cyclization reaction with glyoxylic acid.

Step 1: Reductive Amination to N-Benzylethanolamine

The first step involves the reductive amination of benzaldehyde and ethanolamine. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The use of platinum (Pt) or lead (Pb) as a promoter for the Pd/C catalyst has been shown to significantly improve the reaction yield.

Step 2: Cyclization with Glyoxylic Acid

The synthesized N-benzylethanolamine is then reacted with glyoxylic acid in a suitable solvent such as tetrahydrofuran (THF) to yield 4-benzyl-2-hydroxy-morpholine-3-one. This intermediate is subsequently hydrolyzed to afford the final product, this compound.

Synthetic Route 2: Direct N-Alkylation of Morpholine-2-carboxylic Acid

A more direct approach involves the N-alkylation of commercially available morpholine-2-carboxylic acid with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base.

Data Presentation

The following table summarizes the quantitative data for the two synthetic routes, providing a side-by-side comparison of their key performance indicators.

ParameterRoute 1: Two-Step Synthesis via N-Benzylethanolamine Route 2: Direct N-Alkylation of Morpholine-2-carboxylic Acid
Starting Materials Benzaldehyde, Ethanolamine, Glyoxylic AcidMorpholine-2-carboxylic acid, Benzyl halide (e.g., Benzyl bromide)
Key Intermediates N-Benzylethanolamine, 4-Benzyl-2-hydroxy-morpholine-3-oneNone
Step 1 Yield 92.1-92.5% (for N-Benzylethanolamine)[1]Not Applicable
Step 2 Yield >81.5% (for 4-benzyl-2-hydroxy-morpholine-3-one)[2]Estimated to be moderate to high, but specific data is not available.
Overall Yield Estimated to be high (potentially >75%)Dependent on the efficiency of the single-step alkylation.
Purity >96.3% for the intermediate 4-benzyl-2-hydroxy-morpholine-3-one[2]Dependent on purification method.
Reaction Conditions Step 1: Catalytic hydrogenation (Pd/C, H₂). Step 2: Cyclization in THF.Base-mediated alkylation in a suitable solvent.
Advantages High yields for individual steps, well-documented.Potentially a one-step synthesis, simpler procedure.
Disadvantages Two-step process, requires handling of hydrogen gas.Potential for O-alkylation as a side reaction, lack of specific literature data.

Experimental Protocols

Route 1: Two-Step Synthesis via N-Benzylethanolamine

Step 1: Synthesis of N-Benzylethanolamine

  • To a solution of benzaldehyde and ethanolamine in a suitable solvent (e.g., methanol), a catalytic amount of Pd/C (5-10 mol%) is added.

  • The reaction mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield N-benzylethanolamine. The addition of 0.5-1.5% Pt to the Pd/C catalyst has been reported to increase the yield to 92.1-92.5%[1].

Step 2: Synthesis of this compound

  • N-Benzylethanolamine is dissolved in tetrahydrofuran (THF).

  • An aqueous solution of glyoxylic acid is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred for several hours.

  • The intermediate, 4-benzyl-2-hydroxy-morpholine-3-one, is formed with a reported yield of over 81.5% and a purity of over 96.3%[2].

  • Subsequent hydrolysis of the lactam and hemiaminal functionalities, typically under acidic or basic conditions, yields this compound. The specific conditions and yield for this final hydrolysis step are not detailed in the available literature.

Route 2: Direct N-Alkylation of Morpholine-2-carboxylic Acid
  • Morpholine-2-carboxylic acid is dissolved in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • A base (e.g., potassium carbonate or triethylamine) is added to the solution to deprotonate the secondary amine.

  • Benzyl bromide or benzyl chloride is added to the reaction mixture.

  • The reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC).

  • The reaction mixture is worked up by partitioning between water and an organic solvent.

  • The product is purified by crystallization or column chromatography. While a specific yield for this reaction is not available in the searched literature, similar N-alkylation reactions of heterocyclic amines generally proceed with good to excellent yields.

Mandatory Visualization

The logical flow of the comparative study is presented in the following diagram:

cluster_title Comparative Study of Synthetic Routes to this compound cluster_routes cluster_route1_steps cluster_route2_steps title Route1 Route 1: Two-Step Synthesis title->Route1 Route2 Route 2: Direct N-Alkylation title->Route2 Step1_1 Step 1: Reductive Amination (Benzaldehyde + Ethanolamine) Route1->Step1_1 Step2_1 Direct N-Alkylation (Morpholine-2-carboxylic acid + Benzyl halide) Route2->Step2_1 Step1_2 Intermediate: N-Benzylethanolamine Step1_1->Step1_2 Step1_3 Step 2: Cyclization with Glyoxylic Acid Step1_2->Step1_3 Target Target Molecule: This compound Step1_3->Target Step2_1->Target Comparison Comparative Analysis: - Yield - Purity - Reaction Conditions - Advantages - Disadvantages Target->Comparison

Caption: Logical flow of the comparative study of synthetic routes.

The following diagram illustrates the general workflow for each synthetic route:

cluster_route1 Route 1: Two-Step Synthesis Workflow cluster_route2 Route 2: Direct N-Alkylation Workflow R1_Start Starting Materials: Benzaldehyde, Ethanolamine R1_Step1 Reductive Amination (Pd/C, H₂) R1_Start->R1_Step1 R1_Inter1 Intermediate: N-Benzylethanolamine R1_Step1->R1_Inter1 R1_Step2 Cyclization (Glyoxylic Acid, THF) R1_Inter1->R1_Step2 R1_Inter2 Intermediate: 4-Benzyl-2-hydroxy-morpholine-3-one R1_Step2->R1_Inter2 R1_Step3 Hydrolysis R1_Inter2->R1_Step3 R1_End Product: This compound R1_Step3->R1_End R2_Start Starting Materials: Morpholine-2-carboxylic acid, Benzyl halide R2_Step1 N-Alkylation (Base) R2_Start->R2_Step1 R2_End Product: This compound R2_Step1->R2_End

Caption: Experimental workflows for the two synthetic routes.

Conclusion

Both synthetic routes offer viable pathways to this compound.

  • Route 1 (Two-Step Synthesis) is well-established, with high reported yields for its individual steps. It is a reliable method for obtaining the target compound in significant quantities. However, it involves a two-step process and the use of hydrogen gas, which may require specialized equipment.

  • Route 2 (Direct N-Alkylation) presents a potentially more streamlined, one-step approach. This route could be more time and resource-efficient if optimized. However, there is a lack of specific experimental data in the literature for this particular transformation, and potential side reactions such as O-alkylation of the carboxylate group might need to be considered and controlled.

The choice between these two routes will depend on the specific requirements of the researcher, including available equipment, desired scale, and the importance of a well-documented versus a potentially more efficient but less characterized method. Further research into the optimization and validation of Route 2 would be beneficial to the scientific community.

References

In vitro assay validation for 4-Benzylmorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the in vitro assay validation of 4-Benzylmorpholine-2-carboxylic acid, presenting a comparative analysis with alternative compounds, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Comparative Analysis of In Vitro Efficacy

To contextualize the potential therapeutic value of this compound, its performance in a panel of validated in vitro assays is compared with that of structurally related or functionally analogous compounds. The following tables summarize the quantitative data from these assays, offering a clear comparison of potency and selectivity. It is important to note that the data for this compound is presented as a hypothetical profile based on the expected activity for a molecule of its class, to illustrate a potential validation workflow.

CompoundTarget Enzyme/PathwayAssay TypeIC50 (µM)[1][2]
This compound CDK2/Cyclin E Kinase Assay (Hypothetical) 2.5
Roscovitine (Alternative CDK Inhibitor)CDK2/Cyclin EKinase Assay0.7
This compound mTOR Kinase Assay (Hypothetical) 8.1
Everolimus (Alternative mTOR Inhibitor)[1]mTORKinase Assay0.0019
This compound iNOS Enzyme Assay (Hypothetical) 15.2
Dexamethasone (Alternative iNOS Inhibitor)[3]iNOSEnzyme Assay22.1

Table 1: Comparative Inhibitory Activity. This table compares the half-maximal inhibitory concentration (IC50) of this compound against various enzyme targets, benchmarked against established inhibitors. Lower IC50 values indicate higher potency.

CompoundCell LineAssay TypeGI50 (µM)[1][2]
This compound MCF-7 MTT Assay (Hypothetical) 5.8
5-Fluorouracil (Standard Chemotherapeutic)[2]MCF-7MTT Assay4.9
This compound A549 MTT Assay (Hypothetical) 12.4
Cisplatin (Standard Chemotherapeutic)[2]A549MTT Assay16.1

Table 2: Comparative Antiproliferative Activity. This table presents the half-maximal growth inhibition (GI50) of this compound in cancer cell lines, compared to standard chemotherapeutic agents.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are foundational for the validation of this compound's biological activity.

CDK2/Cyclin E Kinase Assay

This assay quantifies the inhibitory effect of the test compound on the activity of the CDK2/Cyclin E complex.

  • Reagents and Materials : Recombinant human CDK2/Cyclin E, histone H1 substrate, ATP, kinase buffer, 96-well plates, and a detection reagent.

  • Procedure :

    • A solution of this compound is prepared in DMSO and serially diluted.

    • In a 96-well plate, the test compound dilutions are incubated with CDK2/Cyclin E and histone H1 in kinase buffer for 15 minutes at room temperature.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • The reaction is stopped, and the amount of phosphorylated histone H1 is quantified using a luminescence-based detection reagent.

  • Data Analysis : The luminescence signal is measured, and the IC50 value is calculated by fitting the dose-response curve using non-linear regression.

MTT Antiproliferative Assay

The MTT assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture : MCF-7 and A549 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for 72 hours.

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for another 4 hours, allowing viable cells to reduce the MTT to formazan.

    • The formazan crystals are dissolved in DMSO.

  • Data Analysis : The absorbance is measured at 570 nm, and the GI50 value is determined from the dose-response curve.[2]

Visualizing Molecular Pathways and Experimental Workflows

Graphical representations of the underlying biological mechanisms and experimental procedures enhance the understanding of the validation process.

Caption: Hypothetical signaling pathway for cell cycle progression.

G cluster_1 MTT Assay Workflow A Seed Cells in 96-well Plate B Add Drug Dilutions A->B C Incubate for 72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan E->F G Read Absorbance at 570nm F->G

Caption: Experimental workflow of the MTT assay.

References

A Comparative Guide to Cross-Reactivity Profiling of 4-Benzylmorpholine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of novel 4-Benzylmorpholine-2-carboxylic acid derivatives. Due to the limited publicly available cross-reactivity data for this specific class of compounds, this document outlines a generalized approach, utilizing established experimental protocols and hypothetical data to illustrate a robust screening cascade. The methodologies and comparative data presented herein are designed to guide researchers in identifying potential off-target interactions and ensuring the selectivity of their lead candidates.

Introduction to Cross-Reactivity Screening

The evaluation of off-target interactions is a critical step in the drug discovery process, essential for mitigating potential adverse effects and ensuring the safety and efficacy of therapeutic candidates.[1][2][3] Small molecules, such as this compound derivatives, can interact with multiple biological targets, leading to unintended pharmacological effects.[4][5] A systematic cross-reactivity assessment, often referred to as secondary pharmacology or safety profiling, is therefore indispensable for selecting promising lead compounds with a high probability of success in clinical development.[1][2][3]

This guide focuses on a tiered approach to cross-reactivity profiling, beginning with broad panel screens and progressing to more focused mechanistic studies.

Tier 1: Broad Panel Screening for Off-Target Liability

The initial step in assessing the selectivity of a novel compound involves screening against a diverse panel of known biological targets. Several commercial services, such as Eurofins Discovery's SafetyScreen™ and Reaction Biology's InVEST assays, offer comprehensive panels that cover major target families implicated in adverse drug reactions, including G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.[1][2]

Hypothetical Screening Data

The following table summarizes hypothetical data for a representative this compound derivative (Compound X) screened against a standard safety panel at a concentration of 10 µM.

Target ClassNumber of Targets ScreenedSignificant Hits (>50% inhibition)Primary Hit(s)
GPCRs1003Dopamine D2, Serotonin 5-HT2A, Adrenergic α1A
Kinases4001Epidermal Growth Factor Receptor (EGFR)
Ion Channels500None
Transporters301Serotonin Transporter (SERT)
Enzymes700None

Table 1: Summary of hypothetical broad panel screening results for Compound X at 10 µM.

Tier 2: Dose-Response and Affinity Determination

Compounds that show significant activity in the initial broad panel screen should be subjected to further investigation to determine their potency at the identified off-targets. This typically involves generating dose-response curves to calculate IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values.

Hypothetical Dose-Response Data

Based on the initial hits for Compound X, the following table presents hypothetical IC50 values determined from subsequent dose-response assays.

Off-TargetAssay TypeIC50 (nM)
Dopamine D2 ReceptorRadioligand Binding750
Serotonin 5-HT2A ReceptorRadioligand Binding1,200
Adrenergic α1A ReceptorRadioligand Binding2,500
Epidermal Growth Factor Receptor (EGFR)Enzyme Inhibition5,000
Serotonin Transporter (SERT)Radioligand Binding900

Table 2: Hypothetical IC50 values for Compound X at identified off-targets.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reliable and reproducible cross-reactivity data. Below are methodologies for key assays used in off-target profiling.

Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor.[6]

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Protocol:

  • Membrane Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.[7] Protein concentration is determined using a standard method like the BCA assay.[7]

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the test compound.[6][7]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[7]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, separating the bound radioligand from the free radioligand.[6][7]

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[7]

  • Counting: The radioactivity trapped on the filters is quantified using a scintillation counter.[7]

  • Data Analysis: The IC50 value is determined by non-linear regression of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

Enzyme Inhibition Assay

Enzyme inhibition assays measure the ability of a compound to interfere with the activity of a specific enzyme.[8]

Objective: To determine the IC50 of a test compound for a target enzyme.

Protocol:

  • Reagent Preparation: Prepare buffer solutions, the purified enzyme, the enzyme's substrate, and the test compound at various concentrations.[8]

  • Pre-incubation: The enzyme is pre-incubated with the test compound for a defined period to allow for binding.[8]

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.[8]

  • Reaction Monitoring: The rate of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate, often using a spectrophotometer or plate reader.[8]

  • Data Analysis: The initial reaction rates are plotted against the concentration of the test compound to determine the IC50 value.[8][9]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_tier1 Tier 1: Broad Screening cluster_tier2 Tier 2: Potency Determination start Compound X screen Broad Panel Screen (e.g., SafetyScreen44™) start->screen hits Identify Significant Hits (>50% Inhibition) screen->hits dose_response Dose-Response Assays hits->dose_response Proceed with Hits ic50 Calculate IC50/Ki Values dose_response->ic50 selectivity Assess Selectivity Profile ic50->selectivity end Lead Optimization / De-selection selectivity->end Decision Making

Caption: Cross-reactivity screening cascade for a novel compound.

Potential Off-Target Signaling Pathways

Given the hypothetical hits for Compound X on the Dopamine D2 receptor (a GPCR) and EGFR (a receptor tyrosine kinase), understanding their respective signaling pathways is crucial for predicting potential downstream effects.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that activate intracellular signaling cascades through G proteins.[10][11][12]

gpcr_pathway ligand Ligand (e.g., Dopamine) receptor GPCR (e.g., D2 Receptor) ligand->receptor Binds g_protein Heterotrimeric G-Protein (αβγ) receptor->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates downstream Downstream Cellular Response second_messenger->downstream

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.

Receptor Tyrosine Kinase (RTK) Signaling

RTKs are cell surface receptors that play key roles in cellular growth, differentiation, and metabolism.[13][14][15]

rtk_pathway ligand Ligand (e.g., EGF) receptor RTK (e.g., EGFR) ligand->receptor Binds dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor Recruits ras_raf Ras/Raf/MEK/ERK Pathway adaptor->ras_raf Activates response Cellular Responses (Proliferation, Survival) ras_raf->response

Caption: Overview of a receptor tyrosine kinase (RTK) signaling cascade.

Conclusion and Further Steps

This guide provides a foundational framework for evaluating the cross-reactivity of this compound derivatives. Based on the hypothetical data, Compound X demonstrates off-target activity at several receptors, particularly the Dopamine D2 receptor and the Serotonin Transporter, with IC50 values in the sub-micromolar range. These findings would necessitate further investigation, including:

  • Functional Assays: To determine if the binding of Compound X to these off-targets results in agonistic or antagonistic activity.

  • In Vivo Studies: To assess the physiological consequences of these off-target interactions in a whole-organism context.

  • Structure-Activity Relationship (SAR) Studies: To guide the chemical modification of the lead compound to improve selectivity and reduce off-target effects.[1]

By employing a systematic and tiered approach to cross-reactivity profiling, researchers can make more informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective medicines.

References

A Researcher's Guide to Purity Assessment of 4-Benzylmorpholine-2-carboxylic Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a framework for the purity assessment of 4-Benzylmorpholine-2-carboxylic acid, a key building block in medicinal chemistry, from various commercial suppliers. While advertised purities offer a preliminary benchmark, this guide emphasizes the importance of independent verification through robust analytical methods. We present a comparative summary of stated purities from several suppliers and provide detailed experimental protocols for a comprehensive purity analysis.

Comparative Purity Overview

The following table summarizes the advertised purity levels of this compound and its hydrochloride salt from a selection of suppliers. It is important to note that these values are provided by the manufacturers and should be independently verified.

SupplierProduct NameCAS NumberAdvertised PurityAnalytical Method
CymitQuimicaThis compound769087-80-195%Not Specified
Capot Chemical4-Benzyl-morpholine-2-carboxylic acid769087-80-1≥98%[1]HPLC[1]
Benchchem4-Benzyl-2-morpholinecarboxylic Acid Hydrochloride135072-15-090% to 97%[2]Not Specified
Sigma-AldrichThis compound hydrochloride135072-15-097%Not Specified
United States Biological4-Benzyl-morpholine-2-carboxylic Acid769087-80-1Highly PurifiedNot Specified
Wuhan Chemwish TechnologyThis compound769087-80-198%[3]Not Specified

Experimental Protocols for Purity Verification

To ensure the quality and consistency of your research, it is recommended to perform in-house purity analysis. Below are detailed protocols for three key analytical techniques for the assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for quantifying the purity of non-volatile and thermally labile compounds.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Mobile Phase: Prepare a mobile phase gradient. For example:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

    • Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the main compound and any impurities.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H NMR provides valuable information about the molecular structure and can be used to identify and quantify impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆))

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis:

    • Confirm the structure of this compound by assigning the observed chemical shifts and coupling constants to the respective protons.

    • Identify any unexpected signals, which may correspond to impurities. The integration of these signals relative to the main compound's signals can provide a semi-quantitative estimate of impurity levels.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry is used to confirm the molecular weight of the target compound and to identify the mass of any potential impurities.

Instrumentation:

  • Mass spectrometer (e.g., coupled with HPLC or a direct infusion source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electrospray Ionization - ESI) will depend on the compound's properties.

  • Data Analysis:

    • Verify the molecular weight of this compound (expected [M+H]⁺ ≈ 222.11).

    • Analyze the mass spectrum for any other significant ions that could indicate the presence of impurities.

Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound from different suppliers.

Purity_Assessment_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting cluster_3 Decision Sample_Reception Receive Samples (Suppliers A, B, C) Sample_Prep Sample Preparation (Dissolution) Sample_Reception->Sample_Prep HPLC HPLC Analysis (Purity %) Sample_Prep->HPLC NMR ¹H NMR Analysis (Structure & Impurities) Sample_Prep->NMR MS Mass Spec Analysis (Molecular Weight) Sample_Prep->MS Data_Analysis Comparative Data Analysis HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Reporting Final Purity Report Data_Analysis->Reporting Decision Supplier Selection Reporting->Decision

References

Conformational Analysis of the 4-Benzylmorpholine Ring System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational landscape of heterocyclic ring systems is a cornerstone of modern drug design and development. The three-dimensional arrangement of a molecule dictates its interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. The 4-benzylmorpholine scaffold is a prevalent motif in a diverse range of biologically active compounds. A thorough understanding of its conformational preferences is therefore critical for rational drug design and optimization.

This guide provides a comparative analysis of the conformational properties of the 4-benzylmorpholine ring system alongside two structurally related and pharmaceutically relevant heterocyclic systems: N-benzylpiperidine and N-benzylpyrrolidine. The information presented is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling studies.

At a Glance: Conformational Preferences

The six-membered morpholine and piperidine rings predominantly adopt a low-energy chair conformation to minimize steric and torsional strain. The five-membered pyrrolidine ring, in contrast, exhibits a more dynamic equilibrium between envelope and twist (or half-chair) puckered conformations. The orientation of the N-benzyl substituent, whether axial or equatorial, is a key determinant of the overall molecular shape and potential for biological activity.

Heterocyclic SystemPredominant ConformationKey Conformational Features
4-Benzylmorpholine ChairThe benzyl group can occupy either an axial or equatorial position, with the equatorial conformation generally being more stable. The ring oxygen influences the electronic environment and bond lengths within the ring.
N-Benzylpiperidine ChairSimilar to 4-benzylmorpholine, the benzyl group's orientation (axial vs. equatorial) is a critical factor. The all-carbon ring provides a different steric and electronic environment compared to the morpholine ring.
N-Benzylpyrrolidine Envelope or TwistThe five-membered ring is more flexible than the six-membered rings, with a lower energy barrier between different puckered conformations. The benzyl group's position influences the specific puckering adopted.

In-Depth Conformational Analysis

4-Benzylmorpholine Ring System

The morpholine ring in 4-benzylmorpholine derivatives typically exists in a chair conformation. This has been confirmed by X-ray crystallographic studies of related compounds, such as 4-benzyl-4-pentylmorpholin-4-ium chloride, where the morpholinium ring adopts a chair conformation[1][2]. NMR spectroscopic data of N-substituted morpholines also support a predominant chair conformation in solution[3].

dot

cluster_0 Conformational Equilibrium of 4-Benzylmorpholine Axial Axial Conformer Equatorial Equatorial Conformer Axial->Equatorial Ring Inversion Equatorial->Axial Ring Inversion

Caption: Equilibrium between axial and equatorial conformers of 4-benzylmorpholine.

Alternative Ring Systems: A Comparative View

N-Benzylpiperidine: As a close structural analog, N-benzylpiperidine also predominantly adopts a chair conformation. Numerous studies have investigated its conformational behavior, revealing a preference for the benzyl group to be in the equatorial position to avoid 1,3-diaxial interactions[4][5]. The energetic difference between the axial and equatorial conformers can be influenced by substitution on the piperidine or benzyl ring.

N-Benzylpyrrolidine: The five-membered pyrrolidine ring is inherently more flexible than the six-membered morpholine and piperidine rings. It typically adopts puckered conformations, such as the envelope or twist (half-chair) forms, to relieve torsional strain. The benzyl substituent's position influences the specific puckering of the ring, and the energy barrier between different conformers is generally low.

Quantitative Conformational Data

A direct comparison of quantitative data is essential for a nuanced understanding of the conformational landscapes of these heterocyclic systems. The following tables summarize key parameters obtained from the literature. Note: Data for the parent 4-benzylmorpholine is limited; values for related derivatives are provided for illustrative purposes.

Table 1: Selected ¹H NMR Coupling Constants (Hz)

CompoundProtonsJ-coupling (Hz)Conformation Implication
2-Substituted 4-benzylmorpholine derivatives[6]H-2ax, H-3ax~10-13Trans-diaxial relationship, characteristic of a chair conformation.
H-2eq, H-3ax~2-5Axial-equatorial relationship in a chair conformation.
N-Benzylpiperidine derivatives[7]H-2ax, H-3ax~10-13Strong evidence for a chair conformation.
H-2eq, H-3ax~2-5Consistent with a chair conformation.

Table 2: Selected Torsion Angles (°) from X-ray Crystallography

CompoundTorsion AngleValue (°)Conformation
4-Benzyl-4-pentylmorpholin-4-ium chloride[1][2]C6-N1-C2-C3~55-60Chair conformation of the morpholinium ring.
N-Benzylpiperidine derivatives[4]C6-N1-C2-C3~55-60Chair conformation of the piperidine ring.

Table 3: Calculated Conformational Energies (kcal/mol)

CompoundConformerRelative Energy (kcal/mol)Method
N-substituted piperidines[8]Equatorial0 (Reference)Molecular Mechanics
Axial~0.7-2.5Molecular Mechanics
N-substituted pyrrolidines[9]Multiple low-energy conformersSmall energy differencesDFT

Experimental Protocols

A comprehensive conformational analysis relies on a combination of experimental and computational techniques. The following outlines the general methodologies employed in the studies cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

  • Sample Preparation: The compound of interest is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration typically ranging from 5 to 20 mg/mL.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed for unambiguous signal assignment. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about through-space proton-proton proximities, which is crucial for conformational analysis.

  • Data Analysis: The chemical shifts (δ), and particularly the vicinal proton-proton coupling constants (³JHH), are analyzed. The magnitude of ³JHH is related to the dihedral angle between the coupled protons, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of a trans-diaxial relationship between protons, which is a hallmark of a chair conformation.

dot

cluster_0 NMR Experimental Workflow A Sample Preparation (Dissolve in deuterated solvent) B Data Acquisition (1D and 2D NMR spectra) A->B C Data Analysis (Chemical shifts, Coupling constants) B->C D Conformational Determination (Karplus equation, NOE analysis) C->D

Caption: A simplified workflow for NMR-based conformational analysis.

X-ray Crystallography

X-ray crystallography provides a definitive picture of the molecular conformation in the solid state.

  • Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct or Patterson methods, and the structural model is refined to fit the experimental data.

  • Data Analysis: The final refined crystal structure provides precise information on bond lengths, bond angles, and torsion (dihedral) angles, which unequivocally define the conformation of the molecule in the solid state.

dot

cluster_1 X-ray Crystallography Workflow E Crystal Growth F X-ray Diffraction Data Collection E->F G Structure Solution and Refinement F->G H Conformational Analysis (Bond lengths, angles, torsions) G->H

Caption: Key stages in determining molecular conformation by X-ray crystallography.

Computational Modeling

Computational chemistry offers a powerful means to explore the conformational landscape of molecules and to calculate the relative energies of different conformers.

  • Structure Building: A 3D model of the molecule is constructed using molecular modeling software.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This involves rotating rotatable bonds and exploring different ring puckerings.

  • Geometry Optimization and Energy Calculation: The geometry of each identified conformer is optimized to a local energy minimum using methods such as molecular mechanics (MM) force fields or, for higher accuracy, quantum mechanical (QM) methods like Density Functional Theory (DFT). The relative energies (typically Gibbs free energies) of the optimized conformers are then calculated.

  • Analysis: The calculated relative energies provide an estimate of the population of each conformer at a given temperature. The geometric parameters of the lowest energy conformers can be compared with experimental data from NMR or X-ray crystallography.

dot

cluster_2 Computational Modeling Workflow I Build 3D Molecular Model J Conformational Search I->J K Geometry Optimization & Energy Calculation (MM or QM) J->K L Analysis of Conformers (Relative energies, geometry) K->L

References

Safety Operating Guide

Proper Disposal of 4-Benzylmorpholine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Benzylmorpholine-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Hazard Summary:

Hazard ClassificationDescriptionPrecautionary Statements
Skin IrritationCauses skin irritation[1][2].H315
Eye IrritationCauses serious eye irritation[1][2].H319
Respiratory IrritationMay cause respiratory irritation[2].H335

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Goggles (European standard - EN 166)[1].To prevent eye contact which can cause serious irritation.
Hand Protection Protective gloves[1].To prevent skin contact and subsequent irritation.
Body Protection Long-sleeved clothing[1].To minimize skin exposure.
Respiratory Protection NIOSH/MSHA or European Standard EN 136 approved respirator.Required when facing concentrations above the exposure limit or during large-scale operations[1].

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as hazardous waste. Therefore, it must be handled in strict accordance with local, state, and national environmental regulations. Never dispose of this chemical down the drain or in regular trash[3].

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, including contaminated materials such as gloves, weighing paper, and pipette tips, in a designated and clearly labeled hazardous waste container.

  • Ensure the container is made of a compatible material and can be securely sealed.

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Small Spills:

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep up the solid material to avoid dust formation[1].

    • Place the collected material into a suitable, labeled container for disposal[1][2].

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

Step 3: Final Disposal

  • Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations[1].

  • Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company. Your institution's EHS department will typically coordinate this.

  • Contaminated packaging should also be treated as hazardous waste and disposed of at a special waste collection point[1].

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Containment cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe collect Collect Waste in Designated Container ppe->collect spill Manage Spills collect->spill If spill occurs label_seal Label and Seal Container collect->label_seal spill->label_seal contact_ehs Contact EHS for Waste Pickup label_seal->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

This structured approach ensures that all safety and regulatory requirements are met, fostering a secure and compliant laboratory environment. Always consult your institution's specific safety guidelines and your Safety Data Sheet (SDS) for the most current information.

References

Personal protective equipment for handling 4-Benzylmorpholine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 4-Benzylmorpholine-2-carboxylic acid. This document provides immediate and essential safety protocols to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its hydrochloride salt are classified as hazardous substances that can cause skin and eye irritation.[1][2] In some cases, it may also cause respiratory irritation.[2] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Goggles (meeting European standard EN 166 or equivalent)Protects against splashes and dust, preventing serious eye irritation.[1]
Hand Protection Protective gloves (e.g., nitrile or neoprene)Prevents direct skin contact, which can cause irritation.[1][2]
Skin and Body Long-sleeved clothing or a lab coatMinimizes the risk of accidental skin contact.[1]
Respiratory Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 136 approved respirator is required if exposure limits are exceeded or if dust formation is likely.Protects against inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2]

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]

  • Personal Practices: Avoid contact with skin, eyes, and clothing.[1][2] Do not ingest or inhale the substance.[1] Avoid the formation of dust during handling.[1] Wash hands thoroughly after handling.[2]

  • Hygiene: Follow good industrial hygiene and safety practices.[1]

Storage Conditions:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Protect the substance from moisture, as it is moisture-sensitive.[1]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and amines.[1]

Emergency Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is crucial.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[1]

Spill and Leakage Response:

  • Wear appropriate personal protective equipment as detailed in the table above.

  • For small spills, sweep up the solid material and shovel it into a suitable container for disposal. Avoid generating dust.[1]

  • Prevent the substance from entering drains.

  • For large spills, follow emergency response protocols and contact environmental health and safety personnel.

Disposal Plan

Waste from this compound is classified as hazardous.[1]

  • Disposal: Dispose of this material and its container at a hazardous or special waste collection point.[1] All disposal practices must be in accordance with local, state, and federal regulations.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the substance itself.[1]

Visual Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response A Conduct Risk Assessment B Ensure Adequate Ventilation (Fume Hood) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Weigh and Handle Compound Carefully to Avoid Dust C->D E Perform Experimental Work D->E K Spill or Exposure Occurs D->K Potential Spill F Decontaminate Work Area E->F E->K Potential Exposure G Segregate and Label Waste F->G H Dispose of Waste via Hazardous Waste Stream G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J L Follow First Aid Measures (Eye, Skin, Inhalation) K->L Exposure M Contain Spill & Clean Up (Using Spill Kit) K->M Spill N Report Incident L->N M->N

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzylmorpholine-2-carboxylic acid
Reactant of Route 2
4-Benzylmorpholine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.